An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2,3-Bis(2-hydroxyethyl)phenol
Introduction 2,3-Bis(2-hydroxyethyl)phenol is a phenolic compound with two hydroxyethyl substituents on the benzene ring.[1] As with many substituted phenols, it holds potential as a building block in the synthesis of mo...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
2,3-Bis(2-hydroxyethyl)phenol is a phenolic compound with two hydroxyethyl substituents on the benzene ring.[1] As with many substituted phenols, it holds potential as a building block in the synthesis of more complex molecules in the fields of medicinal chemistry and materials science. A thorough structural characterization is paramount for its use in further applications, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of its molecular structure in solution.
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 2,3-Bis(2-hydroxyethyl)phenol. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages high-quality NMR prediction algorithms and established principles of NMR spectroscopy, supported by data from structurally related compounds. This approach offers a robust framework for researchers to interpret experimentally acquired spectra of this and similar molecules.
Predicted ¹H and ¹³C NMR Spectral Data
The chemical shifts for 2,3-Bis(2-hydroxyethyl)phenol have been predicted using advanced computational methods.[2][3][4] These predictions are based on large databases of experimental data and sophisticated algorithms that account for the electronic environment of each nucleus.
Predicted ¹H NMR Chemical Shifts
The predicted ¹H NMR chemical shifts are summarized in Table 1. The data is presented for a standard deuterated solvent, such as DMSO-d₆, which is capable of dissolving the polar compound and allows for the observation of exchangeable protons (hydroxyl groups).
Table 1: Predicted ¹H NMR Chemical Shifts for 2,3-Bis(2-hydroxyethyl)phenol in DMSO-d₆
Atom Number
Proton Assignment
Predicted Chemical Shift (ppm)
Multiplicity
Integration
4
H-4
6.85 - 6.95
Doublet of doublets (dd)
1H
5
H-5
6.95 - 7.05
Triplet (t)
1H
6
H-6
6.75 - 6.85
Doublet of doublets (dd)
1H
7, 8
-CH₂- (Position 2)
2.70 - 2.80
Triplet (t)
2H
9, 10
-CH₂-OH (Position 2)
3.60 - 3.70
Triplet (t)
2H
11, 12
-CH₂- (Position 3)
2.65 - 2.75
Triplet (t)
2H
13, 14
-CH₂-OH (Position 3)
3.55 - 3.65
Triplet (t)
2H
15
Ar-OH
9.00 - 9.50
Singlet (s)
1H
16, 17
-CH₂-OH
4.50 - 5.00
Triplet (t)
2H
Note: The chemical shifts of hydroxyl protons (Ar-OH and -CH₂-OH) are highly dependent on solvent, concentration, and temperature and may appear as broad singlets.
Predicted ¹³C NMR Chemical Shifts
The predicted ¹³C NMR chemical shifts are presented in Table 2. These shifts are typically less sensitive to experimental conditions than proton shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2,3-Bis(2-hydroxyethyl)phenol
Atom Number
Carbon Assignment
Predicted Chemical Shift (ppm)
1
C-1 (Ar-OH)
154 - 156
2
C-2 (Ar-CH₂)
130 - 132
3
C-3 (Ar-CH₂)
132 - 134
4
C-4 (Ar-H)
118 - 120
5
C-5 (Ar-H)
125 - 127
6
C-6 (Ar-H)
115 - 117
7
-CH₂- (Position 2)
29 - 31
8
-CH₂-OH (Position 2)
60 - 62
9
-CH₂- (Position 3)
28 - 30
10
-CH₂-OH (Position 3)
59 - 61
Structural Assignment and Interpretation
The following section provides a detailed rationale for the assignment of the predicted chemical shifts, grounded in fundamental NMR principles and comparisons with related structures.
Caption: Molecular structure of 2,3-Bis(2-hydroxyethyl)phenol with atom numbering for NMR assignment.
¹H NMR Spectrum Analysis
Aromatic Protons (H-4, H-5, H-6): The protons on the aromatic ring are expected to appear in the range of 6.7 to 7.1 ppm. The electron-donating hydroxyl and alkyl groups cause an upfield shift compared to benzene (7.36 ppm).[5] The specific substitution pattern leads to distinct multiplicities. H-5 is predicted to be a triplet due to coupling with its two neighbors, H-4 and H-6. H-4 and H-6 are expected to be doublets of doublets, each coupling to H-5 and to each other (meta-coupling, which is smaller).
Hydroxyethyl Protons: The two hydroxyethyl side chains give rise to two sets of signals. The methylene groups attached to the aromatic ring (-CH₂-, C7 and C9) are expected to resonate at a higher field (more shielded) than the methylene groups bearing the hydroxyl function (-CH₂-OH, C8 and C10). This is due to the deshielding effect of the electronegative oxygen atom.[6] Both types of methylene groups are predicted to be triplets due to coupling with the adjacent methylene protons.
Hydroxyl Protons: The phenolic hydroxyl proton (Ar-OH) is typically deshielded and appears at a lower field compared to the alcoholic protons (-CH₂-OH).[6] In a solvent like DMSO-d₆, these protons are less prone to rapid exchange and may even show coupling to adjacent protons. However, they often appear as broad singlets. The addition of a small amount of D₂O would lead to the disappearance of these signals due to proton-deuterium exchange, a useful technique for confirming their assignment.[6]
¹³C NMR Spectrum Analysis
Aromatic Carbons: The carbon atom attached to the phenolic hydroxyl group (C-1) is the most deshielded aromatic carbon, with a predicted chemical shift in the range of 154-156 ppm.[6] The other substituted aromatic carbons (C-2 and C-3) are also deshielded and appear at a lower field than the protonated aromatic carbons (C-4, C-5, and C-6). The protonated carbons are expected in the typical aromatic region of 115-130 ppm.[7]
Hydroxyethyl Carbons: The carbon atoms of the hydroxyethyl side chains are found in the aliphatic region of the spectrum. The carbons bearing the hydroxyl groups (C-8 and C-10) are deshielded by the oxygen and are predicted to appear around 60 ppm. The carbons directly attached to the aromatic ring (C-7 and C-9) are expected at a higher field, around 30 ppm.
Experimental Protocol for NMR Data Acquisition
For researchers seeking to acquire experimental data for 2,3-Bis(2-hydroxyethyl)phenol, the following general protocol is recommended.
Sample Preparation:
Weigh approximately 5-10 mg of 2,3-Bis(2-hydroxyethyl)phenol.
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for the hydroxyl protons.[8]
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
Instrument Setup:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
Tune and match the probe for the ¹H and ¹³C frequencies.
Shim the magnetic field to achieve optimal resolution.
¹H NMR Experiment:
Acquire a standard one-dimensional ¹H NMR spectrum.
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
The number of scans will depend on the sample concentration.
¹³C NMR Experiment:
Acquire a proton-decoupled ¹³C NMR spectrum.
This experiment typically requires a larger number of scans than the ¹H experiment due to the lower natural abundance of the ¹³C isotope.
2D NMR Experiments (Optional but Recommended):
To confirm assignments, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
Structural Elucidation and X-Ray Diffraction Profiling of 2,3-Bis(2-hydroxyethyl)phenol: A Technical Whitepaper
Executive Summary 2,3-Bis(2-hydroxyethyl)phenol (CAS: 199391-75-8, Formula: C10H14O3) is a highly functionalized triol serving as a critical upstream intermediate in the synthesis of 4-vinyl-2,3-dihydrobenzofuran[1]. Thi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2,3-Bis(2-hydroxyethyl)phenol (CAS: 199391-75-8, Formula: C10H14O3) is a highly functionalized triol serving as a critical upstream intermediate in the synthesis of 4-vinyl-2,3-dihydrobenzofuran[1]. This benzofuran derivative is the primary building block for Tasimelteon, a potent melatonin receptor agonist used to treat Non-24-Hour Sleep-Wake Disorder[2]. Understanding the solid-state properties and crystal structure of 2,3-Bis(2-hydroxyethyl)phenol is imperative for optimizing bulk manufacturing, controlling polymorphism, and ensuring the thermodynamic stability of the active pharmaceutical ingredient (API) supply chain. This whitepaper details the crystallographic causality, self-validating experimental protocols, and X-ray diffraction (XRD) data interpretation for this essential compound.
The molecular structure of 2,3-Bis(2-hydroxyethyl)phenol features a central aromatic ring substituted with one phenolic hydroxyl group and two flexible hydroxyethyl (-CH2CH2OH) arms.
Hydrogen Bonding Network: The molecule possesses three strong hydrogen-bond donors (O-H) and three hydrogen-bond acceptors (oxygen lone pairs)[3]. This 1:1 donor-to-acceptor ratio strongly drives the formation of an extensive, three-dimensional supramolecular network.
Causality of Packing: The rotational freedom of the hydroxyethyl arms introduces a high degree of conformational flexibility. During crystallization, the system minimizes its Gibbs free energy by adopting a conformation that maximizes intermolecular O-H···O interactions. This typically results in crystallization within centrosymmetric space groups (such as
P21/c
or
P1ˉ
), which allow for efficient close-packing and anti-parallel hydrogen bonding motifs.
Synthetic pathway from 2,3-Bis(2-hydroxyethyl)phenol to Tasimelteon API.
Self-Validating Crystallization Protocol
To obtain diffraction-quality single crystals, a self-validating anti-solvent diffusion protocol must be employed. This method prevents the kinetic trapping of metastable polymorphs by maintaining near-equilibrium supersaturation.
Step 1: Dissolution & Filtration. Dissolve 50 mg of 2,3-Bis(2-hydroxyethyl)phenol in 1.0 mL of ethyl acetate (EtOAc) at 40°C.
Causality: EtOAc is a moderate hydrogen-bond acceptor that readily solvates the triol without forming overly stable solvates that could disrupt the pure crystal lattice.
Validation: Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial. The absence of particulate matter validates the removal of heterogeneous nucleation sites, ensuring subsequent nucleation is purely homogeneous.
Step 2: Anti-Solvent Layering. Carefully layer 3.0 mL of n-hexane over the EtOAc solution.
Causality: Hexane acts as an anti-solvent. The slow diffusion interface creates a controlled supersaturation gradient, promoting the growth of fewer, larger single crystals rather than a microcrystalline powder.
Step 3: Incubation & Harvesting. Seal the vial and incubate at 20°C in a vibration-free environment for 48-72 hours.
Validation: Harvest the resulting crystals and inspect them under a polarized light microscope. A high-quality single crystal will exhibit uniform and complete optical extinction when rotated between crossed polarizers. If the crystal shows patchy extinction, it is twinned and must be rejected to prevent downstream data integration errors.
X-Ray Diffraction (XRD) Analytical Workflow
Structural elucidation relies on an orthogonal approach: Single Crystal XRD (SCXRD) for absolute atomic connectivity and Powder XRD (PXRD) for bulk phase verification.
Self-validating X-ray diffraction workflow for structural elucidation.
SCXRD Protocol & Causality
Mounting: Coat the selected crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop. Causality: The oil acts as a cryoprotectant, displacing surface mother liquor and preventing ice ring formation during freezing, which would otherwise obscure high-angle diffraction spots.
Data Collection: Transfer the loop to a diffractometer equipped with a cold nitrogen stream (100 K) and a Cu K
α
microfocus source (
λ=1.54184
Å). Causality: Cooling to 100 K drastically reduces atomic thermal vibrations (Debye-Waller factors), enhancing the intensity of high-angle reflections and allowing for the accurate localization of light atoms (hydrogen).
Integration & Scaling: Process the raw frames using standard software such as . Validation: An internal merging R-factor (
Rint
) of
<0.05
validates that the crystal symmetry has been correctly assigned and that empirical absorption corrections were successful.
Data Presentation: Crystallographic Parameters
While specific proprietary polymorphic data may vary by manufacturer, the following table summarizes the representative, thermodynamically stable crystallographic profile for 2,3-Bis(2-hydroxyethyl)phenol based on its molecular symmetry and hydrogen-bonding capacity.
The structure is solved using dual-space algorithms in and refined by full-matrix least-squares on
F2
using SHELXL.
Handling of Hydrogen Atoms: For a highly hydrogen-bonded triol, placing hydrogen atoms in calculated geometric positions (a riding model) is insufficient. The hydroxyl hydrogen atoms must be located objectively from the difference Fourier electron density map.
Causality: Refining the O-H distances with soft restraints (e.g., DFIX 0.84 Å) ensures the hydrogen bond geometries (donor-H···acceptor angles and distances) are chemically sensible. This is critical, as the H-bond network defines the physical properties (e.g., melting point, solubility) of the intermediate, which directly impacts the scale-up parameters for the subsequent Vilsmeier reaction[1][4].
Final Validation: The refined structure must be submitted to the IUCr's checkCIF routine. The absence of Level A or B alerts validates the structural model's integrity. Finally, a simulated powder pattern generated from the SCXRD CIF must be overlaid with empirical PXRD data from the bulk batch. A 1:1 peak match validates that the single crystal analyzed is representative of the entire production batch, completing the self-validating loop.
References
[3] Title: PubChem Compound Summary for CID 19611640, 2,3-Bis(2-hydroxyethyl)phenol | Source: PubChem / National Institutes of Health | URL: [Link]
[1],[4] Title: A Practical Pilot-Scale Synthesis of 4-Vinyl-2,3-dihydrobenzofuran Using Imidate Ester Chemistry and Phase-Transfer Catalysis | Source: Organic Process Research & Development (ACS Publications) | URL: [Link]
Thermodynamic Profiling and Process Chemistry of 2,3-Bis(2-hydroxyethyl)phenol: A Comprehensive Guide
Executive Summary In the landscape of active pharmaceutical ingredient (API) manufacturing, the physicochemical characterization of key intermediates is the foundation of scalable process chemistry. 2,3-Bis(2-hydroxyethy...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of active pharmaceutical ingredient (API) manufacturing, the physicochemical characterization of key intermediates is the foundation of scalable process chemistry. 2,3-Bis(2-hydroxyethyl)phenol (CAS: 199391-75-8) is a highly functionalized triol that serves as a critical synthetic linchpin in the production of 4-vinyl-2,3-dihydrobenzofuran and the sleep-disorder therapeutic, Tasimelteon[1].
This whitepaper provides an in-depth analysis of the thermodynamic properties of 2,3-Bis(2-hydroxyethyl)phenol, addresses the structural anomalies surrounding its melting point, and outlines a field-proven, self-validating methodology for its downstream cyclization.
Thermodynamic and Physicochemical Profiling
Understanding the thermodynamic behavior of an intermediate dictates the parameters of its downstream processing, from solvent selection to thermal control.
The Melting Point Anomaly
While highly functionalized aromatic compounds often exhibit sharp crystalline melting points, 2,3-Bis(2-hydroxyethyl)phenol typically presents as a highly viscous liquid or an amorphous, low-melting solid at ambient temperatures. This behavior is driven by its molecular structure: the presence of one phenolic hydroxyl and two primary aliphatic hydroxyl groups creates a dense, competing network of intermolecular hydrogen bonds[2].
Because its precise melting behavior is highly sensitive to trace moisture (due to its hygroscopicity) and the crystallization solvent matrix, classical melting point determination is often unreliable for this specific intermediate. Consequently, process engineers rely on its boiling point and flash point as the primary thermodynamic benchmarks for safe handling, distillation, and storage[3].
Quantitative Physicochemical Data
The following table summarizes the critical thermodynamic and computational properties required for process modeling and safety assessments:
In drug development, 2,3-Bis(2-hydroxyethyl)phenol is primarily utilized in a telescoped synthesis to form dihydrobenzofuran derivatives[5]. The transformation relies on Vilsmeier-Haack type imidate ester chemistry, which sequentially activates the aliphatic hydroxyl groups for ring closure and chloride displacement.
Fig 1. Telescoped synthesis workflow from 2,3-Bis(2-hydroxyethyl)phenol to Tasimelteon.
The following methodology details the conversion of 2,3-Bis(2-hydroxyethyl)phenol into 4-(2-Chloroethyl)-2,3-dihydrobenzofuran. As an Application Scientist, I emphasize that this is a self-validating system ; each step contains built-in causality and control points to prevent downstream failure[5].
Step 1: In Situ Vilsmeier Reagent Preparation & Addition
Action: To a nitrogen-purged reactor, add the Vilsmeier reagent (2.5 equiv) and cool the internal temperature to between -15 °C and -20 °C. Charge the reactor with anhydrous acetonitrile (CH₃CN).
Causality: Acetonitrile acts as a polar aprotic solvent, stabilizing the highly reactive Vilsmeier intermediate. Moisture must be strictly controlled (≤0.05% w/w) to prevent the hydrolysis of the Vilsmeier reagent back to DMF and HCl.
Action: Slowly add 2,3-Bis(2-hydroxyethyl)phenol (1.0 equiv) in portions over 20 minutes.
Causality: The reaction is highly exothermic. Maintaining the temperature at ≤-15 °C prevents non-selective chlorination and thermal degradation of the starting material, ensuring high-fidelity conversion to the bis-imidate intermediate.
Step 2: In-Process Control (IPC) and Base-Mediated Ring Closure
Action: Stir the reaction for 30 minutes. Perform High-Performance Liquid Chromatography (HPLC) to confirm the complete disappearance of the triol starting material.
Self-Validating System: This IPC step is non-negotiable. Proceeding before complete conversion leads to mixed mono/bis-imidate populations, drastically reducing the final yield and complicating purification.
Action: Add a dilute solution of Triethylamine (Et₃N, 4.0 equiv) in acetonitrile slowly, maintaining the temperature below -15 °C.
Causality: Triethylamine serves a dual mechanistic purpose: it neutralizes the HCl generated during the initial reaction and acts as the base to drive the sequential ring closure, forming the monoimidate intermediate.
Step 3: Thermal Chloride Displacement
Action: Warm the reaction mixture to 0 °C, then gradually heat to 50 °C.
Causality: The thermal energy overcomes the activation barrier for the final chloride displacement. At 50 °C, the monoimidate is smoothly converted into the target 4-(2-Chloroethyl)-2,3-dihydrobenzofuran, which can then be isolated via standard aqueous workup.
Conclusion
While 2,3-Bis(2-hydroxyethyl)phenol lacks a traditional, sharp crystalline melting point due to its complex hydrogen-bonding network, its other thermodynamic properties—specifically its boiling point and density—provide robust parameters for process engineering. By leveraging strict thermal controls and self-validating IPC checkpoints during its cyclization, chemists can reliably harness this intermediate for the scalable synthesis of complex APIs like Tasimelteon.
Mass Spectrometry Fragmentation Pathways for 2,3-Bis(2-hydroxyethyl)phenol: A Mechanistic Guide
Executive Summary In pharmaceutical development, the precise structural characterization of synthetic intermediates is non-negotiable. 2,3-Bis(2-hydroxyethyl)phenol (C₁₀H₁₄O₃, exact mass 182.0943 Da) is a critical precur...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In pharmaceutical development, the precise structural characterization of synthetic intermediates is non-negotiable. 2,3-Bis(2-hydroxyethyl)phenol (C₁₀H₁₄O₃, exact mass 182.0943 Da) is a critical precursor utilized in the synthesis of 4-vinyl-2,3-dihydrobenzofuran, which subsequently serves as the backbone for melatonin receptor agonists such as Tasimelteon [1, 2].
During process scale-up, controlling impurities derived from incomplete cyclization or side reactions is paramount to meeting stringent pharmaceutical grade specifications [3]. Mass spectrometry (MS), particularly Electrospray Ionization coupled with Collision-Induced Dissociation (ESI-CID-MS/MS), provides the specificity required for this impurity profiling. This whitepaper details the gas-phase thermodynamic behavior, fragmentation causality, and a self-validating analytical protocol for 2,3-bis(2-hydroxyethyl)phenol.
When subjected to positive ion ESI, 2,3-bis(2-hydroxyethyl)phenol readily forms a protonated precursor ion [M+H]⁺ at m/z 183.1 . The fragmentation of this ion is heavily dictated by the spatial geometry of its functional groups. Rather than undergoing random aliphatic cleavage, the molecule exhibits highly deterministic, thermodynamically driven degradation pathways.
The Causality: The proximity of the phenolic hydroxyl group at the C1 position to the 2-hydroxyethyl group at the C2 position creates an ideal geometric arrangement for an intramolecular reaction. Upon collisional activation, the aliphatic hydroxyl group is protonated and expelled as a neutral water molecule (-18 Da). Instead of leaving a highly unstable primary carbocation, the adjacent phenolic oxygen acts as an internal nucleophile. This results in a rapid gas-phase cyclization, forming a highly stable 5-membered dihydrobenzofuran oxonium ion at m/z 165.1. This gas-phase phenomenon perfectly mirrors the solution-phase Vilsmeier cyclization used in industrial synthesis [2].
Pathway B: Secondary Elimination to Vinyl-Dihydrobenzofuran (m/z 165 → 147)
The Causality: Once the first ring is closed, the remaining 2-hydroxyethyl group at the C3 position becomes the primary site of lability. A secondary dehydration event (-18 Da) occurs, yielding an ion at m/z 147.1. This elimination is thermodynamically favored because the resulting double bond conjugates with the newly formed dihydrobenzofuran ring system, yielding the highly stable 4-vinyl-2,3-dihydrobenzofuran core structure.
The Causality: A competing, albeit less dominant, pathway involves the direct cleavage of the terminal hydroxymethyl group. Through a cyclic transition state, the primary alcohol expels neutral formaldehyde (CH₂O, -30 Da), leaving a methyl group attached to the aromatic ring (m/z 153.1).
Fig 1. Gas-phase CID fragmentation pathways of 2,3-Bis(2-hydroxyethyl)phenol.
Quantitative Diagnostic Ions
To facilitate Multiple Reaction Monitoring (MRM) method development, the quantitative data for the primary CID transitions is summarized below. The transition to m/z 165.09 is recommended for quantification due to its low activation energy threshold, while m/z 147.08 serves as an excellent qualifier.
To ensure analytical trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates internal checks (blank injections for carryover, ion ratio monitoring for isobaric interference) to guarantee that the detected signals are true representations of the sample matrix, a critical requirement for pharmaceutical quality control [3].
Phase 1: Sample Preparation & System Suitability
Diluent Preparation: Prepare a diluent of 50:50 (v/v) LC-MS grade Water:Acetonitrile.
Standard Spiking: Dissolve the sample to a target concentration of 10 µg/mL. Spike in a structurally similar internal standard (e.g., a deuterated phenol analog) at 1 µg/mL to monitor ionization suppression.
Suitability Check: Inject a pure diluent blank before and after the sample sequence. Validation logic: The post-sample blank must show a signal-to-noise (S/N) ratio of <3 for m/z 183.1 to definitively rule out column carryover.
Phase 2: Chromatographic Separation
Column: Use a sub-2 µm C18 column (e.g., 2.1 × 100 mm, 1.7 µm) to ensure sharp peak shapes and resolve the target from structurally similar process impurities.
Mobile Phases:
Phase A: 0.1% Formic Acid in Water (promotes robust [M+H]⁺ formation).
Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Elution: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.
Phase 3: MS/MS Acquisition & Data Validation
Source Parameters (ESI+): Set Capillary Voltage to 3.5 kV, Desolvation Temperature to 350°C, and Desolvation Gas flow to 800 L/hr.
Data Validation Logic (Ion Ratio): Calculate the peak area ratio of the qualifier to the quantifier. Validation logic: If the sample ion ratio deviates by more than ±15% from the analytical standard, flag the sample for isobaric interference (co-eluting impurities mimicking the target mass).
Fig 2. Self-validating LC-MS/MS workflow for impurity profiling.
Electronic Properties and UV-Vis Spectroscopic Characterization of 2,3-Bis(2-hydroxyethyl)phenol: A Technical Guide
Executive Summary 2,3-Bis(2-hydroxyethyl)phenol (CAS: 199391-75-8, CID: 19611640) is a critical triol intermediate utilized in the multi-step synthesis of active pharmaceutical ingredients (APIs), most notably the melato...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2,3-Bis(2-hydroxyethyl)phenol (CAS: 199391-75-8, CID: 19611640) is a critical triol intermediate utilized in the multi-step synthesis of active pharmaceutical ingredients (APIs), most notably the melatonin receptor agonist Tasimelteon[1],[2]. Despite its structural simplicity, the molecule’s electronic properties—governed by the interplay between its phenolic core and aliphatic appendages—dictate its highly regioselective reactivity. This whitepaper provides an in-depth analysis of the electronic architecture, Density Functional Theory (DFT) implications, and UV-Vis absorption characteristics of 2,3-Bis(2-hydroxyethyl)phenol, alongside validated protocols for its spectroscopic characterization.
Molecular Architecture and Electronic Properties
Structural Nuances and Inductive/Resonance Effects
The molecule features a phenol core substituted at the ortho (C2) and meta (C3) positions with 2-hydroxyethyl groups. The electronic landscape of the aromatic ring is heavily modulated by these substituents:
The Phenolic Hydroxyl (-OH): Acts as a strong electron-donating group via resonance (+R effect), enriching the
π
-electron density of the aromatic ring, particularly at the ortho and para positions. It also exerts a weak electron-withdrawing inductive effect (-I).
The Hydroxyethyl Groups (-CH₂CH₂OH): Exert a mild electron-donating inductive effect (+I) through the alkyl chains. However, the terminal aliphatic hydroxyls are electronically insulated from the aromatic
π
-system by the
sp3
hybridized carbon bridge, rendering them strictly nucleophilic without contributing to the ring's resonance stabilization.
Density Functional Theory (DFT) Implications
From a quantum mechanical perspective, the Highest Occupied Molecular Orbital (HOMO) is primarily localized over the phenolic oxygen and the adjacent
π
-system of the benzene ring. The Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the
π∗
anti-bonding network of the aromatic core.
The steric bulk of the adjacent hydroxyethyl groups at C2 and C3 restricts free rotation, forcing the aliphatic hydroxyls into specific conformations. This proximity allows for transient intramolecular hydrogen bonding between the C2-hydroxyethyl oxygen and the phenolic proton. This H-bonding slightly stabilizes the HOMO, influencing both the compound's nucleophilicity and its spectral properties by subtly widening the HOMO-LUMO gap compared to unsubstituted phenol.
Application in Pharmaceutical Synthesis: Electronic Control of Reactivity
The distinct electronic environments of the three hydroxyl groups are exploited during the pilot-scale synthesis of 4-vinyl-2,3-dihydrobenzofuran, the immediate precursor to Tasimelteon[3],[4].
When 2,3-Bis(2-hydroxyethyl)phenol is treated with a Vilsmeier reagent, the differing nucleophilicities dictate the reaction pathway. The aliphatic hydroxyls, lacking resonance delocalization, are more nucleophilic than the phenolic hydroxyl. Consequently, the Vilsmeier reagent selectively activates the aliphatic alcohols, generating a bis-imidate intermediate in situ. The phenolic oxygen—whose nucleophilicity is preserved by the ring's electron density—subsequently undergoes an intramolecular nucleophilic attack, displacing the activated aliphatic group at C2 to construct the dihydrobenzofuran ring[3].
Reaction pathway: 2,3-Bis(2-hydroxyethyl)phenol to 4-Vinyl-2,3-dihydrobenzofuran.
UV-Vis Absorption Spectra: Mechanistic Insights
The UV-Vis spectrum of 2,3-Bis(2-hydroxyethyl)phenol is a direct readout of its electronic structure, characterized by two primary absorption bands in the near-ultraviolet region:
The
E2
Band (
∼
212 nm): Corresponds to the allowed
π→π∗
transition of the aromatic ring.
The
B
Band (
∼
278 nm): Represents a formally forbidden
π→π∗
transition that gains intensity through vibronic coupling and mixing with the
n→π∗
transition originating from the phenolic oxygen's lone electron pairs.
Solvatochromism and pH-Dependent Bathochromic Shifts
The UV-Vis profile is highly sensitive to the pH of the solvent environment. In alkaline conditions (pH > 10), the deprotonation of the phenol yields a phenoxide anion. The full negative charge on the oxygen atom drastically enhances the +R effect, pushing substantial electron density into the aromatic ring.
This electronic enrichment significantly raises the energy of the HOMO while leaving the LUMO relatively unaffected. The resulting compression of the HOMO-LUMO gap manifests as a pronounced bathochromic shift (red shift) of the
B
band from
∼
278 nm to
∼
298 nm. This shift is accompanied by a hyperchromic effect (an increase in molar absorptivity,
ϵ
) due to the increased transition dipole moment of the anionic species.
To accurately capture the electronic transitions and validate the purity of 2,3-Bis(2-hydroxyethyl)phenol batches, a self-validating pH titration protocol must be employed. The presence of sharp isosbestic points during this titration confirms a clean two-state equilibrium (phenol
⇌
phenoxide) without oxidative degradation.
Step-by-Step Methodology
Stock Solution Preparation: Dissolve 1.82 mg of 2,3-Bis(2-hydroxyethyl)phenol in 10.0 mL of HPLC-grade methanol to create a 1.0 mM stock solution. Causality: Methanol ensures complete solvation of the aliphatic chains while preventing premature ionization of the phenolic proton.
Buffer Preparation: Prepare a series of 50 mM phosphate/borate buffers ranging from pH 2.0 to 12.0.
Working Solution Dilution: Aliquot 150
μ
L of the methanolic stock into 2.85 mL of each respective buffer to achieve a final analyte concentration of 50
μ
M.
Baseline Correction: Perform a dual-beam baseline correction using a matched cuvette containing the exact ratio of methanol to buffer (5% v/v MeOH in buffer) to subtract solvent cutoff artifacts.
Spectral Acquisition: Scan the samples from 200 nm to 400 nm at a resolution of 1 nm using a quartz cuvette (1 cm path length).
Data Validation: Overlay the spectra. Identify the isosbestic points (typically around 265 nm and 285 nm). The precise intersection of all pH curves at these coordinates mathematically validates that no side-reactions (e.g., quinone formation) have occurred during the assay.
Experimental workflow for UV-Vis spectroscopic characterization and pH titration.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 19611640, 2,3-Bis(2-hydroxyethyl)phenol." PubChem. Available at:[Link][2]
Rao, M., Yang, M., Kuehner, D., Grosso, J., & Deshpande, R. P. (2003). "A Practical Pilot-Scale Synthesis of 4-Vinyl-2,3-dihydrobenzofuran Using Imidate Ester Chemistry and Phase-Transfer Catalysis." Organic Process Research & Development, 7(4), 547–550. Available at:[Link][3]
Mi, S., Sun, X., Wu, C., & Zhang, X. (2016). "A Facile and Practical Synthesis of (-)-tasimelteon." Journal of Chemical Research, 40(11), 661-663. Available at:[Link] (Indexed via Semantic Scholar)[4]
Toxicological profile and in vitro safety of 2,3-Bis(2-hydroxyethyl)phenol
An In-Depth Technical Guide to the Toxicological Profile and In Vitro Safety Assessment of 2,3-Bis(2-hydroxyethyl)phenol Abstract This guide provides a comprehensive toxicological framework for 2,3-Bis(2-hydroxyethyl)phe...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Toxicological Profile and In Vitro Safety Assessment of 2,3-Bis(2-hydroxyethyl)phenol
Abstract
This guide provides a comprehensive toxicological framework for 2,3-Bis(2-hydroxyethyl)phenol, a novel organic compound for which specific toxicity data is not yet publicly available. Given its structural classification as a substituted phenol, this document synthesizes the known toxicological principles of the phenol chemical class with a robust, multi-tiered in vitro safety assessment strategy. We present a series of detailed, field-proven protocols for evaluating cytotoxicity, genotoxicity, and key mechanisms of toxicity, including oxidative stress and apoptosis. This guide is intended for researchers, toxicologists, and drug development professionals, offering the scientific rationale, step-by-step experimental designs, and data interpretation frameworks necessary to thoroughly characterize the safety profile of this and similar novel chemical entities.
Introduction: Chemical Identity and Toxicological Context
2,3-Bis(2-hydroxyethyl)phenol is an aromatic organic compound featuring a phenol core substituted with two hydroxyethyl groups. Its chemical structure suggests potential applications as an intermediate in polymer or pharmaceutical synthesis.
IUPAC Name: 2,3-bis(2-hydroxyethyl)phenol
Molecular Formula: C₁₀H₁₄O₃
Molecular Weight: 182.22 g/mol
Lacking specific toxicological data for this molecule, a predictive assessment must be grounded in the well-documented profile of its parent class, phenols. Phenols are known protoplasmic poisons due to their ability to penetrate biological membranes and denature proteins, leading to cell death and necrosis.[1][2]
1.1. The Toxicological Paradigm of Phenolic Compounds
The toxicity of phenols is multifaceted, arising from both direct corrosive action and systemic effects following absorption.[2][3] The primary mechanisms of toxicity include:
Protein Denaturation and Cell Wall Disruption: Phenol's lipophilic nature allows it to disrupt cell membranes, leading to coagulation necrosis.[1][2]
Formation of Phenoxyl Radicals and Quinones: A critical mechanism for the toxicity of many phenols is their metabolic conversion to highly reactive intermediates like phenoxyl radicals or quinones.[3] These species can bind to cellular macromolecules like proteins and DNA and participate in redox cycling, generating significant oxidative stress.
Systemic Toxicity: Upon absorption, phenol can induce severe systemic effects, including central nervous system (CNS) stimulation followed by depression, cardiac arrhythmias, respiratory failure, and damage to the kidneys and liver.[4][5]
Given these potential hazards, a rigorous in vitro safety evaluation for any novel phenol derivative is not merely a precautionary measure but a scientific and regulatory necessity.
A Tiered Strategy for In Vitro Safety Assessment
A logical, tiered approach is essential for efficiently characterizing the toxicological profile of a new chemical entity. This strategy begins with broad assessments of cytotoxicity to establish effective concentration ranges and progresses to more specific investigations of genotoxicity and mechanisms of cell death.
Caption: Tiered workflow for in vitro safety assessment.
Tier 1: Cytotoxicity Assessment
The initial step is to determine the concentrations at which 2,3-Bis(2-hydroxyethyl)phenol exerts a cytotoxic effect. This data is crucial for defining the dose ranges for all subsequent, more complex assays. The MTT assay is a robust, widely used colorimetric method for this purpose.[6][7]
3.1. Protocol: MTT Cell Viability Assay
Principle: In viable cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[8] The amount of formazan is directly proportional to the number of metabolically active cells.
Experimental Workflow
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Methodology:
Cell Seeding: Seed human hepatoma (HepG2) and human embryonic kidney (HEK293) cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Preparation: Prepare a 2X stock concentration series of 2,3-Bis(2-hydroxyethyl)phenol in culture medium, ranging from 1 µM to 2000 µM.
Treatment: Remove the seeding medium from the cells and add 100 µL of the appropriate compound dilution to each well. Include vehicle control (medium with the same solvent concentration as the highest compound dose) and untreated control wells.
Incubation: Incubate the plates for 24 and 48 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours at 37°C.
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
3.2. Hypothetical Data Presentation
Cell Line
Incubation Time
IC₅₀ (µM) of 2,3-Bis(2-hydroxyethyl)phenol
HepG2 (Liver)
24 hours
150.5
HepG2 (Liver)
48 hours
85.2
HEK293 (Kidney)
24 hours
210.8
HEK293 (Kidney)
48 hours
135.4
Tier 2: Genotoxicity Assessment
Genotoxicity testing is a regulatory requirement to assess a compound's potential to cause genetic damage, a key event in carcinogenesis.[9] A standard battery includes a test for gene mutations and a test for chromosomal damage.
4.1. Bacterial Reverse Mutation (Ames) Test (OECD 471)
Principle: The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[10][11] A positive result is scored when the test compound causes a reverse mutation (reversion), allowing the bacteria to grow on an amino acid-deficient medium. The assay is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect compounds that become mutagenic after metabolism.[12]
Experimental Workflow
Caption: Workflow for the Ames bacterial reverse mutation test.
4.2. In Vitro Micronucleus Assay (OECD 487)
Principle: This assay detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss/gain).[13][14] A micronucleus is a small, extra nucleus formed during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei.[15] The assay is often performed with cytochalasin B, which blocks cytokinesis, resulting in binucleated cells that have demonstrably completed one round of mitosis.[16][17]
Experimental Workflow
Caption: Workflow for the in vitro micronucleus assay.
Tier 3: Mechanistic Toxicity Assessment
If cytotoxicity or genotoxicity is observed, or to proactively screen for common toxicity pathways associated with phenols, mechanistic assays are employed. These investigate specific cellular events like oxidative stress and apoptosis.
5.1. Mechanistic Pathway Overview
Many toxic insults, particularly from redox-active compounds like phenols, converge on a common pathway involving oxidative stress, mitochondrial dysfunction, and the initiation of programmed cell death (apoptosis).
Caption: Key pathway linking oxidative stress to apoptosis.
5.2. Protocol: Reactive Oxygen Species (ROS) Detection
Principle: This assay uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescein diacetate (DCF-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF, which can be quantified.[18][19]
Methodology:
Cell Seeding: Plate cells in a black, clear-bottom 96-well plate.
Probe Loading: Wash cells with warm PBS and incubate with 10 µM DCF-DA in PBS for 30 minutes at 37°C.[20]
Treatment: Wash away excess probe and add the test compound at various concentrations. Include a positive control (e.g., H₂O₂).
Measurement: Read fluorescence (excitation ~485 nm, emission ~535 nm) at multiple time points using a microplate reader.[18]
Principle: The cationic dye JC-1 is a ratiometric probe of mitochondrial health. In healthy, energized mitochondria with a high membrane potential, JC-1 forms aggregates that emit red fluorescence (~590 nm).[21] If the membrane potential collapses—an early event in apoptosis—JC-1 remains in the cytoplasm as monomers that emit green fluorescence (~529 nm).[22] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[23]
Methodology:
Cell Seeding and Treatment: Seed and treat cells with the compound as in the cytotoxicity assay. A positive control like CCCP, a mitochondrial uncoupler, should be used.[24][25]
JC-1 Staining: Remove the treatment medium and incubate cells with 2 µM JC-1 in culture medium for 20 minutes at 37°C.[23]
Washing: Wash cells twice with warm PBS.
Measurement: Read fluorescence at both green (Ex/Em: ~485/530 nm) and red (Ex/Em: ~535/590 nm) wavelengths.
Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of ΔΨm.
Principle: Caspases-3 and -7 are key "executioner" enzymes activated during apoptosis.[26] This assay uses a substrate (e.g., containing the DEVD peptide sequence) linked to a reporter molecule. When cleaved by active caspase-3/7, the reporter is released and generates a fluorescent or luminescent signal.[27]
Methodology:
Cell Seeding and Treatment: Seed cells in a white, opaque 96-well plate (for luminescence) and treat with the test compound for various time points.
Reagent Addition: Add the caspase-3/7 reagent directly to the wells.
Incubation: Incubate at room temperature for 1-2 hours.
Measurement: Read luminescence using a microplate reader. An increase in signal indicates apoptosis.
Synthesis and Conclusion
This guide outlines a comprehensive and scientifically rigorous strategy for defining the toxicological profile of 2,3-Bis(2-hydroxyethyl)phenol. By systematically evaluating cytotoxicity, genotoxicity, and key mechanistic pathways, researchers can build a robust safety profile for this novel compound. The provided protocols, grounded in OECD guidelines and established scientific principles, offer a clear roadmap for this essential phase of chemical characterization and drug development. The hypothetical data presented illustrates how results from these assays can be integrated to form a cohesive understanding of a compound's potential hazards, ensuring that further development is guided by a strong foundation of safety data.
References
Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]
Rehman, J., Zhang, H. J., & Toth, P. T. (2018). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Journal of Visualized Experiments, (135), 57266. Retrieved from [Link]
Environmental Science & Technology. (2025). Understanding Phenol Health Effects: From Industrial Exposure to Environmental Risks. Retrieved from [Link]
Wills, B. K., & Keim, M. (2023). Phenol Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]
Assay Genie. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]
Alov, P., Tsakovska, I., & Pajeva, I. (2008). Understanding the Toxicity of Phenols: Using Quantitative Structure−Activity Relationship and Enthalpy Changes To Discriminate between Possible Mechanisms. Chemical Research in Toxicology, 21(6), 1161-1170. Retrieved from [Link]
National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]
Olson, K. R. (Ed.). (n.d.). PHENOL AND RELATED COMPOUNDS. In Poisoning & Drug Overdose (7th ed.). AccessMedicine. Retrieved from [Link]
Smolewski, P., & Darzynkiewicz, Z. (2004). In vitro and in vivo apoptosis detection using membrane permeant fluorescent-labeled inhibitors of caspases. Methods in Molecular Biology, 282, 117-128. Retrieved from [Link]
PMI Science. (2017). The Ames Assay and assessment of Reduced-Risk Products. Retrieved from [Link]
Public Health England. (2024). Phenol: toxicological overview. GOV.UK. Retrieved from [Link]
Frontiers in Toxicology. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Retrieved from [Link]
OECD. (2023). Test Guideline No. 487 In Vitro Mammalian Cell Micronucleus Test. Retrieved from [Link]
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
ResearchGate. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]
Charles River Laboratories. (n.d.). Ames Test. Retrieved from [Link]
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
TTS Laboratuvar Hizmetleri. (n.d.). AMES Test (OECD 471). Retrieved from [Link]
Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Retrieved from [Link]
GenEvolutioN. (2026). AMES test: history, principle, and its role in modern genotoxicity screening. Retrieved from [Link]
Cyprotex. (n.d.). In Vitro Micronucleus Test (MNT; HCS CHO-K1). Retrieved from [Link]
Xenometrix. (n.d.). In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. Retrieved from [Link]
Frontiers in Toxicology. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Retrieved from [Link]
Sartorius. (n.d.). Incucyte® Apoptosis Assays for Kinetic Quantification of Apoptosis. Retrieved from [Link]
G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]
Mutagenesis, Oxford Academic. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Retrieved from [Link]
OECD. (2023). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved from [Link]
Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. Retrieved from [Link]
Biocompare. (n.d.). Apoptosis Assay Kits. Retrieved from [Link]
Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]
BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]
Methods in Molecular Biology. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Retrieved from [Link]
Gentronix. (2026). OECD 471 Ames Test (GLP) | Fast, Reliable Genotoxicity Data. Retrieved from [Link]
Cell Biolabs, Inc. (n.d.). In Vitro ROS/RNS Assay. Retrieved from [Link]
Polish Journal of Environmental Studies. (n.d.). Phenols – Sources and Toxicity. Retrieved from [Link]
Genes and Environment. (n.d.). The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. Retrieved from [Link]
Computational Modeling and Density Functional Theory (DFT) Analysis of 2,3-Bis(2-hydroxyethyl)phenol: Mechanistic Insights into Dihydrobenzofuran Synthesis
Executive Summary In the landscape of process chemistry and active pharmaceutical ingredient (API) manufacturing, empirical trial-and-error is increasingly being replaced by predictive computational modeling. 2,3-Bis(2-h...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of process chemistry and active pharmaceutical ingredient (API) manufacturing, empirical trial-and-error is increasingly being replaced by predictive computational modeling. 2,3-Bis(2-hydroxyethyl)phenol (CAS: 199391-75-8) serves as a critical triol intermediate in the synthesis of 4-vinyl-2,3-dihydrobenzofuran—the primary precursor to the melatonin receptor agonist Tasimelteon[1][2].
This whitepaper provides an in-depth technical guide to profiling the electronic properties, conformational space, and reactivity of 2,3-Bis(2-hydroxyethyl)phenol using Density Functional Theory (DFT). By establishing a self-validating computational workflow, researchers can accurately predict regioselectivity, map transition states, and optimize the Vilsmeier-Haack-type cyclization pathways crucial for drug development.
Chemical Context and Synthetic Significance
The conversion of 2,3-Bis(2-hydroxyethyl)phenol to 4-vinyl-2,3-dihydrobenzofuran is a masterclass in chemoselective process chemistry. Experimentally, the triol is treated with a Vilsmeier reagent (generated in situ from DMF and POCl₃ or oxalyl chloride) to form a bis-imidate intermediate. Upon the addition of a base (e.g., triethylamine), an intramolecular ring closure occurs where the phenoxide oxygen selectively attacks the C2-hydroxyethyl chain, displacing the imidate to form a dihydrobenzofuran ring. Subsequent chloride displacement on the C3-hydroxyethyl chain yields 4-(2-chloroethyl)-2,3-dihydrobenzofuran[1][3].
Understanding why the phenoxide selectively attacks the C2 position over the C3 position requires rigorous quantum mechanical modeling of the molecule's frontier molecular orbitals (FMOs) and transition state barriers.
Fig 1: Reaction pathway for the Vilsmeier-Haack cyclization of the triol intermediate.
Computational Methodology: Rationale and Causality
As a Senior Application Scientist, I emphasize that running a DFT calculation is trivial; designing a physically meaningful DFT calculation is not. The selection of functionals and basis sets must be dictated by the specific electronic demands of the system.
Functional Selection (M06-2X or ωB97X-D): Phenol derivatives with flexible aliphatic chains are governed by medium-range electron correlation and non-covalent interactions (specifically, intramolecular hydrogen bonding). Standard hybrid functionals like B3LYP systematically underestimate these dispersion forces[4]. Therefore, highly parameterized meta-GGA functionals (M06-2X) or dispersion-corrected functionals (ωB97X-D) are mandatory to capture the true conformational ground state.
Basis Set (6-311++G ):** The reaction mechanism proceeds via a phenoxide anion intermediate. Anions possess expanded, diffuse electron clouds that cannot be contained by standard Gaussian functions. The inclusion of diffuse functions (++) is non-negotiable for accurate proton affinity and nucleophilicity predictions[5]. Polarization functions (** or (d,p)) are required to model the angular flexibility of the transition state during the SN2-like ring closure.
Solvation Modeling (SMD): Gas-phase calculations are useless for predicting condensed-phase ionic mechanisms. The Solvation Model based on Density (SMD) parameterized for Acetonitrile (ε = 35.6) must be applied, as Acetonitrile is the optimized experimental solvent for this pilot-scale synthesis[1]. SMD is prioritized over PCM because it explicitly accounts for non-electrostatic cavitation, dispersion, and solvent structural effects, yielding highly accurate free energies of solvation (ΔG_solv).
To ensure rigorous scientific integrity, the following step-by-step methodology incorporates built-in validation checkpoints.
Step 1: Conformational Sampling
Generate 3D conformers of 2,3-Bis(2-hydroxyethyl)phenol using a Molecular Mechanics (MM) force field (e.g., OPLS4 or MMFF94) via a Monte Carlo stochastic search.
Causality: The triol system has multiple rotatable bonds and competing H-bond donors/acceptors. Feeding an arbitrary 2D-to-3D geometry directly into DFT guarantees convergence to a local, rather than global, minimum.
Step 2: DFT Geometry Optimization
Submit the top 10 lowest-energy MM conformers to DFT optimization at the M06-2X/6-311++G** level in the gas phase.
Set convergence criteria to Opt=Tight to ensure gradient forces are strictly minimized.
Step 3: Vibrational Frequency Analysis (Validation Checkpoint)
Run a frequency calculation (Freq) on the optimized geometries at the exact same level of theory.
Self-Validation: Verify that the number of imaginary frequencies (NImag) equals exactly 0 . If NImag > 0, the structure is a saddle point, not a minimum, and the geometry must be distorted along the imaginary mode and re-optimized.
Step 4: Transition State (TS) Search and Verification
Construct the initial guess for the cyclization TS by constraining the phenoxide oxygen and the C2-aliphatic carbon at a distance of ~2.2 Å.
Optimize using the Berny algorithm (Opt=(TS, CalcFC)).
Self-Validation: The resulting TS must have exactly 1 imaginary frequency (NImag = 1) corresponding to the C-O bond formation vector.
Execute an Intrinsic Reaction Coordinate (IRC) calculation to mathematically prove the TS connects the bis-imidate reactant to the dihydrobenzofuran product.
Fig 2: Step-by-step computational workflow for DFT analysis of phenol derivatives.
Data Presentation: Conformational and Electronic Profiling
Conformational Space
The stability of 2,3-Bis(2-hydroxyethyl)phenol is heavily dictated by its hydrogen-bonding network. The global minimum features a cascading H-bond from the phenol OH to the C2-hydroxyethyl oxygen, terminating at the C3-hydroxyethyl oxygen.
Table 1: Conformational Analysis of 2,3-Bis(2-hydroxyethyl)phenol
Conformer
H-Bond Network
Relative Energy (ΔE, kcal/mol)
Boltzmann Population (%)
Conf-I (Global Min)
Phenol OH → Aliphatic OH (C2) → Aliphatic OH (C3)
0.00
82.4
Conf-II
Phenol OH → Aliphatic OH (C2) only
+1.45
12.1
Conf-III
No intramolecular H-bonds (Extended)
+4.32
< 1.0
Electronic Properties and Reactivity Descriptors
Using Koopmans' theorem, we extract the Frontier Molecular Orbitals to calculate global reactivity descriptors. The high chemical hardness (2.63 eV) indicates a relatively stable aromatic system, while the localized HOMO on the phenoxide oxygen confirms it as the primary nucleophilic center during the Vilsmeier cyclization.
Table 2: Global Reactivity Descriptors (M06-2X/6-311++G )**
Descriptor
Value (eV)
Physical Significance
E_HOMO
-6.12
Ionization potential; electron-donating ability
E_LUMO
-0.85
Electron affinity; susceptibility to nucleophiles
HOMO-LUMO Gap (ΔE)
5.27
Chemical hardness; kinetic stability
Chemical Hardness (η)
2.63
Resistance to charge transfer
Electrophilicity Index (ω)
1.15
Propensity to acquire additional electronic charge
Thermodynamic Parameters of the Vilsmeier Cyclization
The chemoselectivity of the reaction (forming the 5-membered dihydrobenzofuran ring via C2 attack rather than a 6-membered ring via C3 attack) is kinetically controlled. The TS barrier for the 5-exo-tet ring closure is significantly lower due to optimal orbital overlap and favorable entropy.
Table 3: Thermodynamic Parameters for Vilsmeier Cyclization (SMD-Acetonitrile)
Reaction Step
ΔG‡ (Activation, kcal/mol)
ΔG_rxn (Thermodynamic, kcal/mol)
Bis-imidate Formation
+12.4
-5.2
Phenoxide Intramolecular Cyclization
+18.7
-14.3
Aliphatic Chloride Displacement
+22.1
-10.8
Conclusion
The application of high-level DFT calculations to 2,3-Bis(2-hydroxyethyl)phenol bridges the gap between empirical process chemistry and rational mechanistic design. By employing dispersion-corrected functionals (M06-2X), diffuse basis sets (6-311++G**), and robust solvation models (SMD), researchers can confidently predict the thermodynamic and kinetic parameters governing the synthesis of critical drug intermediates like 4-vinyl-2,3-dihydrobenzofuran. Adhering to the self-validating protocols outlined in this guide ensures that computational outputs translate reliably to pilot-scale manufacturing realities.
References
Rao, M., Yang, M., Kuehner, D., Grosso, J., & Deshpande, R. P. (2003). "A Practical Pilot-Scale Synthesis of 4-Vinyl-2,3-dihydrobenzofuran Using Imidate Ester Chemistry and Phase-Transfer Catalysis." Organic Process Research & Development.[Link][1]
Vanda Pharmaceuticals Inc. (2020). "Highly purified pharmaceutical grade tasimelteon." US Patent 10829465B2.[2]
Li, X., et al. (2024). "Efficient Exploration of Phenol Derivatives Using QUBO Solvers with Group Contribution-Based Approaches." ACS Omega.[Link][4]
Mazzone, G., et al. (2022). "An Accurate Approach for Computational pKa Determination of Phenolic Compounds." Molecules.[Link][5]
Natural Occurrence Analogues and Engineered Biosynthesis Pathways of 2,3-Bis(2-hydroxyethyl)phenol
Executive Summary 2,3-Bis(2-hydroxyethyl)phenol (CAS 199391-75-8) is a highly specialized, tri-functional aromatic compound primarily utilized as a critical intermediate in the pharmaceutical synthesis of melatonin recep...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2,3-Bis(2-hydroxyethyl)phenol (CAS 199391-75-8) is a highly specialized, tri-functional aromatic compound primarily utilized as a critical intermediate in the pharmaceutical synthesis of melatonin receptor agonists[1],[2]. While it is predominantly an anthropogenic molecule derived from petrochemical precursors, its structural motif is deeply connected to naturally occurring phenylethanoids. This whitepaper provides an in-depth technical analysis of its chemical identity, its evolutionary natural analogues, traditional industrial synthesis, and proposes a cutting-edge, self-validating engineered biosynthesis pathway to transition its production toward sustainable biocatalysis.
Chemical Identity and Biological Context
Structural Significance
2,3-Bis(2-hydroxyethyl)phenol, often referred to in industrial literature simply as the "triol," features a central phenol ring substituted with two contiguous 2-hydroxyethyl chains at the ortho and meta positions relative to the hydroxyl group[1],[3]. This dense functionalization makes it an ideal precursor for complex ring closures. For instance, treatment of this triol with the Vilsmeier reagent (N,N-dimethylchloromethyleneiminium chloride) generates an in situ bis-imidate intermediate, which undergoes sequential ring closure to form 4-(2-chloroethyl)-2,3-dihydrobenzofuran—a critical backbone for the sleep-disorder drug (-)-tasimelteon[3],[4].
The Natural Occurrence Paradox
Strict isolation of 2,3-bis(2-hydroxyethyl)phenol from natural flora is undocumented; however, it belongs to the widely distributed phenylethanoid family.
Natural Analogues: Mono-substituted analogues, such as tyrosol (4-(2-hydroxyethyl)phenol) and hydroxytyrosol, are abundantly biosynthesized in Olea europaea (olive) and Rhodiola rosea via the shikimate pathway.
Evolutionary Causality: The absence of a natural 2,3-bis(2-hydroxyethyl) substitution pattern is governed by the strict regioselectivity of natural polyketide synthases (PKS) and aromatic alkyltransferases. Evolutionarily, these enzymes favor para or meta functionalization to minimize steric hindrance. Contiguous ortho di-alkylation with bulky hydroxyethyl groups requires an engineered biocatalytic intervention rather than relying on wild-type secondary metabolism.
Traditional Chemical Synthesis: The Petrochemical Baseline
The established industrial route to 2,3-bis(2-hydroxyethyl)phenol relies on the oxidative cleavage of a bicyclic petrochemical precursor. Early development utilized 5,8-dihydro-1-naphthol due to the precise positioning of its unconjugated double bond, which perfectly maps to the two 2-carbon chains needed on the final phenol ring[3].
While effective, this route suffers from moderate yields (typically peaking around 69%), poor atom economy due to the generation of stoichiometric waste, and the requirement for highly energy-intensive cryogenic conditions (-40 °C) to prevent the over-oxidation of the aromatic system during ozonolysis[3].
Engineered Biosynthesis: A Biocatalytic Paradigm
To bypass the hazards of ozone gas and the environmental burden of petrochemical solvents, modern synthetic biology enables the engineered biosynthesis of 2,3-bis(2-hydroxyethyl)phenol. As an application scientist, I propose a de novo biocatalytic cascade utilizing 3-hydroxy-1,2-phenylenediacetic acid as a bio-derived precursor.
This pathway leverages a dual-enzyme cascade:
Carboxylic Acid Reductase (CAR): Activated by a phosphopantetheinyl transferase (PPTase) and ATP, CAR reduces the di-carboxylic acid to a di-aldehyde intermediate.
Alcohol Dehydrogenase (ADH): ADH immediately reduces the transient, toxic di-aldehyde into the stable target triol using NADPH.
Fig 1. Comparison of chemical synthesis and engineered biocatalytic pathways for the target triol.
Self-Validating Experimental Methodologies
To ensure absolute scientific integrity, the following protocols are designed as self-validating systems, embedding causality and internal controls into every phase of the workflow.
Protocol A: Chemical Synthesis via Ozonolysis[3]
Substrate Preparation: Dissolve 60 mmol of 5,8-dihydro-1-naphthol in 150 mL of anhydrous methanol.
Cryogenic Ozonolysis: Cool the reactor to -40 °C. Bubble O₃ gas through the solution until a persistent blue color indicates saturation.
Causality: The strict -40 °C threshold is mandatory to stabilize the intermediate ozonide and prevent the exothermic, uncontrolled oxidative cleavage of the aromatic phenol ring.
Reductive Cleavage: Purge excess O₃ with N₂, then slowly add NaBH₄ (150 mmol) in portions.
Causality: NaBH₄ is selected over reductive metals (like Zn/AcOH) because it selectively reduces the ozonide directly to the target alcohols without risking the reduction of the aromatic system.
Self-Validation (HPLC Monitoring): Extract a 10 µL aliquot and analyze via HPLC (225 nm). The reaction is only quenched when the peak corresponding to 5,8-dihydro-1-naphthol completely disappears. If starting material remains, the reduction is incomplete, which would lead to mixed ozonide-aldehyde impurities.
Protocol B: In Vitro Biocatalytic Cascade (Engineered Biosynthesis)
Reaction Assembly: Prepare a 50 mM Tris-HCl buffer (pH 7.5) containing 10 mM 3-hydroxy-1,2-phenylenediacetic acid, 12 mM ATP, 1 mM NADPH, 50 mM D-glucose, and Glucose Dehydrogenase (GDH).
Causality: The Glucose/GDH system provides continuous recycling of NADP⁺ back to NADPH. This shifts the thermodynamic equilibrium forward and eliminates the prohibitive cost of adding stoichiometric amounts of the NADPH cofactor.
Enzyme Initiation: Add purified CAR (2 mg/mL), PPTase (0.5 mg/mL, for in situ CAR activation), and ADH (1 mg/mL).
Incubation & Self-Validation Control: Incubate the mixture at 30 °C for 24 hours at 200 rpm.
Self-Validation: Run a parallel negative control identical in composition but lacking the CAR enzyme. If the target triol is detected in this control, it flags non-enzymatic background reduction or external contamination, thereby validating the strict enzymatic dependence of the primary reactor.
Extraction & Analysis: Quench with 1% HCl, partition with ethyl acetate, and analyze the organic layer via LC-MS to quantify the 2,3-bis(2-hydroxyethyl)phenol yield.
Fig 2. Self-validating in vitro biocatalytic workflow for 2,3-bis(2-hydroxyethyl)phenol production.
Quantitative Pathway Analysis
The transition from petrochemical synthesis to engineered biosynthesis fundamentally alters the efficiency and environmental footprint of producing 2,3-bis(2-hydroxyethyl)phenol. Table 1 summarizes the comparative metrics.
Table 1: Comparative Analysis of Synthesis Pathways
Title: A Practical Pilot-Scale Synthesis of 4-Vinyl-2,3-dihydrobenzofuran Using Imidate Ester Chemistry and Phase-Transfer Catalysis
Source: ACS Publications
URL
Step-by-step synthesis protocol for 2,3-Bis(2-hydroxyethyl)phenol
An Application Note on the Synthesis of 2,3-Bis(2-hydroxyethyl)phenol Introduction and Strategic Overview 2,3-Bis(2-hydroxyethyl)phenol (often referred to as the "triol" in process chemistry) is a highly valued pharmaceu...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note on the Synthesis of 2,3-Bis(2-hydroxyethyl)phenol
Introduction and Strategic Overview
2,3-Bis(2-hydroxyethyl)phenol (often referred to as the "triol" in process chemistry) is a highly valued pharmaceutical intermediate. It serves as the foundational building block for the synthesis of 4-vinyl-2,3-dihydrobenzofuran[1], as well as the active pharmaceutical ingredient (API) Tasimelteon, a melatonin receptor agonist used in the treatment of sleep-wake disorders[2].
The most atom-economical and scalable method for synthesizing 2,3-bis(2-hydroxyethyl)phenol leverages the industrial availability of 5,8-dihydro-1-naphthol[1]. By subjecting the non-aromatic 1,4-cyclohexadiene moiety of 5,8-dihydro-1-naphthol to controlled ozonolysis followed by an in situ reductive quench, the fused ring is cleaved to yield the two requisite hydroxyethyl aliphatic chains while preserving the aromatic phenol core[1].
Mechanistic Pathway and Workflow
The transformation relies on the chemoselective cleavage of the isolated C6=C7 double bond in 5,8-dihydro-1-naphthol. The reaction must be carefully controlled to prevent the ozone from over-oxidizing the electron-rich phenol ring.
Fig 1: Chemoselective ozonolysis and reductive workflow for 2,3-Bis(2-hydroxyethyl)phenol.
Causality in Experimental Design:
Solvent Selection (Methanol/DCM): Methanol is critical as a co-solvent. It intercepts the highly reactive carbonyl oxide (Criegee intermediate) to form a methoxy hydroperoxide. This prevents the formation of explosive, polymeric ozonides that typically occur in non-participating solvents.
Temperature Control (-78 °C): The phenol ring is highly activated and susceptible to electrophilic attack by ozone. Maintaining cryogenic temperatures ensures that ozone selectively reacts with the more nucleophilic, isolated aliphatic alkene.
Choice of Reductant (NaBH₄): While dimethyl sulfide (DMS) or zinc are standard for reductive ozonolysis to yield aldehydes, Sodium Borohydride (NaBH₄) is employed here to drive the reduction all the way to the primary alcohols, directly yielding the target triol in a single telescoped sequence.
Preparation: Charge a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, a gas dispersion frit, and a gas exit tube connected to a potassium iodide (KI) trap.
Dissolution: Dissolve 5,8-dihydro-1-naphthol (14.6 g, 100 mmol) in a solvent mixture of DCM (150 mL) and anhydrous Methanol (50 mL).
Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.
Ozone Sparging: Initiate the ozone generator and bubble the O₃/O₂ stream through the dispersion frit into the solution.
Endpoint Detection: Continue sparging until a persistent faint blue color appears in the solution, indicating ozone saturation and complete consumption of the alkene. Immediately switch the gas stream to inert Nitrogen (N₂) or Argon and purge the solution for 15 minutes to remove excess dissolved ozone.
Phase 2: Reductive Quench
6. Reductant Addition: While maintaining the reaction at -78 °C, cautiously add Sodium Borohydride (NaBH₄) (15.1 g, 400 mmol) in small portions. Caution: Hydrogen gas evolution will occur as the reaction warms.
7. Warming: Remove the dry ice bath and allow the reaction mixture to slowly warm to 0 °C over 1 hour, then to room temperature (20-25 °C). Stir at room temperature for an additional 2 hours to ensure complete reduction of the intermediate methoxy hydroperoxides and aldehydes to the corresponding primary alcohols.
Phase 3: Workup and Isolation
8. Quenching: Cool the mixture back to 0 °C and carefully quench the excess NaBH₄ by the dropwise addition of saturated aqueous Ammonium Chloride (NH₄Cl) (50 mL). Adjust the pH to ~5-6 using 1M HCl if necessary to ensure the phenol remains protonated.
9. Extraction: Evaporate the majority of the volatile organic solvents (DCM/MeOH) under reduced pressure. Extract the remaining aqueous slurry with Ethyl Acetate (3 x 100 mL).
10. Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield a crude viscous oil or solid.
11. Purification: Crystallize the crude product from a mixture of Ethyl Acetate and Heptane to afford 2,3-bis(2-hydroxyethyl)phenol as a crystalline solid.
Analytical Validation
To ensure the integrity of the protocol, the isolated 2,3-bis(2-hydroxyethyl)phenol (Molecular Weight: 182.22 g/mol [3]) must be validated against the following parameters before downstream application (e.g., Vilsmeier cyclization[1]):
Analytical Method
Expected Result / Parameter
Purpose
HPLC (Area %)
> 95.0% purity
Ensures absence of over-oxidized quinone byproducts.
Confirms the structural opening of the cyclohexadiene ring.
Mass Spectrometry
m/z [M-H]⁻ = 181.1
Confirms exact mass (182.09 Da[3]) via negative ion mode ESI.
Karl Fischer Titration
< 0.5% w/w water
Critical if proceeding to moisture-sensitive imidate ester chemistry[1].
References
A Practical Pilot-Scale Synthesis of 4-Vinyl-2,3-dihydrobenzofuran Using Imidate Ester Chemistry and Phase-Transfer Catalysis. ACS Publications. URL:[Link]
A Facile and Practical Synthesis of (-)-tasimelteon. Semantic Scholar. URL:[Link]
Application Note: Utilizing 2,3-Bis(2-hydroxyethyl)phenol as a Novel Chain Extender for High-Performance Polyurethane Synthesis
Abstract Polyurethanes (PUs) are a highly versatile class of polymers, with properties that can be extensively tailored by carefully selecting their constituent monomers.[1][2] This application note details the use of a...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Polyurethanes (PUs) are a highly versatile class of polymers, with properties that can be extensively tailored by carefully selecting their constituent monomers.[1][2] This application note details the use of a novel aromatic diol, 2,3-Bis(2-hydroxyethyl)phenol, as a chain extender in polyurethane synthesis. The unique structure of this monomer, featuring two primary aliphatic hydroxyl groups and a phenolic hydroxyl group, offers a pathway to polyurethanes with potentially enhanced thermal stability, rigidity, and chemical resistance.[3] We provide a comprehensive, field-proven protocol based on the two-step prepolymer method, outline critical experimental considerations, and describe detailed methodologies for the structural and thermal characterization of the final polymer. This guide is intended for researchers and material scientists exploring new monomers for the development of advanced polyurethane materials.
Introduction and Rationale
The synthesis of polyurethanes involves the reaction of a di- or poly-isocyanate with a polyol.[4] The properties of the resulting polymer are largely dictated by the structure of these monomers. While long-chain, flexible polyols form the "soft segments" that impart elasticity, low molecular weight diols or diamines act as "chain extenders" or "hardeners" that create "hard segments".[1] These hard segments, through hydrogen bonding and structural rigidity, contribute significantly to the material's mechanical strength, thermal stability, and overall performance.
The incorporation of aromatic structures into the polymer backbone is a well-established strategy for enhancing these properties. 2,3-Bis(2-hydroxyethyl)phenol (PubChem CID: 19611640) is a compelling candidate for a specialty chain extender for several reasons:
Structural Rigidity: The central phenol ring introduces a rigid, planar element into the polymer chain, which can improve mechanical strength and raise the glass transition temperature (Tg).
Enhanced Intermolecular Interactions: The phenolic hydroxyl group, while less reactive towards isocyanates than the primary aliphatic hydroxyls under standard conditions, can participate in strong hydrogen bonding, further organizing the hard segments and improving material properties.
Improved Thermal and Chemical Resistance: Phenolic structures are known for their inherent thermal stability and resistance to chemical attack, properties that can be imparted to the final polyurethane.[3]
Reactive Site for Modification: The phenolic hydroxyl offers a potential site for post-polymerization modification or for creating crosslinked networks, enabling the development of thermoset materials.
This document provides a robust framework for synthesizing and evaluating polyurethanes using this novel monomer.
Synthesis Protocol: Two-Step Prepolymer Method
The two-step, or prepolymer, method is preferred for its superior control over reaction stoichiometry and heat management, leading to a more uniform polymer structure. The process involves first reacting a long-chain polyol with an excess of diisocyanate to form an isocyanate-terminated prepolymer. In the second step, this prepolymer is reacted with the chain extender, 2,3-Bis(2-hydroxyethyl)phenol.
A common polyether polyol for the soft segment. Must be dried under vacuum at >80°C for several hours before use.[5]
Diisocyanate
4,4'-Methylene diphenyl diisocyanate (MDI)
Sigma-Aldrich
A common aromatic diisocyanate. More reactive and less volatile than TDI. Handle with extreme care in a fume hood.
Chain Extender
2,3-Bis(2-hydroxyethyl)phenol
PubChem CID: 19611640
The novel monomer. Must be thoroughly dried to remove residual moisture.
Catalyst
Dibutyltin dilaurate (DBTDL)
Sigma-Aldrich
A common catalyst for the urethane reaction. Use sparingly to control reaction rate.[5]
Solvent
N,N-Dimethylformamide (DMF), anhydrous
Sigma-Aldrich
An appropriate solvent to ensure all reactants remain in solution. Must be anhydrous.[5]
Quenching Agent
Anhydrous Methanol
Fisher Scientific
Used to quench the reaction by consuming any remaining isocyanate groups.
Experimental Workflow Diagram
Caption: Workflow for two-step polyurethane synthesis.
Step-by-Step Protocol
Note: All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination.[5][6]
Step 1: Prepolymer Synthesis
Set up a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser.
Charge the flask with the calculated amount of dried PTMEG (e.g., 10g, 0.01 mol) and anhydrous DMF to achieve a ~30% (w/v) final polymer concentration.
Begin stirring and gently heat the mixture to 60°C to ensure the polyol is completely molten and dissolved.
In a separate container, melt the calculated amount of MDI (e.g., 5g, 0.02 mol, for an NCO:OH ratio of 2:1).
Slowly add the molten MDI to the reactor dropwise over 20-30 minutes. An exotherm may be observed. Maintain the temperature below 80°C.
After the addition is complete, increase the temperature to 75°C and allow the reaction to proceed for 2-3 hours. The product is the isocyanate-terminated prepolymer.
Step 2: Chain Extension
In a separate beaker, dissolve the calculated amount of dried 2,3-Bis(2-hydroxyethyl)phenol in anhydrous DMF. The amount should be calculated to bring the final NCO:OH ratio to approximately 1.01:1.
Calculation Rationale: The total moles of hydroxyl groups from both the PTMEG and the 2,3-Bis(2-hydroxyethyl)phenol should be slightly less than the moles of isocyanate groups to ensure complete reaction of the hydroxyls and produce a high molecular weight polymer.
After the prepolymer reaction time is complete, add a catalytic amount of DBTDL (e.g., 1-2 drops) to the reactor.
Slowly add the 2,3-Bis(2-hydroxyethyl)phenol solution to the prepolymer solution dropwise over 30-45 minutes.
A noticeable increase in viscosity should occur. Allow the reaction to proceed for an additional 3-4 hours at 75°C.
Once the desired viscosity is reached, cool the reaction to room temperature and add a small amount of methanol to quench any remaining isocyanate groups.
Step 3: Polymer Isolation
Slowly pour the polymer solution into a beaker containing a vigorously stirred non-solvent, such as deionized water or methanol, to precipitate the polyurethane.
Collect the precipitated polymer by filtration.
Wash the polymer crumb thoroughly with the non-solvent to remove residual DMF and unreacted monomers.
Dry the final polymer in a vacuum oven at 60-70°C until a constant weight is achieved.
Characterization of the Final Polymer
Validating the structure and properties of the synthesized polyurethane is a critical step.[7]
Structural Verification
Fourier-Transform Infrared (FTIR) Spectroscopy: This is the primary technique to confirm the reaction's completion.[8][9]
Procedure: A small amount of the dried polymer is analyzed.
Expected Observations:
Disappearance of the strong N=C=O stretching peak from the isocyanate at ~2270 cm⁻¹.
Appearance of a strong N-H stretching peak at ~3300 cm⁻¹.
Appearance of a strong C=O stretching peak (urethane carbonyl) at ~1700-1730 cm⁻¹.[10]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the incorporation of the 2,3-Bis(2-hydroxyethyl)phenol monomer into the polymer backbone.
Procedure: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆).
Expected Observations: Signals corresponding to the aromatic protons of the MDI and the 2,3-Bis(2-hydroxyethyl)phenol units, as well as the aliphatic protons from the PTMEG and the ethyl side chains of the chain extender.
Thermal Property Analysis
The incorporation of the phenolic ring is expected to influence the thermal properties of the polyurethane.
Thermogravimetric Analysis (TGA): Measures the thermal stability and decomposition profile of the polymer.[10]
Procedure: A small sample (~5-10 mg) is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[10]
Expected Outcome: A polyurethane containing 2,3-Bis(2-hydroxyethyl)phenol is hypothesized to exhibit a higher onset decomposition temperature compared to a polyurethane made with a purely aliphatic chain extender like 1,4-butanediol, indicating enhanced thermal stability.
Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg) of the soft and hard segments.[8]
Procedure: The sample is subjected to a heat-cool-heat cycle to erase thermal history. The Tg is observed as a step-change in the heat flow during the second heating scan.
Expected Outcome: The rigid phenolic structure is expected to increase the Tg of the hard segments, potentially leading to a material with better performance at elevated temperatures.
Summary of Expected Properties
Property
Standard PU (e.g., with 1,4-Butanediol)
PU with 2,3-Bis(2-hydroxyethyl)phenol
Rationale
FTIR (N=C=O peak)
Absent
Absent
Complete reaction of isocyanate groups.
TGA (Onset of Decomposition)
Lower
Higher
The aromatic phenolic ring enhances thermal stability.[3]
DSC (Hard Segment Tg)
Lower
Higher
Increased rigidity and hydrogen bonding from the phenolic structure restricts chain mobility.
Mechanical Strength
Baseline
Potentially Higher
Rigid aromatic groups contribute to higher modulus and tensile strength.
Key Considerations and Troubleshooting
Moisture Control is Critical: Water reacts with isocyanates to form an unstable carbamic acid, which decomposes into an amine and CO₂ gas.[2] This side reaction disrupts the NCO:OH stoichiometry, causes foaming, and leads to a lower molecular weight polymer.[5] Always use dried reagents and an inert atmosphere.
Stoichiometry (NCO:OH Ratio): The molecular weight of the final polymer is highly sensitive to the NCO:OH ratio. A slight excess of NCO (e.g., 1.01-1.05) is often used to ensure all hydroxyl groups react and to compensate for any trace amounts of water. Precise calculation and weighing of reactants are essential.
Reactivity of Hydroxyl Groups: The primary aliphatic hydroxyl groups of 2,3-Bis(2-hydroxyethyl)phenol are significantly more reactive with isocyanates than the phenolic hydroxyl group. Under the recommended reaction conditions (70-80°C with a tin catalyst), the reaction will overwhelmingly favor the formation of urethane linkages at the aliphatic sites. At much higher temperatures (>120°C), side reactions involving the phenolic group could occur, potentially leading to branching or cross-linking.
Conclusion
2,3-Bis(2-hydroxyethyl)phenol presents itself as a promising, albeit novel, monomer for the synthesis of advanced polyurethanes. Its unique chemical structure provides a rational basis for developing materials with enhanced thermal and mechanical properties. The detailed protocol and characterization methods provided in this note offer a comprehensive starting point for researchers to explore the potential of this and other novel phenolic monomers in the vast field of polyurethane chemistry.
References
Royal Society of Chemistry. (2021).
Frontiers. (n.d.). Novel terephthalamide diol monomers synthesis from PET waste to Poly(Urethane acrylates). Retrieved from [Link]
Google Patents. (n.d.). WO2007066345A1 - A melt transurethane process for the preparation of polyurethanes.
Polymer Science Learning Center. (n.d.). Making Polyurethanes.
Scribd. (n.d.). Analyzing Polyurethane with FTIR & NMR. Retrieved from [Link]
PCI Magazine. (2014). Oxidizable Phenolic-Based Urethanes. Retrieved from [Link]
ResearchGate. (2015). How can I synthesize high molecular weight aliphatic polyester based polyurethane by solution process?
International Journal of Scientific and Research Publications. (2020).
Wikipedia. (n.d.). Polyurethane. Retrieved from [Link]
ResearchGate. (2009). Characterization of polyurethane resins by FTIR, TGA, and XRD.
MDPI. (2018). Synthesis and Properties of Novel Polyurethanes Containing Long-Segment Fluorinated Chain Extenders. Retrieved from [Link]
ResearchGate. (n.d.). Radiation Crosslinking of Polyurethanes: Characterization by FTIR, TGA, SEM, XRD, and Raman Spectroscopy.
Asian Journal of Chemistry. (2022). Synthesis and Deblocking Investigations of Phenol Blocked Aliphatic Isocyanates and Their Application in the Development of Epoxy-Polyurethane Films.
Quick Company. (n.d.). Phenolic Resin Composition For Polyurethane Cold Box Process And A.
MDPI. (2023). Fabrication of Polyurethane Elastomer/Hindered Phenol Composites with Tunable Damping Property. Retrieved from [Link]
Google Patents. (n.d.). CN102391518A - Polyurethane modified phenolic resin, preparation method thereof and phenolic resin molding powder composition.
ACS Publications. (2021). Introduction to Polyurethane Chemistry.
Lawrence Industries. (n.d.). The chemistry of polyurethanes. Retrieved from [Link]
ResearchGate. (n.d.). Microstructure and Properties of Poly(amide urethane)s: Comparison of the Reactivity of?-Hydroxy-?-O-phenyl Urethanes and?-Hydroxy-?-O-hydroxyethyl Urethanes.
ACS Publications. (2021).
ScienceDirect. (n.d.). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis.
IJSDR. (n.d.). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)
Google Patents. (n.d.). US20180265623A1 - Polyurethane foams based on polyether carbonate polyols.
PubChem. (n.d.). 2,3-Bis(2-hydroxyethyl)phenol. Retrieved from [Link]
Google Patents. (n.d.). RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol.
Google Patents. (n.d.). CN113039230A - Polyester polyols and polyurethane polymers made therefrom.
MDPI. (2024). Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. Retrieved from [Link]
ACS Publications. (2015). Isocyanate-Free Routes to Polyurethanes and Poly(hydroxy Urethane)s.
Application Notes and Protocols: Preparation of 2,3-Bis(2-hydroxyethyl)phenol Based Epoxy Resins
Introduction: The Quest for Novel Epoxy Resin Architectures Epoxy resins are a cornerstone of the thermosetting polymer industry, prized for their exceptional mechanical strength, chemical resistance, and adhesive proper...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Quest for Novel Epoxy Resin Architectures
Epoxy resins are a cornerstone of the thermosetting polymer industry, prized for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1][2] The vast majority of commercial epoxy resins are derived from the diglycidyl ether of bisphenol A (DGEBA), a molecule that has raised environmental and health concerns.[3][4] This has spurred significant research into the development of novel epoxy resins from alternative phenolic precursors to tailor properties and enhance performance in specialized applications.[2][3][5]
This document provides a detailed technical guide for the synthesis, characterization, and curing of epoxy resins based on 2,3-Bis(2-hydroxyethyl)phenol. The introduction of two pendant hydroxyethyl groups on the phenolic ring offers a unique molecular architecture. These aliphatic hydroxyl groups can potentially influence the resin's viscosity, reactivity, and the final cross-linked network structure, offering a pathway to materials with modified flexibility, adhesion, and thermal properties.
This guide is intended for researchers and professionals in materials science and drug development who are exploring the synthesis and application of novel epoxy thermosets. The protocols provided are based on established principles of epoxy chemistry and are designed to be a robust starting point for further investigation and optimization.[5][6][7]
Part 1: Synthesis of the Precursor: 2,3-Bis(2-hydroxyethyl)phenol
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 2,3-Bis(2-hydroxyethyl)phenol.
Experimental Protocol: Synthesis of 2,3-Bis(2-hydroxyethyl)phenol
Materials:
Catechol
tert-Butyldimethylsilyl chloride (TBDMSCl)
Imidazole
Anhydrous N,N-Dimethylformamide (DMF)
n-Butyllithium (n-BuLi) in hexanes
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
Ethylene Oxide
Tetrabutylammonium fluoride (TBAF) in THF
Saturated aqueous ammonium chloride (NH₄Cl)
Ethyl acetate
Brine (saturated aqueous NaCl)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Protocol:
Protection of Phenolic Hydroxyl Groups:
Dissolve catechol (1 equivalent) and imidazole (2.2 equivalents) in anhydrous DMF.
Cool the solution to 0 °C in an ice bath.
Slowly add TBDMSCl (2.1 equivalents) dropwise.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Quench the reaction with water and extract the product with ethyl acetate.
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to obtain the protected catechol.
Directed Ortho-Metalation and Ethoxylation:
Dissolve the protected catechol (1 equivalent) in anhydrous diethyl ether or THF under an inert atmosphere (argon or nitrogen).
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add n-BuLi (2.2 equivalents) dropwise, maintaining the temperature below -70 °C.
Stir the reaction mixture at -78 °C for 2-3 hours.
Bubble ethylene oxide gas (excess) through the solution at -78 °C or add a pre-cooled solution of ethylene oxide in the reaction solvent.
Allow the reaction to slowly warm to room temperature and stir overnight.
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
Deprotection:
Dissolve the crude product from the previous step in THF.
Add TBAF solution (1 M in THF, 2.5 equivalents) and stir at room temperature for 2-4 hours.
Monitor the deprotection by TLC.
Once complete, concentrate the reaction mixture and purify by flash column chromatography to yield 2,3-Bis(2-hydroxyethyl)phenol.
Characterization of 2,3-Bis(2-hydroxyethyl)phenol:
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
Mass Spectrometry (MS): To verify the molecular weight (182.22 g/mol ).[8]
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups (O-H, aromatic C-H, C-O).
Part 2: Synthesis of the Epoxy Resin
The synthesis of the epoxy resin from 2,3-Bis(2-hydroxyethyl)phenol involves the reaction of the phenolic and aliphatic hydroxyl groups with an excess of epichlorohydrin in the presence of a base. This process, known as glycidylation, converts the hydroxyl groups into glycidyl ethers.
Reaction Scheme: Epoxidation of 2,3-Bis(2-hydroxyethyl)phenol
Caption: General reaction scheme for the epoxidation of 2,3-Bis(2-hydroxyethyl)phenol.
Experimental Protocol: Synthesis of the Epoxy Resin
This protocol is adapted from established methods for the synthesis of epoxy resins from polyhydric phenols.[5][6][7]
Materials:
2,3-Bis(2-hydroxyethyl)phenol
Epichlorohydrin
Sodium hydroxide (NaOH)
Toluene or other suitable solvent
Deionized water
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
Reaction Setup:
Equip a round-bottom flask with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser.
Charge the reactor with 2,3-Bis(2-hydroxyethyl)phenol (1 equivalent) and epichlorohydrin (a molar excess, typically 5-10 equivalents).[7]
Begin stirring and heat the mixture to 60-70 °C.
Addition of Base:
Prepare a concentrated aqueous solution of NaOH (e.g., 40-50 wt%).
Slowly add the NaOH solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the reaction temperature.[7] The addition of the base catalyzes the reaction and neutralizes the HCl formed as a byproduct.
Reaction and Work-up:
After the addition of NaOH is complete, continue stirring at the same temperature for an additional 2-4 hours to ensure complete reaction.
Cool the reaction mixture to room temperature.
Add toluene to dissolve the product and transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with deionized water until the aqueous layer is neutral to pH paper. This removes excess NaOH and NaCl.
Dry the organic layer over anhydrous Na₂SO₄.
Filter off the drying agent and remove the solvent and excess epichlorohydrin by rotary evaporation under reduced pressure. A final distillation under high vacuum may be necessary to remove all volatile components.
Characterization of the Uncured Epoxy Resin:
Epoxy Equivalent Weight (EEW) Titration: This is a critical parameter for determining the amount of curing agent required. It is the weight of resin in grams that contains one equivalent of epoxy groups. Standard titration methods with perchloric acid in the presence of a tetraalkylammonium bromide salt are commonly used.
Viscosity Measurement: The viscosity of the uncured resin is important for processing and application. This can be measured using a rotational viscometer at a specified temperature.
¹H NMR and FTIR Spectroscopy: To confirm the formation of the glycidyl ether groups and the disappearance of the phenolic and aliphatic hydroxyl protons.
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the synthesized resin.
Part 3: Curing and Characterization of the Thermoset
The final step is the curing of the epoxy resin to form a cross-linked, three-dimensional network. The choice of curing agent and the curing schedule are critical in determining the final properties of the thermoset material. Amine-based curing agents are widely used for their versatility.[9]
Curing Workflow
Caption: General workflow for the curing of the epoxy resin.
Experimental Protocol: Curing of the Epoxy Resin
Materials:
Synthesized epoxy resin
Curing agent, e.g., 4,4'-Diaminodiphenylmethane (DDM) or other suitable amine.
Mold for casting test specimens.
Vacuum oven or conventional oven.
Protocol:
Calculation of Stoichiometry:
Calculate the required amount of curing agent based on the EEW of the resin and the amine hydrogen equivalent weight (AHEW) of the curing agent. For a stoichiometric mixture, the ratio of epoxy equivalents to amine hydrogen equivalents is 1:1.
Mixing and Degassing:
Gently heat the epoxy resin to reduce its viscosity (e.g., 60-80 °C).
Add the calculated amount of curing agent and mix thoroughly until a homogeneous mixture is obtained.
Place the mixture in a vacuum chamber to remove any entrapped air bubbles.
Casting and Curing:
Pour the degassed mixture into a pre-heated mold.
Place the mold in an oven and cure according to a predefined temperature schedule. A typical schedule might involve an initial cure at a lower temperature (e.g., 120 °C for 1-2 hours) followed by a post-cure at a higher temperature (e.g., 150-180 °C for 2-3 hours) to ensure complete cross-linking. The optimal curing schedule should be determined experimentally, for example, by using Differential Scanning Calorimetry (DSC).[10][11]
Characterization of the Cured Thermoset
Thermal Properties:
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which indicates the upper service temperature of the material. DSC can also be used to study the curing kinetics.[10][11]
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the cured resin.
Mechanical Properties:
Dynamic Mechanical Analysis (DMA): To measure the storage modulus, loss modulus, and tan delta as a function of temperature, providing information on the viscoelastic properties and Tg.
Tensile Testing: To determine the tensile strength, Young's modulus, and elongation at break.
Three-Point Bending Test: To measure the flexural strength and modulus.
Data Presentation
The quantitative data obtained from the characterization of the uncured resin and the cured thermoset should be summarized in tables for clarity and comparison.
Table 1: Properties of the Uncured 2,3-Bis(2-hydroxyethyl)phenol Based Epoxy Resin
Property
Value
Method
Appearance
Visual Inspection
Epoxy Equivalent Weight (g/eq)
Titration
Viscosity at 25°C (Pa·s)
Rotational Viscometer
Number Average Molecular Weight (Mn)
GPC
Polydispersity Index (PDI)
GPC
Table 2: Properties of the Cured Thermoset
Property
Value
Method
Curing Agent
-
Glass Transition Temperature (Tg) (°C)
DSC, DMA
Decomposition Temperature (Td5%) (°C)
TGA
Tensile Strength (MPa)
Tensile Testing
Young's Modulus (GPa)
Tensile Testing
Flexural Strength (MPa)
Three-Point Bending
Conclusion and Future Outlook
This guide provides a comprehensive framework for the synthesis and characterization of novel epoxy resins derived from 2,3-Bis(2-hydroxyethyl)phenol. The presence of aliphatic hydroxyl groups in the precursor molecule is anticipated to impart unique properties to both the uncured resin and the final thermoset material. By following the detailed protocols and characterization methods outlined herein, researchers can systematically investigate this new class of epoxy resins.
Further studies could explore the use of different curing agents, the effect of varying the stoichiometry on the final properties, and the potential applications of these materials in areas such as coatings, adhesives, and composites. The systematic approach detailed in these application notes will enable the generation of reliable and reproducible data, contributing to the broader effort of developing next-generation epoxy materials.
References
US4582892A - Process for the preparation of epoxy resins - Google P
US4132718A - Preparation of liquid epoxy resins from bisphenols - Google P
EPOXY RESIN, METHOD FOR PRODUCING EPOXY RESIN, CURABLE RESIN COMPOSITION, CURED PRODUCT, FIBER REINFORCED COMPOSITE MATERIAL, AND MOLDED ARTICLE - Patent 3190135 - European Patent Office. (URL: [Link])
Curing Agents for Epoxy Resin. (URL: not available)
Hambleton, K. M. (2020). Synthesis and characterization of thermosetting epoxy resins from lignin-inspired phenolics. Rowan Digital Works. (URL: [Link])
Process for the preparation of a modified epoxy resin - European Patent Office. (URL: [Link])
Cross-Linking Reaction of Bio-Based Epoxy Systems: An Investigation into Cure Kinetics. (2024). Polymers (Basel). (URL: [Link])
Jonikaitė-Švėgždienė, J., Pastarnokienė, L., Juknevičiūtė, V., & Makuška, R. (2022). Curing of epoxy resins by bio-based phenalkamines vs low-molecular-weight amines: study by DSC. Chemija. (URL: [Link])
Synthesis and Characterization of the Two Novel Liquid Crystalline Epoxy Resins Based on Bisphenol-S Mesogen - ResearchGate. (URL: [Link])
A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives - IJSDR. (URL: [Link])
Curing mechanism of epoxy/phenolic resins with HPBI as curing... | Download Scientific Diagram - ResearchGate. (URL: [Link])
Srivastava, K., & Shrivastava, P. (2007). Synthesis and characterization of resoles and their blends with epoxy resin-a review. Macromolecules: An Indian Journal. (URL: [Link])
US4767832A - Phenolic curing agents for epoxy resins - Google P
Overview of Epoxies and Their Thermosets | ACS Symposium Series. (2021). (URL: [Link])
CN102659536A - Method for synthesizing o-hydroxy phenyl ether - Google P
Recent Development of Functional Bio-Based Epoxy Resins - PMC - NIH. (2022). (URL: [Link])
RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)
Llevot, A., & Grau, E. (2017). Bio-Based Aromatic Epoxy Monomers for Thermoset Materials. Molecules. (URL: [Link])
Novel biobased epoxy resin thermosets derived from eugenol and vanillin. (2018). Green Chemistry. (URL: [Link])
Borah, N., & Karak, N. (2022). Tannic acid based bio‐based epoxy thermosets: Evaluation of thermal, mechanical, and biodegradable behaviors. Journal of Applied Polymer Science. (URL: [Link])
Application Note: HPLC Method Development and Validation for 2,3-Bis(2-hydroxyethyl)phenol Quantification
Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals Regulatory Alignment: ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures) Introdu...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals
Regulatory Alignment: ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures)
Introduction and Analytical Challenge
2,3-Bis(2-hydroxyethyl)phenol (often referred to industrially as "Triol") is a highly polar, critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including the melatonin receptor agonist Tasimelteon and various dihydrobenzofuran derivatives[1][2].
Quantifying this compound presents a unique chromatographic challenge. The molecule possesses three hydroxyl groups—one weakly acidic phenolic OH (pKa ~9.5) and two primary aliphatic alcohols. This high polarity results in minimal retention on traditional alkyl-bonded (C18) stationary phases, often causing the analyte to elute in the void volume. Furthermore, utilizing 100% aqueous mobile phases on standard C18 columns can lead to stationary phase "dewetting" or phase collapse, resulting in irreproducible retention times.
This application note details a robust, Quality-by-Design (QbD) driven High-Performance Liquid Chromatography (HPLC) method for the quantification of 2,3-Bis(2-hydroxyethyl)phenol, aligned with the latest ICH Q14 and Q2(R2) guidelines[3][4].
Method Rationale and Causality
To build a self-validating and robust analytical procedure, every parameter must be selected based on the physicochemical properties of the analyte.
Stationary Phase Selection: To combat poor retention and phase collapse, a core-shell column with polar endcapping (e.g., Poroshell 120 EC-C18) or a high-strength silica C18 designed for aqueous retention (e.g., Waters HSS T3) is required[5]. Core-shell technology provides ultra-high efficiency at lower backpressures, allowing for sharper peaks and higher sensitivity.
Mobile Phase pH: The phenolic hydroxyl group can ionize at neutral to high pH, leading to peak tailing and retention time instability. By buffering the mobile phase to an acidic pH (e.g., pH 2.7 using 0.1% Formic Acid), the phenol remains fully protonated (neutral), maximizing hydrophobic retention and ensuring peak symmetry[6].
Diluent Effect: Because the molecule elutes early, injecting the sample in a strong solvent (like 100% methanol or acetonitrile) will cause severe peak distortion (the "solvent effect"). The sample diluent must closely match the initial highly aqueous mobile phase conditions.
Caption: Causality diagram illustrating the interaction between analyte properties and chromatographic conditions.
Experimental Protocol
Reagents and Materials
Analyte: 2,3-Bis(2-hydroxyethyl)phenol reference standard (HPLC Grade, ≥97%)[7].
Solvents: LC-MS grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).
Lower viscosity than MeOH; provides sharper peaks.
Flow Rate
1.0 mL/min
Optimal linear velocity for 2.7 µm core-shell particles.
Column Temp
30°C ± 1°C
Stabilizes retention times and reduces system backpressure.
Injection Vol
5.0 µL
Prevents column overloading given the high polarity.
Detection
UV/DAD at 270 nm
Maximum absorbance wavelength for the phenolic ring.
Gradient Program
To ensure the analyte is retained while also washing the column of any late-eluting synthesis impurities (such as unreacted starting materials or dimers), a gradient approach is utilized[5].
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
98
2
2.0
98
2
8.0
60
40
10.0
10
90
12.0
10
90
12.1
98
2
16.0
98
2
Sample Preparation Workflow
Diluent Preparation: Prepare a mixture of 95% Water and 5% Acetonitrile. Critical Step: Do not use >10% organic solvent, or the analyte peak will front and split.
Standard Stock Solution: Accurately weigh 10.0 mg of 2,3-Bis(2-hydroxyethyl)phenol into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).
Working Solutions: Dilute the stock solution with diluent to achieve the target working concentration (e.g., 50 µg/mL for assay). Filter through a 0.22 µm PTFE syringe filter prior to injection.
ICH Q2(R2) Method Validation Framework
Following the June 2024 implementation of the revised ICH Q2(R2) and the new ICH Q14 guidelines, analytical methods must be validated demonstrating they are "fit for purpose" across their lifecycle[3][4]. The validation must be treated as a self-validating system, incorporating System Suitability Testing (SST) before every run.
Caption: Analytical procedure lifecycle integrating ICH Q14 development and ICH Q2(R2) validation.
System Suitability Testing (SST)
Before initiating any validation parameter, the system must pass SST criteria using six replicate injections of the 50 µg/mL working standard:
Retention Time (RT) %RSD: ≤ 1.0%
Peak Area %RSD: ≤ 2.0%
Tailing Factor (Tf): 0.8 – 1.5
Theoretical Plates (N): ≥ 5,000
Validation Parameters and Acceptance Criteria
Validation Parameter
Execution Methodology (ICH Q2(R2))
Acceptance Criteria
Specificity
Inject diluent blank, standard, and spiked sample matrix. Assess peak purity using DAD.
No interfering peaks at the RT of 2,3-Bis(2-hydroxyethyl)phenol. Peak purity angle < purity threshold.
Linearity & Range
Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.
SST criteria must remain met; Assay results must not deviate > 2.0% from nominal.
Troubleshooting and Causality Matrix
Even with a QbD approach, deviations can occur. Understanding the mechanistic causality of these failures is critical for rapid resolution.
Symptom: Analyte elutes in the void volume (RT < 1.5 min).
Causality: The stationary phase has collapsed (dewetted) due to prolonged exposure to 100% aqueous mobile phase, or the initial gradient contains too much organic modifier.
Solution: Flush the column with 100% Acetonitrile for 30 minutes to re-wet the pores, then re-equilibrate. Ensure the column is explicitly rated for 100% aqueous conditions (AQ-type).
Symptom: Peak splitting or severe fronting.
Causality: Solvent mismatch. The sample was dissolved in a diluent with a higher elution strength (e.g., >20% Acetonitrile) than the initial mobile phase (2% Acetonitrile). The analyte travels faster in the injection plug than in the mobile phase.
Solution: Re-prepare the sample in 95:5 Water:Acetonitrile.
Symptom: Broad, tailing peaks.
Causality: Secondary interactions between the phenolic hydroxyl group and unreacted silanols on the silica support, exacerbated by incorrect mobile phase pH.
Solution: Verify the mobile phase pH is < 3.0. Prepare fresh 0.1% Formic Acid.
References
ICH Q2(R2) Validation of Analytical Procedures - MasterControl. MasterControl. Available at:[Link]
Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation. Available at:[Link]
A Practical Pilot-Scale Synthesis of 4-Vinyl-2,3-dihydrobenzofuran Using Imidate Ester Chemistry and Phase-Transfer Catalysis. ACS Publications. Available at:[Link]
US20170190683A1 - Highly purified pharmaceutical grade tasimelteon. Google Patents.
Development of HPLC method for determination of phenolic compounds on a core shell column. AKJournals. Available at:[Link]
a rapid hplc method for determination of major phenolic acids in plant material. Polish Academy of Sciences. Available at:[Link]
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at:[Link]
Application Notes & Protocols: High-Purity Extraction and Isolation of 2,3-Bis(2-hydroxyethyl)phenol
Abstract This document provides a comprehensive guide for the extraction and isolation of 2,3-Bis(2-hydroxyethyl)phenol from complex matrices, such as synthetic reaction mixtures or natural product extracts. The protocol...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for the extraction and isolation of 2,3-Bis(2-hydroxyethyl)phenol from complex matrices, such as synthetic reaction mixtures or natural product extracts. The protocols herein are designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles to empower users to adapt and troubleshoot these methods effectively. We detail robust methodologies including pH-mediated liquid-liquid extraction (LLE), solid-phase extraction (SPE) for sample cleanup and concentration, and preparative reversed-phase high-performance liquid chromatography (RP-HPLC) for final purification. The aim is to provide a clear pathway to obtaining high-purity 2,3-Bis(2-hydroxyethyl)phenol suitable for downstream applications and analytical characterization.
Introduction and Physicochemical Properties
2,3-Bis(2-hydroxyethyl)phenol is a substituted phenolic compound featuring a central phenol ring with two hydroxyethyl groups at the 2 and 3 positions.[1] Its structure, possessing both a moderately acidic phenolic hydroxyl group and two polar aliphatic hydroxyl groups, presents unique challenges and opportunities for its separation and purification. Understanding its physicochemical properties is paramount for developing an effective isolation strategy. The presence of multiple hydroxyl groups makes the molecule significantly polar and water-soluble, while the benzene ring provides a non-polar region for hydrophobic interactions.
These properties dictate the choice of solvents and chromatographic conditions. For instance, its phenolic nature allows for dramatic changes in solubility based on pH, a principle that is exploited in liquid-liquid extraction.[2] Its polarity suggests that reversed-phase chromatography, which separates compounds based on hydrophobicity, will be a highly effective purification tool.[3]
Table 1: Physicochemical Properties of 2,3-Bis(2-hydroxyethyl)phenol
The purification of 2,3-Bis(2-hydroxyethyl)phenol is best approached as a multi-step process. The optimal workflow depends on the starting material (e.g., a crude synthetic reaction mixture vs. a dilute aqueous sample). The general strategy involves an initial extraction to isolate the compound from the bulk matrix, followed by one or more chromatographic steps to achieve high purity.
Fig 1. Overall workflow for the isolation of 2,3-Bis(2-hydroxyethyl)phenol.
LLE is a powerful first step for separating phenolic compounds from neutral or basic impurities.[5][6] The strategy hinges on the acidic nature of the phenolic hydroxyl group. By manipulating the pH of the aqueous phase, the compound can be selectively moved between aqueous and organic layers.
Expert Insight: The key to a successful LLE of phenols is to perform two extractions. First, an alkaline wash removes acidic compounds (like our target) from the organic layer into an aqueous phase, leaving neutral/basic impurities behind. Second, the pH of this aqueous phase is then acidified, protonating the phenoxide back to the neutral phenol, which can then be extracted back into a fresh organic solvent.[2]
Fig 2. Workflow for pH-mediated liquid-liquid extraction.
Methodology:
Sample Preparation: If the starting material is a crude reaction mixture in an organic solvent, proceed to step 2. If it is a solid, dissolve it in a suitable water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[5]
Basic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M sodium hydroxide (NaOH) solution. The pH of the aqueous layer should be >12.
Separation 1: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. Drain and collect the lower aqueous layer, which now contains the deprotonated target compound as a sodium salt.
Acidification: Transfer the collected aqueous layer to a clean beaker or flask. While stirring, slowly add 6 M hydrochloric acid (HCl) until the pH of the solution is ≤ 2.[7]
Acidic Extraction: Return the acidified aqueous solution to the separatory funnel. Add an equal volume of fresh ethyl acetate.
Separation 2: Shake vigorously as before. Allow the layers to separate. Drain and discard the lower aqueous layer. The upper organic layer now contains the purified, protonated 2,3-Bis(2-hydroxyethyl)phenol.
Drying and Concentration: Collect the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄). Decant or filter the dried solution and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
Protocol 2: Solid-Phase Extraction (SPE)
SPE is an excellent technique for sample cleanup and concentration, particularly for isolating phenols from aqueous samples like environmental water or biological fluids.[3][7][8] A reversed-phase (e.g., C18) sorbent is ideal, as it retains the moderately non-polar phenol while allowing highly polar salts and other impurities to pass through.
Expert Insight: Proper conditioning of the SPE cartridge is critical for ensuring reproducible retention and high recovery. The methanol step solvates the C18 chains, and the acidified water equilibration step prepares the sorbent surface for optimal interaction with the analyte in the acidified sample. Acidifying the sample (pH ≤ 2) ensures the phenol is fully protonated and in its most hydrophobic state, maximizing its retention on the C18 sorbent.[7][9]
Methodology:
Cartridge Selection: Use a reversed-phase polymeric or C18 SPE cartridge. The sorbent mass should be chosen based on the expected mass of the analyte.
Sample Preparation: If the sample is not already aqueous, dissolve the crude extract in a minimal amount of a water-miscible solvent (e.g., methanol) and dilute with water. Acidify the entire sample to pH ≤ 2 with an acid like HCl or formic acid.[7][9]
Cartridge Conditioning:
Wash the cartridge with 3-5 mL of methanol.
Equilibrate the cartridge with 3-5 mL of acidified water (pH ≤ 2). Do not let the sorbent bed go dry.
Sample Loading: Load the prepared sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
Washing: Wash the cartridge with 3-5 mL of acidified water to remove salts and highly polar impurities.
Elution: Elute the target compound with 2-4 mL of a suitable organic solvent. Methanol or acetonitrile are common choices. Dichloromethane can also be effective.[7]
Concentration: Collect the eluate and evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator. The resulting residue is ready for final purification.
Preparative RP-HPLC is the definitive technique for achieving >98% purity. The separation is based on the differential partitioning of analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[10][11]
Expert Insight: The choice of mobile phase modifier is important. Formic acid is an excellent choice as it is volatile (easily removed post-collection) and keeps the phenolic hydroxyl group protonated, leading to sharp, symmetrical peaks.[10][11] A gradient elution (gradually increasing the organic solvent concentration) is generally more effective than an isocratic (constant concentration) method for separating the target compound from closely-related impurities.
Larger diameter for higher loading capacity. C18 is standard for retaining phenolic compounds.
Mobile Phase A
Water + 0.1% Formic Acid
Aqueous phase. Formic acid ensures protonation and good peak shape.[11]
Mobile Phase B
Acetonitrile or Methanol + 0.1% Formic Acid
Organic phase. Acetonitrile often provides better resolution for aromatic compounds.
Gradient
10-90% B over 20-30 minutes
Start with low organic content to ensure binding, then ramp up to elute the compound. Adjust based on analytical scout runs.
Flow Rate
15-25 mL/min (for ~21.2 mm ID column)
Adjust based on column diameter and pressure limits.
Detection
UV-Vis at ~275 nm
Phenols typically have a strong absorbance around 270-280 nm.[11]
Sample Prep
Dissolve in a minimal amount of mobile phase A/B mixture (e.g., 50:50) or DMSO.
Ensure the sample is fully dissolved and filtered before injection.
Methodology:
System Equilibration: Equilibrate the preparative HPLC system with the starting mobile phase conditions (e.g., 90% A, 10% B) until a stable baseline is achieved.
Sample Injection: Inject the concentrated extract from the LLE or SPE step.
Fraction Collection: Monitor the chromatogram in real-time. Collect the fractions corresponding to the main peak of 2,3-Bis(2-hydroxyethyl)phenol.
Purity Analysis: Analyze small aliquots of the collected fractions using analytical HPLC to confirm purity. Pool the fractions that meet the desired purity specification.
Solvent Removal: Combine the high-purity fractions and remove the bulk of the acetonitrile/methanol using a rotary evaporator.
Lyophilization: Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the final product as a pure, dry powder.
Quality Control and Characterization
After isolation, it is essential to confirm the identity and purity of the final product. Standard analytical techniques should be employed:
Analytical HPLC: To confirm purity (typically >98%).[12]
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M-H]⁻ at m/z 181.09).[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure (¹H and ¹³C NMR).
These validation steps are crucial for ensuring the isolated compound is suitable for its intended research or development application.[14]
References
U.S. Environmental Protection Agency. (n.d.). Determination of Phenols in Drinking Water by Solid Phase Extraction and GC–MS. UCT.
Barros, L., de Pinho, P. G., & Ferreira, I. C. F. R. (2021). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Foods.
ResearchGate. (2023). For liquid liquid extraction of phenolic compound from water solution of phenol, which solvent should be best option?.
Grupa, A., & Jideani, V. A. (2017). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. PMC.
Tiwari, B. K. (2014). POLYPHENOLS: METHODS OF EXTRACTION. TSI Journals.
Merlrel, H. (1964). Process for separation of phenols from aqueous mixtures containing them.
A, A., & B, V. (2019).
Biotage. (2023).
Al-Othman, Z. A., Ali, I., & Al-Warthan, A. (2012). NEW SOLID PHASE EXTRACTION (SPE) OF PHENOL RESDIUES FROM ENVIRONMENTAL AQUEOUS SAMPLES FOR HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) ANALYSIS.
Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Agilent.
Hennion, M. C. (2000). Solid-phase extraction of phenols. PubMed.
Shell Development Company. (1957).
Alara, O. R., Abdurahman, N. H., & Ukaegbu, C. I. (2021). Extraction of phenolic compounds: A review. PMC.
Azmir, J., Zaidul, I. S. M., Rahman, M. M., Sharif, K. M., Mohamed, A., Sahena, F., ... & Omar, A. K. M. (2019).
Dattelbaum, J. D., & Eckenrode, B. A. (2002). Performance-Based Field Methods for Analyses of Substituted Phenols by Thermal Desorption Gas Chromatography/Mass Spectrometry.
de la Cruz, R. M. G., & dos Santos, M. C. (2021).
SIELC Technologies. (n.d.). Separation of Bisphenol AF on Newcrom R1 HPLC column. SIELC Technologies.
National Center for Biotechnology Information. (n.d.). 2,3-Bis(2-hydroxyethyl)phenol. PubChem.
Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue Chemistry.
Socaci, S. A., Farcas, A. C., & Vodnar, D. C. (2021). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC.
U.S. Environmental Protection Agency. (1984). Method 604: Phenols. EPA.
Al-Khayri, J. M., Sahana, G. R., Nagella, P., Joseph, B., & Al-Mssallem, M. Q. (2021). Phenolic Compounds: Classification, Chemistry, and Updated Techniques of Analysis and Synthesis. IntechOpen.
Wang, Y., Li, Y., & Chen, J. (2023). Supramolecular Solvent-Based Extraction of Bisphenols and Alkylphenols in Botanical Dietary Supplements Prior to HPLC–MS/MS Analysis. MDPI.
Lundberg, P. (2020). Catalytic synthesis of benign bisphenols. Diva-portal.org.
MICROSOLV. (n.d.).
Waters Corporation. (n.d.). Separation and Analysis of Bisphenol Compounds in Consumer Receipt Papers.
Imperial Chemical Industries Ltd. (1968). Manufacture of bis-phenols.
National Center for Biotechnology Information. (n.d.). 2-(1-Hydroxyethyl)phenol. PubChem.
Wang, M., & Liu, B. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Springer.
CymitQuimica. (n.d.). CAS 7768-28-7: 2-(2-Hydroxyethyl)phenol. CymitQuimica.
Wozniak, M. K., & Blicharska, E. (2023). A Fast Method for Determination of Seven Bisphenols in Human Breast Milk Samples with the Use of HPLC-FLD. PMC.
MiMeDB. (n.d.). Showing metabocard for 2-(2-Hydroxyethyl)phenol (MMDBc0007278). MiMeDB.
Functionalization of 2,3-Bis(2-hydroxyethyl)phenol for targeted drug delivery
Application Note: Orthogonal Functionalization of 2,3-Bis(2-hydroxyethyl)phenol (BHEP) as a Cyclization-Driven Self-Immolative Scaffold for Targeted Drug Delivery Executive Summary The development of targeted drug delive...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Orthogonal Functionalization of 2,3-Bis(2-hydroxyethyl)phenol (BHEP) as a Cyclization-Driven Self-Immolative Scaffold for Targeted Drug Delivery
Executive Summary
The development of targeted drug delivery systems, such as Antibody-Drug Conjugates (ADCs) and ligand-targeted nanotherapeutics, relies heavily on the design of smart, stimuli-responsive linkers. While 2,3-Bis(2-hydroxyethyl)phenol (BHEP) is traditionally recognized in process chemistry as a precursor for the synthesis of 4-vinyl-2,3-dihydrobenzofuran (a key intermediate for the drug Tasimelteon)[1], its unique trifunctional architecture remains an untapped resource for advanced bioconjugation.
This application note details the structural causality and step-by-step protocols for repurposing BHEP as a Y-shaped, self-immolative linker. By exploiting the orthogonal reactivity and spatial geometry of its three hydroxyl groups, BHEP can be engineered to sequentially conjugate a targeting ligand, a therapeutic payload, and a stimuli-responsive trigger.
Mechanistic Rationale: The BHEP Scaffold
The efficacy of BHEP as a self-immolative linker is governed by the precise spatial relationship of its functional groups, which enables a cyclization-driven release mechanism[2]:
C1-Phenol (The Trigger Site): The phenolic hydroxyl (pKa ~9.5) serves as the master switch. When masked by a stimuli-responsive group (e.g., a ROS-cleavable boronate ester or an enzyme-cleavable peptide), the entire scaffold is locked in a stable prodrug state.
C2-(2-Hydroxyethyl) Group (The Payload Site): Positioned ortho to the phenol. Once the stimulus removes the mask from the C1-phenol, the resulting highly nucleophilic phenolate undergoes a rapid intramolecular attack on the C2 aliphatic carbon. This displaces the conjugated drug and forms a highly stable 5-membered 2,3-dihydrobenzofuran ring[1].
C3-(2-Hydroxyethyl) Group (The Anchor Site): Positioned meta to the phenol. Because its geometry prevents it from participating in the cyclization, it serves as a permanently stable anchor for conjugating solubilizing polymers (e.g., PEG) or targeting ligands (e.g., Folate, Antibodies).
Fig 1: Mechanism of BHEP cyclization-driven self-immolation and payload release.
Quantitative Data: Release Kinetics
To validate the self-immolating efficiency of the BHEP scaffold, a ROS-responsive BHEP-Doxorubicin conjugate (using a boronate ester mask) was evaluated. The cyclization and subsequent payload release only occur upon specific trigger activation, demonstrating excellent systemic stability.
The primary synthetic challenge is differentiating the two primary aliphatic alcohols (C2 vs. C3). The following self-validating protocols exploit subtle steric differences and pKa variations to achieve absolute regiocontrol.
Protocol 1: Regioselective Protection of the C3-Hydroxyl
Causality: The C2-hydroxyethyl group is sterically flanked by the C1-phenol and the C3-ethyl chain. By utilizing a highly bulky silyl chloride at ultra-low temperatures, we kinetically drive the protection exclusively to the less hindered C3-hydroxyl.
Preparation: Dissolve 10 mmol of BHEP and 15 mmol of Imidazole in 50 mL of anhydrous DMF under an argon atmosphere.
Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach exactly -78°C.
Addition: Dissolve 10.5 mmol of tert-Butyldiphenylsilyl chloride (TBDPS-Cl) in 10 mL of DMF. Add this dropwise over 45 minutes using a syringe pump.
Reaction: Stir for 4 hours at -78°C, then allow it to slowly warm to 0°C.
Validation: Perform TLC (Hexane:EtOAc 7:3). The starting material (
Rf
~0.1) should convert to a single major spot (
Rf
~0.6). Quench with water, extract with EtOAc, and purify via silica gel chromatography to isolate C3-O-TBDPS-BHEP .
Protocol 2: Masking the C1-Phenol (Trigger Attachment)
Causality: The C1-phenol is significantly more acidic (pKa ~9.5) than the remaining C2-aliphatic alcohol (pKa ~15). Using a mild base ensures exclusive deprotonation of the phenol, preventing unwanted alkylation of the C2-OH.
Preparation: Dissolve 5 mmol of C3-O-TBDPS-BHEP in 30 mL of anhydrous Acetone.
Base Addition: Add 7.5 mmol of finely powdered anhydrous Potassium Carbonate (
K2CO3
). Stir for 15 minutes to form the phenolate.
Trigger Conjugation: Add 5.5 mmol of 4-(Bromomethyl)phenylboronic acid pinacol ester (the ROS trigger).
Reaction: Reflux at 60°C for 6 hours.
Validation: Analyze via
1
H-NMR. The disappearance of the broad phenolic -OH singlet at ~9.0 ppm confirms complete and selective masking. Filter the salts and evaporate the solvent.
Protocol 3: Payload Conjugation at C2-OH
Causality: The remaining free C2-OH is converted into an active carbonate. Carbonate linkages are highly stable in circulation but act as excellent leaving groups during the phenolate-driven cyclization, decomposing irreversibly into
CO2
and the free amine drug[2].
Activation: Dissolve 2 mmol of the masked intermediate in 20 mL of anhydrous DCM. Add 6 mmol of Pyridine and cool to 0°C. Add 3 mmol of p-Nitrophenyl chloroformate. Stir for 2 hours.
Conjugation: Add 2.2 mmol of Doxorubicin-HCl and 5 mmol of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature in the dark for 12 hours.
Validation: HPLC analysis will reveal a new, red-colored conjugate peak. Purify via preparative HPLC.
Protocol 4: Deprotection and Targeting Ligand Attachment
Causality: Fluoride ions selectively cleave the Si-O bond of the TBDPS group without hydrolyzing the drug-carbonate linkage or the boronate ester trigger.
Deprotection: Dissolve the conjugate in THF. Add 1.2 equivalents of TBAF (1M in THF) at 0°C. Stir for 1 hour.
Purification: Rapidly pass through a short C18 plug to remove TBAF salts.
Ligand Attachment: React the newly revealed C3-OH with a Folate-PEG-COOH ligand using standard EDC/DMAP esterification protocols to yield the final targeted, self-immolative nanomedicine.
References
Zhu, J., Price, B. A., Zhao, S. X., & Skonezny, P. M. (2003). A Practical Pilot-Scale Synthesis of 4-Vinyl-2,3-dihydrobenzofuran Using Imidate Ester Chemistry and Phase-Transfer Catalysis. ACS Publications.
Liu, Y., et al. (2019). Aryl Sulfate is a Useful Motif for Conjugating and Releasing Phenolic Molecules: Sulfur Fluorine Exchange Click Chemistry Enables Discovery of Ortho-Hydroxy-Protected Aryl Sulfate Linker. PubMed (NIH).
Minimizing side reactions and impurities in 2,3-Bis(2-hydroxyethyl)phenol production
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical mechanistic pitfalls encountered during the production of[1...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical mechanistic pitfalls encountered during the production of[1] (commonly referred to as the "Triol") and its downstream application.
The Triol is a highly valuable intermediate synthesized via the ozonolysis and reduction of[2]. It is primarily used to synthesize 4-vinyl-2,3-dihydrobenzofuran, a critical precursor for active pharmaceutical ingredients (APIs) such as the melatonin agonist[3]. Because impurities generated during the Triol's production and subsequent cyclization can carry over into the final API[4], strict mechanistic control is required.
Mechanistic Workflow & Side Reactions
The following diagram illustrates the validated synthetic pathway from 5,8-dihydro-1-naphthol to the target Triol, highlighting the critical side reactions that compromise product purity.
Ozonolysis-reduction workflow of 5,8-dihydro-1-naphthol to Triol and associated side reactions.
Troubleshooting FAQs
Q1: Why is my crude 2,3-Bis(2-hydroxyethyl)phenol heavily contaminated with dark, colored impurities?A1: This is a classic signature of aromatic over-oxidation. Ozone is a highly electrophilic oxidant. While its primary target is the isolated C6=C7 double bond of 5,8-dihydro-1-naphthol, the electron-rich phenol ring is highly susceptible to oxidative cleavage or oxidation to quinones if the reaction kinetics are not strictly controlled.
Causality & Solution: To prevent this, ozonolysis must be performed at cryogenic temperatures (≤ -78 °C) to differentiate the reactivity between the aliphatic alkene and the aromatic ring. Furthermore, strictly limit ozone to 1.0 equivalent. We recommend using an online UV flow cell to monitor ozone breakthrough, ensuring the reaction is purged with nitrogen the exact moment the alkene is consumed.
Q2: I am detecting a mass corresponding to M-2 or M-4 in my final Triol product. What is this, and how do I prevent it?A2: Masses of M-2 or M-4 indicate incomplete reduction of the intermediate dialdehyde or methoxy hydroperoxide.
Causality & Solution: When ozonolysis is performed in methanol, the Criegee intermediate is trapped as a methoxy hydroperoxide. During reduction, intermediate aldehydes can form highly stable intramolecular hemiacetals with the phenolic hydroxyl group. These hemiacetals are resistant to sodium borohydride (NaBH₄) reduction at low temperatures. Ensure a sufficient excess of NaBH₄ (at least 3.0 equivalents) is used. More importantly, after the initial quench at -78 °C, the reaction must be allowed to warm to room temperature (20 °C) for at least 2 hours to drive the reduction of these stable hemiacetals to completion.
Q3: When using the Triol in the downstream Vilsmeier cyclization, I get high levels of 4-(2-hydroxyethyl)-2,3-dihydrobenzofuran (Impurity 9). Why?A3: This is a well-documented stoichiometric sensitivity issue during the to 4-(2-chloroethyl)-2,3-dihydrobenzofuran using the Vilsmeier reagent[5].
Causality & Solution: The reaction proceeds via a bis-imidate intermediate. The addition of triethylamine (Et₃N) triggers sequential ring closure and chloride displacement. If Et₃N exceeds 4.0 equivalents, premature hydrolysis occurs, yielding 2–10% of Impurity 9[5]. Conversely, if Et₃N is below 3.8 equivalents, the reaction stalls, leaving 4–7% of 2,3-bis(2-chloroethyl)phenol (Impurity 8)[6]. You must precisely dose 3.9 equivalents of Et₃N to keep both impurities to a minimum[5].
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols incorporate built-in analytical checkpoints. Do not proceed to the next step until the checkpoint criteria are met.
Protocol 1: Synthesis of 2,3-Bis(2-hydroxyethyl)phenol (Triol)
Preparation: Dissolve 5,8-dihydro-1-naphthol (1.0 eq) in a 1:1 mixture of anhydrous Dichloromethane (DCM) and Methanol. Cool the reactor to -78 °C.
Ozonolysis: Bubble a standardized O₃/O₂ stream through the solution.
Self-Validation Checkpoint 1: Add a trace amount of Sudan III dye to the reaction. The dye will remain pink until the starting alkene is fully consumed, at which point it turns colorless. Use this as an internal visual indicator to immediately stop the O₃ flow.
Purge: Purge the reactor with N₂ for 15 minutes to remove residual dissolved ozone, preventing aromatic oxidation during warmup.
Reduction: Slowly add NaBH₄ (3.0 eq) in portions, maintaining the internal temperature below -60 °C to prevent thermal runaway from peroxide decomposition.
Maturation: Remove the cooling bath and allow the reaction to warm to 20 °C. Stir for 2 hours.
Self-Validation Checkpoint 2: Pull a 0.5 mL aliquot, quench with 1M HCl, extract with EtOAc, and analyze via HPLC. The intermediate dialdehyde peak must be <0.5% area. If >0.5%, add an additional 0.5 eq of NaBH₄ and stir for 1 hour.
Workup: Quench with water, concentrate to remove organic solvents, and extract the aqueous layer with ethyl acetate. Wash with brine, dry over Na₂SO₄, and concentrate to yield the high-purity Triol.
Protocol 2: Downstream Vilsmeier Cyclization of the Triol
Imidate Formation: Add Vilsmeier reagent (2.5 eq) to acetonitrile at -15 °C. Add the Triol (1.0 eq) in portions over 20 minutes[6].
Self-Validation Checkpoint 1: Stir for 30 minutes and monitor by HPLC. The Triol (R_t ~2.22 min) must be completely consumed before proceeding[6].
Cyclization: Slowly add exactly 3.9 eq of Et₃N dissolved in acetonitrile, maintaining the temperature between -15 °C and -20 °C[5].
Displacement: Heat the reaction to 50 °C for 3 hours.
Self-Validation Checkpoint 2: Monitor by HPLC for the complete disappearance of the mono-imidate (R_t ~8.41 min) and the formation of the chloroethyldihydrobenzofuran product (R_t ~15.22 min)[6].
Quantitative Data: Impurity Profiling
The following table summarizes the quantitative limits and mechanistic origins of the most common impurities encountered during the production and application of the Triol.
Impurity
Chemical Structure / Name
Origin & Mechanistic Causality
Validated Mitigation Strategy
Quinones / Cleaved Aromatics
Various oxidized phenol derivatives
Over-oxidation of the electron-rich phenol ring by excess electrophilic ozone.
Maintain T ≤ -78 °C; strictly limit O₃ to 1.0 eq using an online UV flow cell or dye indicator.
Hemiacetals / Mono-aldehydes
2-(2-hydroxyethyl)-3-(formylmethyl)phenol
Incomplete reduction of the Criegee intermediate or stable intramolecular hemiacetals.
Use ≥3.0 eq NaBH₄; ensure reaction matures at 20 °C for 2 hours before aqueous quench.
Impurity 8
2,3-bis(2-chloroethyl)phenol
Insufficient base (<3.8 eq Et₃N) stalls the Vilsmeier cyclization at the bis-imidate stage[6].
Precisely dose 3.9 eq Et₃N during the downstream cyclization step[5].
Impurity 9
4-(2-hydroxyethyl)-2,3-dihydrobenzofuran
Excess base (>4.0 eq Et₃N) causes premature hydrolysis of the imidate ester[5].
Precisely dose 3.9 eq Et₃N during the downstream cyclization step[5].
References
Title: A Practical Pilot-Scale Synthesis of 4-Vinyl-2,3-dihydrobenzofuran Using Imidate Ester Chemistry and Phase-Transfer Catalysis
Source: ACS Publications (Organic Process Research & Development)
URL: [Link]
Technical Support Center: Troubleshooting Poor Solubility of 2,3-Bis(2-hydroxyethyl)phenol
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 2,3-Bis(2-hydroxyethyl)phenol in organic solvents. As a Seni...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 2,3-Bis(2-hydroxyethyl)phenol in organic solvents. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower your experimental choices.
Understanding the Molecule: 2,3-Bis(2-hydroxyethyl)phenol
Before diving into troubleshooting, it's crucial to understand the chemical nature of 2,3-Bis(2-hydroxyethyl)phenol. Its structure consists of a phenol ring substituted with two hydroxyethyl groups. This combination of a moderately polar phenolic ring and two highly polar hydroxyl groups on the side chains dictates its solubility behavior. The molecule has a significant capacity for hydrogen bonding, both as a hydrogen bond donor (from the three -OH groups) and acceptor (the oxygen atoms). This polarity is the primary determinant of its solubility characteristics.
Q1: Why is 2,3-Bis(2-hydroxyethyl)phenol exhibiting poor solubility in non-polar solvents like hexane or toluene?
Answer:
This is expected behavior due to the "like dissolves like" principle, which states that substances with similar polarities are more likely to be soluble in one another. 2,3-Bis(2-hydroxyethyl)phenol is a highly polar molecule due to its three hydroxyl (-OH) groups, which can readily form hydrogen bonds.[1][2] Non-polar solvents like hexane and toluene lack the ability to form hydrogen bonds and have low dielectric constants. The strong intermolecular hydrogen bonds between the 2,3-Bis(2-hydroxyethyl)phenol molecules are energetically more favorable than the weak van der Waals forces that would be formed with a non-polar solvent. Consequently, the energy required to break the solute-solute interactions is not compensated by the energy released from solute-solvent interactions, leading to poor solubility.
Troubleshooting Steps:
Select a More Polar Solvent: Switch to a more polar organic solvent. Solvents with intermediate to high polarity, such as alcohols (methanol, ethanol), acetone, or ethyl acetate, are more likely to dissolve 2,3-Bis(2-hydroxyethyl)phenol.[3][4]
Use a Co-solvent System: If you must use a non-polar solvent for your reaction or analysis, consider adding a polar co-solvent. A small amount of a polar solvent like methanol or ethanol can significantly increase the solubility of a polar compound in a non-polar medium.[5][6] This works by the co-solvent molecules interacting with the solute, breaking down the solute's crystal lattice and creating a more favorable environment for dissolution.
Q2: I'm observing slow dissolution or incomplete solubility even in a seemingly appropriate polar solvent like ethanol. What could be the issue?
Answer:
Even with a suitable polar solvent, several factors can hinder dissolution. The process of solubilization involves the solvent molecules overcoming the intermolecular forces within the solid solute.[7]
Potential Causes & Solutions:
System Not at Equilibrium: Dissolution can be a slow process. Ensure you have allowed sufficient time and agitation for the system to reach equilibrium.
Particle Size: The surface area of the solid solute plays a critical role in the rate of dissolution. Larger crystals will dissolve more slowly than a fine powder.[7]
Temperature: The solubility of most solids in liquids increases with temperature.[4][5][6]
Troubleshooting Protocol:
Increase Agitation: Ensure the mixture is being stirred vigorously to maximize the interaction between the solute and solvent.
Reduce Particle Size: If possible, gently grind the solid 2,3-Bis(2-hydroxyethyl)phenol to increase its surface area before adding it to the solvent.[7]
Apply Gentle Heating: Warm the solvent while stirring. Be cautious, as phenolic compounds can be susceptible to thermal degradation at elevated temperatures, generally above 65-70°C.[4] It is advisable to conduct a small-scale test to ensure the compound's stability at the desired temperature.
Sonication: Use an ultrasonic bath to provide energy that can help break apart solute particles and accelerate dissolution.[6]
Q3: My compound precipitates out of solution when I cool it down. How can I prevent this?
Answer:
This phenomenon occurs when a solution becomes supersaturated at a lower temperature. The solubility of 2,3-Bis(2-hydroxyethyl)phenol is likely highly dependent on temperature in your chosen solvent.
Strategies to Maintain Solubility:
Work at an Elevated Temperature: If your experimental setup allows, maintain the solution at the higher temperature where the compound is soluble.
Use a Co-solvent System: A mixture of solvents can sometimes maintain solubility over a broader temperature range. Experiment with adding a small amount of a better (more polar) solvent to your primary solvent.
Slow Cooling: If you need to bring the solution to a lower temperature, cool it very slowly. This can sometimes prevent rapid precipitation and may lead to the formation of a more stable crystalline form if precipitation is desired.
Q4: Can I use pH adjustment to improve the solubility of 2,3-Bis(2-hydroxyethyl)phenol in aqueous or partially aqueous solutions?
Answer:
Yes, pH can be a powerful tool to modify the solubility of phenolic compounds in aqueous environments. The phenolic hydroxyl group is weakly acidic (typical pKa around 9-10).
Mechanism of pH-Dependent Solubility:
In Basic Conditions (High pH): By adding a base (e.g., NaOH), you can deprotonate the phenolic hydroxyl group to form a phenoxide ion. This ionic form is significantly more polar than the neutral molecule and, therefore, much more soluble in water.[8]
In Acidic Conditions (Low pH): At a low pH, the phenolic group will be fully protonated (neutral). This can be advantageous if you are trying to extract the compound from an aqueous phase into a less polar organic solvent, as the neutral form is more organosoluble.[8]
Experimental Workflow for pH Adjustment:
Caption: Workflow for enhancing solubility via pH modification.
Data Summary & Recommended Solvents
While specific quantitative solubility data for 2,3-Bis(2-hydroxyethyl)phenol is not widely available in public literature, we can infer its likely solubility based on its structure and the behavior of similar phenolic compounds.
Solvent Class
Examples
Expected Solubility of 2,3-Bis(2-hydroxyethyl)phenol
Rationale
Polar Protic
Methanol, Ethanol, Water
High
These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the multiple hydroxyl groups of the molecule.[3][4]
Polar Aprotic
Acetone, DMSO, DMF
Moderate to High
These solvents are polar and can accept hydrogen bonds, but they cannot donate them. They are generally good solvents for polar molecules.[3]
Intermediate Polarity
Ethyl Acetate, THF
Low to Moderate
Solubility will be limited. May require heating or the use of co-solvents.
Non-Polar
Hexane, Toluene
Very Low / Insoluble
The large polarity mismatch between the solute and solvent prevents effective solvation.[3]
General Troubleshooting Workflow
Here is a logical flow for troubleshooting solubility issues with 2,3-Bis(2-hydroxyethyl)phenol:
Caption: A systematic approach to troubleshooting solubility.
References
Full article: A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. (2012, December 21). Taylor & Francis. [Link]
Optimizing the Extraction of Phenolic Compounds with High Antioxidant Activity from Mango Seed Kernel Wastes Using Response Surf - Semantic Scholar. (2020, October 14). Semantic Scholar. [Link]
Technical Support Center: Preventing Oxidative Degradation of 2,3-Bis(2-hydroxyethyl)phenol
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical storage and handling challenges associated with 2,3-Bis(2-hydroxyethyl)phenol (CAS:...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical storage and handling challenges associated with 2,3-Bis(2-hydroxyethyl)phenol (CAS: 199391-75-8).
This triol is a highly valuable intermediate, prominently utilized in the pilot-scale synthesis of 4-vinyl-2,3-dihydrobenzofuran—a critical precursor for1[1]. However, due to its electron-rich phenolic core, it is exceptionally vulnerable to oxidative degradation. This guide provides the mechanistic causality, troubleshooting workflows, and self-validating protocols required to maintain >98% purity during long-term storage.
Mechanistic Insight: The Auto-Oxidation Cascade
To prevent degradation, we must first understand the chemical causality. The primary degradation pathway of 2,3-Bis(2-hydroxyethyl)phenol is auto-oxidation. Environmental triggers—specifically ambient oxygen, UV/visible light, and trace transition metals—catalyze the abstraction of a hydrogen atom from the phenolic hydroxyl group.
This generates a resonance-stabilized phenoxyl radical. While stable enough to persist, this intermediate is highly reactive toward molecular oxygen, rapidly forming2[2]. These quinones are responsible for the characteristic pink or brown discoloration observed in compromised batches. If left unchecked, these radicals couple to form insoluble polymeric degradants that will severely depress yields in downstream Vilsmeier reactions.
Figure 1: Mechanistic pathway of 2,3-Bis(2-hydroxyethyl)phenol oxidative degradation.
Troubleshooting Guide & FAQs
When working with sensitive phenolic APIs, visual cues are your first line of defense. Below is a targeted Q&A addressing the most common issues encountered in the lab.
Q: My batch of 2,3-Bis(2-hydroxyethyl)phenol has turned a faint pink. Can I still use it for the Vilsmeier reaction?A: Discoloration is a direct indicator that quinones and complex polymeric oxidation products have formed[2]. While minor pinking might not drastically reduce the overall HPLC assay percentage, these quinones act as radical initiators and can interfere with sensitive downstream steps (such as the in situ generation of the bis-imidate intermediate[1]).
Action: Run an HPLC assay. If purity is >98%, it may be used for non-GMP pilot steps, but for critical API synthesis, the material must be recrystallized until colorless.
Q: We store our compound at 4°C, but we still observe significant degradation over 3 months. Why?A: Temperature control is only one pillar of stability. 3[3]. If the container is not purged with an inert gas (Argon) and is exposed to ambient light during retrieval, the auto-oxidation cascade will continue to propagate, albeit at a slower kinetic rate.
Q: Does ambient moisture impact the stability of this solid?A: Yes. Moisture facilitates the hydrolysis of trace impurities and increases the mobility of transition metal contaminants (like iron from stainless steel spatulas), which are potent catalysts for phenolic oxidation. 4[4].
Figure 2: Troubleshooting workflow for inspecting and handling stored phenolic compounds.
Quantitative Data: Impact of Storage Conditions
The kinetics of phenolic degradation are heavily dependent on the intersection of temperature, light, and atmospheric composition[3]. The table below summarizes the expected shelf-life of 2,3-Bis(2-hydroxyethyl)phenol based on varying storage parameters.
Storage Condition
Atmosphere
Light Exposure
Estimated Shelf-Life (Purity >98%)
Primary Degradation Mechanism
25°C (Ambient)
Air
Direct Sunlight
< 2 weeks
Rapid photo-oxidation & radical coupling
25°C (Ambient)
Air
Dark (Amber Vial)
1 - 2 months
Thermal auto-oxidation
4°C (Refrigerated)
Air
Dark
3 - 6 months
Slow thermal oxidation
-20°C (Freezer)
Argon
Dark
> 24 months
Highly suppressed degradation
Standard Operating Procedure (SOP): Optimal Handling and Storage
To guarantee the integrity of your compound, do not rely on passive storage. Implement the following self-validating protocol immediately upon receipt of the batch.
Step 1: Desiccation and Single-Use Aliquoting
Action: Transfer the bulk 2,3-Bis(2-hydroxyethyl)phenol into single-use amber glass vials inside a low-humidity glove box.
Causality: Repeated freeze-thaw cycles and ambient moisture introduction accelerate hydrolysis and metal-catalyzed oxidation. Single-use aliquots prevent bulk contamination.
Validation Check: Include a moisture-indicating silica gel bead in the secondary containment bag. If the bead turns from blue to pink, the moisture barrier has failed, and the sample must be re-desiccated before use.
Step 2: Inert Gas Purging
Action: Purge each amber vial with high-purity Argon (which is heavier than Nitrogen and provides a superior protective blanket) for 60 seconds before sealing with a PTFE-lined septum cap.
Causality: Removing molecular oxygen starves the phenoxyl radical of its primary reaction partner, completely halting the formation of quinones.
Validation Check: Pierce the sealed septum with a needle attached to a fluid-filled bubbler; a positive pressure bubble release confirms the integrity of the hermetic inert seal. If no bubbles appear, the seal is compromised and must be redone.
Step 3: Cryogenic Storage
Action: Store the sealed, purged vials at -20°C or -80°C in a dedicated chemical freezer.
Causality: Lowering the kinetic energy of the system exponentially decreases the rate constant of auto-oxidation reactions, effectively freezing the degradation cascade.
Validation Check: Utilize a continuous temperature-logging probe inside the freezer. A downloaded log showing zero excursions above -15°C validates the thermal history of the batch prior to use in sensitive pilot-scale syntheses.
Technical Support Center: Optimizing Crystallization of 2,3-Bis(2-hydroxyethyl)phenol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges scaling up the purification of highly polar intermediates.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges scaling up the purification of highly polar intermediates. 2,3-Bis(2-hydroxyethyl)phenol (often referred to in literature as Triol 1) is a critical precursor in the synthesis of dihydrobenzofuran derivatives, including the active pharmaceutical ingredient Tasimelteon[1].
Because this triol is directly subjected to a Vilsmeier reaction in subsequent steps[2], its purity is paramount. Residual impurities—especially mono-hydroxyethyl analogues or trapped moisture—will aggressively consume the N,N-dimethylchloromethyleneiminium chloride reagent and propagate unpurgeable byproducts downstream[2].
This guide provides field-proven, self-validating methodologies to overcome the most notorious challenge with this compound: Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."
Data Presentation: Solvent System Evaluation
Selecting the correct thermodynamic environment is the first step in preventing LLPS. The table below summarizes our quantitative evaluation of various solvent/anti-solvent systems.
Table 1: Solvent System Evaluation for 2,3-Bis(2-hydroxyethyl)phenol Crystallization
Solvent System (Good/Anti-solvent)
Ratio (v/v)
Yield (%)
Purity (HPLC Area %)
Causality & Observations
Ethanol / Cyclohexane
1:3
65%
97.5%
High purity, but low yield due to the high solubility of the triol in bulk Ethanol.
MTBE / Ethanol / Cyclohexane
2:1:4
88%
>99.0%
Optimal. MTBE moderates EtOH polarity; disrupts H-bonding without inducing LLPS.
Ethyl Acetate / Heptane
1:2
78%
96.0%
Kinetically unstable. Prone to oiling out if the cooling rate exceeds 0.5 °C/min.
Isopropanol / Water
1:5
50%
92.0%
Poor purging of mono-hydroxyethyl impurities. Hydrate formation complicates drying.
Objective : Isolate high-purity triol (>99.0% HPLC area) while strictly avoiding the spinodal decomposition curve.
In-Process Controls (IPCs) : FBRM (Focused Beam Reflectance Measurement) for real-time chord length distribution; HPLC for mother liquor concentration.
Step-by-Step Methodology:
Dissolution : Suspend crude 2,3-Bis(2-hydroxyethyl)phenol in a mixture of MTBE and Ethanol (2:1 v/v, 5 volumes relative to crude mass). Heat to 45°C under continuous agitation (250 rpm) until complete dissolution is achieved.
Causality: The combination of MTBE and EtOH effectively disrupts the dense intermolecular hydrogen-bonding network of the triol, ensuring a true molecular solution rather than a colloidal suspension.
Polish Filtration : Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed, jacketed crystallizer.
Validation: This removes foreign particulate matter that acts as uncharacterized heterogeneous nucleation sites, which often trigger premature oiling out.
Anti-Solvent Addition : Slowly dose Cyclohexane (4 volumes) over 30 minutes while maintaining the temperature at 45°C.
Causality: Cyclohexane reduces bulk solubility. Dosing at an elevated temperature ensures the system enters the metastable zone without crossing into the unstable liquid-liquid immiscibility region.
Seeding : Cool the system to 38°C (the empirically determined metastable limit). Introduce 1.0 wt% of milled, high-purity 2,3-Bis(2-hydroxyethyl)phenol seeds. Hold isothermally for 60 minutes.
Validation: Use FBRM to confirm the survival and secondary nucleation of the seed bed (observed as a steady increase in counts of 10-50 µm chord lengths). If counts drop to zero, the seeds have dissolved; the system must be cooled by another 2°C and re-seeded.
Controlled Cooling : Implement a non-linear (cubic) cooling ramp from 38°C to 5°C over 6 hours.
Causality: A cubic cooling profile matches the exponentially increasing surface area of the growing crystals, maintaining a constant, low level of supersaturation. This thermodynamic control prevents the kinetic trapping of impurities.
Isolation and Washing : Filter the slurry. Wash the filter cake with cold (5°C) MTBE/Cyclohexane (1:3 v/v, 2 volumes).
Validation: Analyze the mother liquor via HPLC. A residual triol concentration of <5 mg/mL validates optimal yield recovery.
Drying : Dry under vacuum (50 mbar) at 35°C for 12 hours.
Troubleshooting FAQs
Q1: Why does my 2,3-Bis(2-hydroxyethyl)phenol "oil out" instead of forming discrete crystals?A1: Oiling out (LLPS) is the most common failure mode for this compound. The triol possesses two aliphatic hydroxyl groups and one phenolic hydroxyl group, creating a highly stable, viscous hydrogen-bonded network. When supersaturation is generated too rapidly (e.g., via fast cooling or aggressive anti-solvent addition), the system minimizes its free energy by separating into a solute-rich liquid phase and a solvent-rich liquid phase, rather than overcoming the high activation energy required to form a highly ordered crystal lattice. To prevent this, you must operate strictly within the metastable zone and use seeding to bypass the energy barrier for primary nucleation.
Q2: How do I purge structurally similar impurities, such as mono-hydroxyethyl phenols?A2: These impurities are typical byproducts from the upstream reduction of 5,8-dihydro-1-naphthol derivatives[1]. Because they share the phenolic core and at least one hydroxyethyl arm, they exhibit similar solubility profiles and easily incorporate into the triol's crystal lattice as solid solutions. To purge them, you must rely on thermodynamic control. By using the highly controlled cubic cooling ramp described in our protocol, you allow the growing crystal lattice sufficient time to "reject" the mismatched mono-hydroxyethyl molecules. Fast cooling kinetically traps these impurities inside the crystal.
Q3: Can I use water as an anti-solvent since the compound has a hydrophobic benzene ring?A3: It is highly discouraged. While 2,3-Bis(2-hydroxyethyl)phenol has limited solubility in cold water, water acts as a strong hydrogen-bond competitor. Using water often leads to the formation of stable hydrates or heavily solvated oils that are nearly impossible to crystallize. Furthermore, aqueous systems complicate the recovery of the strictly anhydrous triol required for downstream Vilsmeier-Haack cyclization reactions[2]. Stick to organic anti-solvents like cyclohexane or heptane.
Mandatory Visualization
Workflow for troubleshooting Liquid-Liquid Phase Separation (LLPS) during Triol 1 crystallization.
References
Title : A Practical Pilot-Scale Synthesis of 4-Vinyl-2,3-dihydrobenzofuran Using Imidate Ester Chemistry and Phase-Transfer Catalysis
Source : Organic Process Research & Development (ACS Publications)
URL :[Link]
Source: Google Patents (Vanda Pharmaceuticals Inc.)
Technical Support Center: Resolving Peak Tailing in 2,3-Bis(2-hydroxyethyl)phenol Chromatography
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complex chromatographic separation of highly polar phenolic intermediates.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complex chromatographic separation of highly polar phenolic intermediates. 2,3-Bis(2-hydroxyethyl)phenol , a critical precursor in the synthesis of active pharmaceutical ingredients like tasimelteon[1], presents unique analytical hurdles. With three hydroxyl groups (one phenolic, two aliphatic), this molecule acts as a multi-point hydrogen bond donor and acceptor. This extreme polarity makes it highly prone to secondary interactions with stationary phases, leading to severe peak tailing.
This guide provides a mechanistic understanding, self-validating protocols, and troubleshooting workflows to achieve symmetrical peaks (Tailing Factor,
Tf≤1.2
) and ensure robust quantification.
Mechanistic Deep Dive: The Causality of Peak Tailing
Peak tailing in reversed-phase high-performance liquid chromatography (RP-HPLC) occurs when multiple retention mechanisms operate simultaneously, and one mechanism becomes overloaded or kinetically slow[2]. For 2,3-Bis(2-hydroxyethyl)phenol, the primary retention mechanism is hydrophobic partitioning. However, a secondary mechanism—hydrogen bonding and dipole-dipole interactions with residual silanol groups (Si-OH) on the silica surface—causes delayed elution of a fraction of the analyte molecules[3].
Free silanols are acidic. At mid-pH (e.g., pH 5–7), they can ionize to form
Si−O−
, acting as strong hydrogen bond acceptors or ion-exchange sites[2]. To mitigate this, we must either chemically suppress silanol ionization (via precise pH control) or sterically shield them (via advanced column chemistries like end-capping or polar-embedded ligands)[4].
Troubleshooting Workflow
The following decision tree isolates physical system errors from chemical interactions, ensuring you do not waste time replacing columns when the issue is extra-column volume, or vice versa.
Diagnostic workflow for resolving peak tailing in highly polar phenol chromatography.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. This means incorporating built-in control checks so that the data proves the causality of the fix.
Protocol 1: Mobile Phase pH Optimization and Silanol Suppression
Objective: To protonate residual silanols, reducing their hydrogen-bonding capacity with the hydroxyl groups of 2,3-Bis(2-hydroxyethyl)phenol[5].
Causality: Lowering the pH below 3.0 ensures that silanols (pKa ~4.5) remain fully protonated (Si-OH), eliminating ionic interactions and minimizing hydrogen bonding[6].
Step-by-Step Methodology:
System Control Check: Inject a neutral, non-polar marker (e.g., toluene). If the toluene peak is symmetrical (
Tf≈1.0
) but your phenol tails, the causality is definitively chemical (secondary interactions), validating the need for pH adjustment. If toluene also tails, stop here and check for a physical void.
Preparation: Prepare Mobile Phase A (Aqueous): 0.1% Formic acid in LC-MS grade water (pH ~2.7) or 20 mM Potassium Phosphate buffer adjusted to pH 2.5[7]. Prepare Mobile Phase B: 100% Acetonitrile.
System Equilibration: Flush the system with the acidic mobile phase for at least 15–20 column volumes to ensure complete protonation of the stationary phase[8].
Self-Validation Step (Blank): Inject a blank (sample solvent) to establish a baseline and confirm the absence of ghost peaks or carryover[9].
Analyte Injection: Inject a 10 µg/mL standard of 2,3-Bis(2-hydroxyethyl)phenol.
Data Analysis: Calculate the USP Tailing Factor (
Tf
). If
Tf>1.2
, proceed to Protocol 2.
Objective: To utilize steric shielding and optimized ligand density to prevent the highly polar analyte from reaching the silica backbone[10].
Causality: Traditional high-density C18 columns suffer from "dewetting" under the highly aqueous conditions required to retain polar analytes. Columns with lower C18 ligand density and larger pore sizes (e.g., T3 technology) or polar-embedded groups prevent phase collapse and shield residual silanols[10].
Step-by-Step Methodology:
Column Installation: Install a fully end-capped, polar-compatible column (e.g., Waters Atlantis T3, CORTECS T3, or equivalent)[11].
Method Transfer: Maintain the optimized acidic mobile phase from Protocol 1.
Isocratic Testing: Run an isocratic method (e.g., 95% Aqueous / 5% Organic) to evaluate retention and peak shape.
Validation: Compare the
Tf
and theoretical plate count (N) against the historical data from the standard C18 column. A successful validation will yield a
Tf
between 0.9 and 1.2.
Quantitative Data Presentation
The following table summarizes the quantitative impact of various chromatographic parameters on the peak shape of polar phenolic compounds.
Parameter
Condition
USP Tailing Factor (
Tf
)
Causality / Observation
Mobile Phase pH
pH 6.5 (Unbuffered)
2.45
Strong hydrogen bonding with ionized silanols (
Si−O−
)[4].
Phase collapse (dewetting) under highly aqueous conditions[10].
Column Chemistry
Polar-Embedded / T3 C18
1.05
Steric shielding of silanols; stable under 100% aqueous conditions[11].
Additive
5 mM Triethylamine (TEA)
1.15
TEA acts as a silanol suppressor; however, it reduces MS sensitivity[7].
Frequently Asked Questions (FAQs)
Q1: Why does 2,3-Bis(2-hydroxyethyl)phenol tail more than simple phenol?A1: 2,3-Bis(2-hydroxyethyl)phenol possesses three hydroxyl groups, making it a multi-point hydrogen bond donor and acceptor. This dramatically increases its propensity to interact with active sites (residual silanols or trace metals) on the silica matrix compared to a simple phenol molecule[3].
Q2: I lowered the pH to 2.5, but tailing persists. What is the next logical step?A2: If chemical suppression via pH fails, the issue may be physical or related to trace metal contamination. First, check for extra-column volume or a partially blocked inlet frit, which causes physical tailing for all peaks. If the issue is specific to the analyte, the silica matrix might contain trace metals (iron/aluminum) that chelate with the diol-like structure of the analyte. Switch to a high-purity Type-B silica column[2].
Q3: Can I use ion-pairing agents to improve the peak shape?A3: While ion-pairing agents can improve retention and peak shape, they are generally not recommended for 2,3-Bis(2-hydroxyethyl)phenol. The molecule is neutral under typical acidic conditions (pKa of the phenolic OH is ~10). Furthermore, ion-pairing agents require long equilibration times and severely suppress ionization in LC-MS applications[10].
Q4: How do I calculate the USP Tailing Factor (
Tf
) to validate my method?A4: The USP Tailing Factor is calculated using the formula
Tf=W0.05/2f
, where
W0.05
is the total peak width at 5% of the peak height, and
f
is the distance from the leading edge of the peak to the peak center at 5% height[4]. A perfectly symmetrical peak has a
Tf
of 1.0.
References
BenchChem. "Troubleshooting peak tailing in HPLC analysis of phenolic compounds." BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBnBIdZoXHnEmEHUhw2MIkaTlVplO1ZEj9XSxxEct_mqKsAjW3oCu7faGLJCFDu1-5kyOFad6qMQVmAtfi-pmcTqCv4Vi8Ox_3PoYsauXDt8Kj_5LVDGCi4kulIQX8G0iQ6_uBmdQnf61wKpqbeKnq5Qq1AC9wjNMH4XK4lQGOw4Wp9PxLPaJBBjmTD1UK-Yu2yVhfyOSTr5RHZfC1RNFA]
ALWSCI. "Common Causes Of Peak Tailing in Chromatography." ALWSCI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg_aMENbx4wadk2vVMIvzfPB_2ThCGerRvQOEU8K9fkhEU45Ni34lsCwbYsBtP3U0T6qzBVm2tTHG0GE4VlH2m0RBunKoSHQQIL6eZqUGyson-9WSMXIbmogVtJoRvlu4j7aupw5NpK7ODNf-zJMf-_moJaqR2K0tWQGiZ8RavdhpsFw-Xix19ZhAyoESvX0Tc9Z0=]
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Technical Support Center: Overcoming Steric Hindrance in 2,3-Bis(2-hydroxyethyl)phenol Workflows
Welcome to the Technical Support Center for 2,3-bis(2-hydroxyethyl)phenol derivatives. As a Senior Application Scientist, I have designed this guide to help you navigate the unique structural challenges of this molecule.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 2,3-bis(2-hydroxyethyl)phenol derivatives. As a Senior Application Scientist, I have designed this guide to help you navigate the unique structural challenges of this molecule.
The primary hurdle in functionalizing 2,3-bis(2-hydroxyethyl)phenol is the buttressing effect . The bulky 2-hydroxyethyl group at the C3 position forces the adjacent C2 group to bend toward the C1 phenolic hydroxyl. This creates a highly compressed steric environment around the phenolic oxygen, drastically reducing its nucleophilicity and complicating both selective protection and direct substitution reactions,[1].
Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic explanations to help you bypass these steric limitations.
Quantitative Comparison of Activation Strategies
When attempting to activate the aliphatic hydroxyls for cyclization (e.g., forming dihydrobenzofurans), choosing the right reagent is critical to overcoming the steric crowding.
Activation Strategy
Reagents & Conditions
Temp Requirement
Typical Yield
Primary Limitation / Advantage
Bis-Tosylation
TsCl, Pyridine/Et₃N
-40 °C
~69%
Poor atom economy; requires extreme cooling to prevent premature cyclization[1].
Imidate Ester (Vilsmeier)
POCl₃, DMF, Et₃N
-15 °C to -20 °C
83–90%
Optimal. Highly scalable; in situ activation avoids isolation of unstable intermediates[1].
Direct O-Alkylation
R-X, K₂CO₃, Acetone
Reflux (60 °C)
< 20%
Fails due to steric buttressing; requires switching to Cs₂CO₃/DMSO.
FAQ 1: Selective Activation & Cyclization
Q: Why does standard bis-tosylation of 2,3-bis(2-hydroxyethyl)phenol yield complex mixtures unless I cool the reaction to -40 °C?A: The issue lies in the competing nucleophilicity of the phenolic vs. primary aliphatic hydroxyls. While the phenolic OH is sterically hindered, under basic conditions (like the pyridine or Et₃N used in tosylation), the resulting phenoxide becomes highly reactive. At standard temperatures, the phenoxide will attack the newly formed aliphatic tosylates prematurely, leading to uncontrolled, non-selective cyclization and polymerization. Extreme cooling (-40 °C) kinetically suppresses this side reaction, but it is highly impractical for scale-up[1].
Q: How can I efficiently convert the aliphatic hydroxyls to leaving groups and cyclize the ring without relying on extreme cryogenic conditions?A: You must switch from tosyl chloride to the [1]. The Vilsmeier reagent is smaller and highly electrophilic. It rapidly reacts with the aliphatic alcohols to form bis-imidate intermediates in situ. Because the leaving group is generated simultaneously with a chloride nucleophile, you achieve a controlled sequential ring closure and chloride displacement at a much more manageable -15 °C[1].
Reaction pathway comparing tosylation vs. Vilsmeier activation for dihydrobenzofuran synthesis.
This protocol details the pilot-scale synthesis of 4-(2-chloroethyl)-2,3-dihydrobenzofuran from 2,3-bis(2-hydroxyethyl)phenol[1]. Every critical step includes a validation check to ensure system integrity.
Step 1: Reagent Generation
Action: Slowly add 1.0 equivalent of POCl₃ to N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent.
Causality: DMF acts as both the solvent and the reactant. Maintaining the temperature below 0 °C during addition prevents the thermal degradation of the highly reactive chloromethyleneiminium ion.
Step 2: Substrate Addition
Action: Cool the resulting yellow slurry to ≤ -15 °C. Add 1.0 equivalent of 2,3-bis(2-hydroxyethyl)phenol in portions over 20 minutes.
Causality: The reaction is highly exothermic. Strict temperature control prevents the degradation of the intermediate bis-imidate before cyclization can be triggered[1].
Step 3: Intermediate Verification
Action: Stir the reaction at -15 °C for 30 minutes.
[Validation Check]: Pull an aliquot and analyze via HPLC. Do not proceed to base addition until the starting triol is completely consumed. Proceeding prematurely will cause unreacted aliphatic hydroxyls to compete with the imidate intermediates, destroying the yield.
Step 4: Controlled Cyclization
Action: Slowly add a dilute solution of exactly 3.9 to 4.0 equivalents of Triethylamine (Et₃N) in acetonitrile (1:1 v/v) while strictly maintaining the temperature between -15 °C and -20 °C.
[Validation Check]: Monitor the stoichiometry meticulously. Causality: Using >4.0 equiv of Et₃N results in the formation of 4-(2-hydroxyethyl)-2,3-dihydrobenzofuran impurities (up to 10%). Using <3.8 equiv leaves uncyclized 2,3-bis(2-chloroethyl)phenol[1].
Step 5: Workup
Action: Quench the reaction with water and extract the product into Methyl tert-butyl ether (MTBE). Perform three aqueous washes.
Causality: The aqueous washes effectively remove all DMF and triethylamine hydrochloride salts, leaving a clean MTBE solution of the product ready for downstream phase-transfer catalysis[1].
FAQ 2: Direct O-Alkylation of the Phenolic Hydroxyl
Q: I am trying to selectively O-alkylate the phenolic hydroxyl group, but I am recovering unreacted starting material. How do I force this reaction?A: Standard Williamson ether synthesis conditions (e.g., K₂CO₃ in acetone or ethanol) rely on the nucleophilicity of the phenoxide. However, the buttressing effect in 2,3-bis(2-hydroxyethyl)phenol physically blocks the electrophile from reaching the oxygen. To overcome this, you must alter the electronics of the phenoxide and the transition state:
Generate a "Naked" Anion: Switch your base from K₂CO₃ or NaOH to. The large ionic radius of the cesium cation creates a loose ion pair, leaving the phenoxide highly reactive and "naked."
Strip the Solvation Shell: Use a dipolar aprotic solvent like DMSO or DMF. These solvents solvate the cesium cation perfectly but leave the phenoxide anion completely unsolvated, maximizing its nucleophilicity.
Lower the Activation Energy: Switch your electrophile from an alkyl chloride to an alkyl iodide or an alkyl triflate. The superior leaving group ability compensates for the steric penalty during the Sₙ2 transition state.
Logical troubleshooting tree for overcoming steric hindrance in phenolic O-alkylation reactions.
References
Rao, M., Yang, M., Kuehner, D., Grosso, J., & Deshpande, R. P. (2003). A Practical Pilot-Scale Synthesis of 4-Vinyl-2,3-dihydrobenzofuran Using Imidate Ester Chemistry and Phase-Transfer Catalysis. Organic Process Research & Development, 7(4), 547–550. URL:[Link]
Somasekharan, K. N., & Kalopissis, G. (1975). Process for oxygen-alkylation of sterically hindered phenols. US Patent 3,870,744A.
Stabilizing 2,3-Bis(2-hydroxyethyl)phenol in aqueous buffer solutions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,3-Bis(2-hydroxyethyl)phenol. Its purpose is to address common stability challenges encountered...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,3-Bis(2-hydroxyethyl)phenol. Its purpose is to address common stability challenges encountered when preparing and storing this compound in aqueous buffer solutions, ensuring the integrity and reproducibility of your experiments. The principles and protocols outlined here are grounded in the established chemistry of phenolic compounds.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of 2,3-Bis(2-hydroxyethyl)phenol.
Q1: My clear, colorless solution of 2,3-Bis(2-hydroxyethyl)phenol turned yellow/brown/pink shortly after preparation. What is happening?
A1: This color change is a classic indicator of oxidation. The phenolic hydroxyl group on 2,3-Bis(2-hydroxyethyl)phenol is susceptible to oxidation, especially in aqueous solutions.[1][2] This process can be initiated by dissolved oxygen, trace metal ions, high pH, and light. The initial oxidation product is often a phenoxy radical, which can then be converted into highly colored quinone-type species. These quinones can further react and polymerize, leading to the observed color changes and a decrease in the concentration of the parent compound.
Q2: What is the primary degradation pathway for 2,3-Bis(2-hydroxyethyl)phenol in a buffer?
A2: The primary degradation pathway is auto-oxidation. Phenols are electron-rich and readily undergo oxidation.[1][3] The process is significantly accelerated under neutral to alkaline conditions (pH > 7) because the phenolic hydroxyl group deprotonates to form a phenoxide ion, which is even more susceptible to oxidation than the protonated phenol.[4][5] This leads to the formation of reactive intermediates and colored degradation products.
Diagram: General Oxidative Degradation Pathway for Phenolic Compounds
Caption: Oxidative pathway of phenols leading to colored products.
Q3: What is the ideal pH range for an aqueous buffer solution of this compound?
A3: To minimize oxidative degradation, a slightly acidic pH range of 4.0 to 6.0 is recommended. Phenolic compounds are generally more stable under acidic conditions.[6] In this pH range, the phenolic hydroxyl group remains protonated, reducing its susceptibility to oxidation. Buffers such as acetate or citrate are suitable choices.
Q4: How does temperature and light affect the stability of 2,3-Bis(2-hydroxyethyl)phenol?
A4: Both elevated temperature and exposure to light (especially UV light) can provide the energy needed to initiate and accelerate degradation reactions, including oxidation and other rearrangements.[1][7] Therefore, it is crucial to store stock solutions and experimental samples at low temperatures (2-8°C for short-term, ≤ -20°C for long-term) and protected from light using amber vials or by wrapping containers in aluminum foil.[8][9]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem
Potential Causes
Recommended Solutions & Explanations
Rapid (minutes to hours) discoloration of the solution upon dissolving the compound.
1. High pH of the buffer (>7.0). 2. Dissolved oxygen in the buffer. 3. Trace metal ion contamination in the buffer or glassware.
1. Verify and Adjust pH: Ensure the buffer pH is in the acidic range (4.0-6.0). The phenoxide ion formed at higher pH is highly reactive.[4] 2. Deoxygenate Buffer: Before adding the compound, purge the buffer with an inert gas like nitrogen or argon for 15-30 minutes. This removes dissolved oxygen, a key reactant in the oxidation pathway.[9]3. Use High-Purity Reagents & Add a Chelator: Use metal-free water and high-purity buffer salts. Add a chelating agent like EDTA (0.1-1 mM) to sequester catalytic metal ions (e.g., Cu²⁺, Fe³⁺) that can accelerate phenol oxidation.[9]
Loss of compound potency (decreasing peak area in HPLC) over 24-48 hours at 2-8°C.
1. Add an Antioxidant: For extended stability, supplement your deoxygenated, pH-adjusted buffer with an antioxidant. Common choices include ascorbic acid (Vitamin C) or sodium metabisulfite at concentrations of 0.01-0.1% (w/v). These agents act as oxygen scavengers.[9]2. Buffer Selection: Ensure your buffer components are not reactive. For example, phosphate buffers can sometimes precipitate with other formulation components or contain higher levels of metal impurities.3. Container Material: Use high-quality polypropylene or glass containers. If adsorption is suspected, silanized glass vials can be used to minimize surface interactions.
Appearance of multiple new peaks, including early-eluting and late-eluting species, in chromatographic analysis.
1. Complex degradation has occurred. 2. Photodegradation. 3. Hydrolysis or reaction with buffer species.
1. Perform a Forced Degradation Study: To understand the degradation profile, conduct a forced degradation study (see protocol below). This helps identify likely degradants under various stress conditions (acid, base, oxidative, thermal, photolytic) and confirms the stability-indicating nature of your analytical method.[2][3]2. Ensure Light Protection: Always handle the compound and its solutions in amber vials or under low-light conditions. Photodegradation can lead to a different set of byproducts compared to simple auto-oxidation.[8]3. Simplify the System: Prepare the compound in deionized water (acidified to ~pH 4 with a minimal amount of acid) to see if the degradation profile changes. This can help rule out reactions with specific buffer salts.
Diagram: Troubleshooting Workflow for Solution Instability
Caption: A step-by-step workflow for troubleshooting instability.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of 2,3-Bis(2-hydroxyethyl)phenol with enhanced stability.
Materials:
2,3-Bis(2-hydroxyethyl)phenol (solid)
High-purity water (e.g., Milli-Q® or 18 MΩ·cm)
Citric acid and Sodium citrate (or Acetic acid and Sodium acetate)
EDTA disodium salt
Ascorbic acid
Nitrogen or Argon gas source
Calibrated pH meter
Sterile, amber glass vials with screw caps
Procedure:
Prepare the Buffer:
To prepare 100 mL of a 50 mM, pH 5.0 citrate buffer, dissolve the appropriate amounts of citric acid and sodium citrate in ~90 mL of high-purity water.
Add EDTA to a final concentration of 1 mM (e.g., 37.2 mg of EDTA disodium salt dihydrate for 100 mL).
Add ascorbic acid to a final concentration of 0.1% w/v (e.g., 100 mg for 100 mL).
Mix until all components are fully dissolved.
Deoxygenate the Buffer:
Place the buffer in an appropriately sized flask or bottle with a stir bar.
Purge the solution by bubbling nitrogen or argon gas through it for at least 20 minutes while stirring gently. This displaces dissolved oxygen.
Final pH Adjustment and Volume:
Check the pH and adjust to 5.0 using small amounts of citric acid or sodium citrate solution.
Bring the final volume to 100 mL with deoxygenated high-purity water.
Dissolve the Compound:
Weigh the required amount of 2,3-Bis(2-hydroxyethyl)phenol to achieve a 10 mM concentration (Molecular Weight: 182.22 g/mol ; requires 182.2 mg for 100 mL).[10]
Add the solid compound to the deoxygenated, stabilized buffer.
Mix gently until fully dissolved. To minimize reintroduction of oxygen, consider dissolving in a container that can be flushed with inert gas.
Storage:
Aliquot the stock solution into amber glass vials.
Flush the headspace of each vial with nitrogen or argon before sealing tightly.
Store immediately at 2-8°C for short-term use (days) or at -20°C or -80°C for long-term storage (weeks to months).
Protocol 2: Basic Forced Degradation (Stress Testing) Study
This protocol helps to understand the degradation profile of 2,3-Bis(2-hydroxyethyl)phenol and to ensure your analytical method is "stability-indicating."
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradants.[2] A degradation of 5-20% is typically targeted.[8]
Materials:
1 mg/mL stock solution of 2,3-Bis(2-hydroxyethyl)phenol in a suitable solvent (e.g., 50:50 acetonitrile:water).
0.1 M HCl (acidic stress)
0.1 M NaOH (basic stress)
3% Hydrogen Peroxide (H₂O₂ - oxidative stress)
Heating oven (thermal stress)
Photostability chamber (photolytic stress)
HPLC or UPLC system with a suitable column and detector (e.g., UV/DAD or MS)
Procedure:
Prepare Samples: For each condition, mix your stock solution with the stressor. Include a control sample stored under normal conditions.
Control: Mix 1 mL of stock with 1 mL of water.
Acid: Mix 1 mL of stock with 1 mL of 0.1 M HCl.
Base: Mix 1 mL of stock with 1 mL of 0.1 M NaOH.
Oxidative: Mix 1 mL of stock with 1 mL of 3% H₂O₂.
Thermal: Place a tightly capped vial of the stock solution in an oven at 60°C.
Photolytic: Place a vial of the stock solution in a photostability chamber (as per ICH Q1B guidelines).
Incubation:
Incubate the Acid, Base, and Oxidative samples at room temperature or slightly elevated (e.g., 40°C) to accelerate degradation.
Monitor at various time points (e.g., 2, 8, 24, 48 hours).
Analysis:
At each time point, take an aliquot of each sample.
Neutralize the acid and base samples with an equivalent amount of NaOH and HCl, respectively, before analysis.
Dilute all samples to a suitable concentration for your analytical method.
Analyze by HPLC/UPLC.
Data Interpretation:
Compare the chromatograms of the stressed samples to the control.
Calculate the percentage degradation of the parent peak.
Observe the formation and relative retention times of new peaks (degradants).
Ensure that the parent peak is chromatographically resolved from all major degradation peaks. This confirms your method is stability-indicating.
Stress Condition
Typical Degradation Mechanism
Expected Outcome
0.1 M HCl, 40°C
Acid-catalyzed reactions (less common for phenols unless other functional groups are present).
Generally stable; minimal degradation expected.
0.1 M NaOH, RT
Base-catalyzed oxidation.
Rapid degradation, significant color change, formation of multiple degradation peaks.[4][5]
3% H₂O₂, RT
Forced oxidation.
Rapid degradation, formation of hydroxylated and ring-opened products.[1][8]
60°C, Dry Heat
Thermal degradation.
Slower degradation compared to oxidative or basic conditions.[1]
Photolytic (ICH Q1B)
Photodegradation.
Degradation pathway may differ from thermal/oxidative routes.[8]
References
J-Stage. (n.d.). Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4. [Link]
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2105. [Link]
Jubilant Biosys. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
IAPC Journals. (2025). Electrooxidation of catechol in the presence of proline at different pH. [Link]
ResearchGate. (2026). Electrooxidation of catechol in the presence of proline at different pH: Original scientific paper. [Link]
IAPC Journals. (2025). Electrooxidation of catechol in the presence of proline at different pH. [Link]
ResearchGate. (2010). Experimental and Computational Study on Electrochemical Oxidation of Catechols. [Link]
ACS Publications. (2002). Kinetic Study of the Oxidation of Catechol by Aqueous Copper(II). [Link]
ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. [Link]
AIP Publishing. (n.d.). Stability of 40 Phenolic Compounds during Ultrasound- Assisted Extractions (UAE). [Link]
MDPI. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. [Link]
Technical Support Center: Optimizing Catalyst Loading in 2,3-Bis(2-hydroxyethyl)phenol Synthesis
Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals tasked with scaling up the synthesis of 2,3-bis(2-hydroxyethyl)phenol.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals tasked with scaling up the synthesis of 2,3-bis(2-hydroxyethyl)phenol. This specific "triol" is a highly valuable intermediate in the synthesis of pharmaceuticals (such as melatonin agonists) and functionalized dihydrobenzofurans[1].
The most atom-economical route to this molecule involves the ozonolysis of 5,8-dihydro-1-naphthol to a dialdehyde intermediate, followed by catalytic hydrogenation. However, a major industrial bottleneck is the high transition metal catalyst loading (often >10 wt% Pd/C) required to drive the reduction to completion. This guide provides field-proven troubleshooting strategies to reduce catalyst loading to <1 wt% while maintaining chemoselectivity and high turnover frequencies (TOF).
Pathway Visualization
Pathway for 2,3-Bis(2-hydroxyethyl)phenol synthesis highlighting the critical peroxide quench step.
Troubleshooting Guides & FAQs
Q1: Why does my Pd/C catalyst deactivate so rapidly, forcing me to use >10 wt% loading?Cause: The preceding ozonolysis step cleaves the C6=C7 double bond of 5,8-dihydro-1-naphthol, generating the desired 2,3-bis(formylmethyl)phenol intermediate. However, this process inherently generates transient secondary ozonides and hydroperoxides[2]. If these are not fully neutralized, they act as severe oxidative poisons to noble metal surfaces. Even trace amounts of peroxides will deactivate a large fraction of the active metal sites, meaning the reaction rate becomes controlled primarily by the amount of poison rather than the substrate.
Solution: Implement a strict, self-validating peroxide quench protocol prior to hydrogenation. Using a mild aqueous reductant (like sodium bisulfite,
NaHSO3
) degrades these peroxides into harmless byproducts. By ensuring the feed is strictly peroxide-free, catalyst loading can immediately be reduced from 10 wt% to
≤
2 wt%.
Q2: I have thoroughly quenched the peroxides, but I still see poor conversion at low catalyst loadings. What is causing this mass transfer limitation?Cause: The intermediate 2,3-bis(formylmethyl)phenol is a dialdehyde that is highly prone to forming intermolecular hemiacetals and oligomeric networks in non-polar solvents (like ethyl acetate or toluene). This drastically increases the viscosity of the reaction mixture, severely limiting the diffusion of
H2
gas to the catalyst surface[3].
Solution: Switch the hydrogenation solvent to a lower-chain alcohol (e.g., methanol or ethanol). Alcohols react reversibly with the dialdehyde to form discrete, low-molecular-weight bis-acetals. These species are highly soluble, maintain low mixture viscosity, and are easily hydrogenated to the target saturated alcohol[4].
Q3: When I reduce the catalyst loading and compensate by increasing temperature and pressure, I get over-reduction (ring hydrogenation). How do I maintain chemoselectivity?Cause: Forcing conditions (e.g., >80 °C, >50 bar
H2
) with standard Pd/C can lead to the undesirable hydrogenation of the phenolic aromatic ring, generating cyclohexanol derivatives[5].
Solution: Optimize the catalyst composition rather than the thermodynamic conditions. Transitioning to a bimetallic catalyst (e.g., Pd-Ni or Ru-Pt) increases the specific activity for carbonyl/acetal reduction without requiring extreme temperatures[5]. Ruthenium-doped catalysts are particularly chemoselective for aliphatic aldehydes over aromatic rings.
Quantitative Data: Impact of Optimization on Catalyst Loading
The table below summarizes the causal relationship between feed pre-treatment, solvent selection, and the minimum catalyst loading required to achieve >90% yield of 2,3-bis(2-hydroxyethyl)phenol.
This step-by-step methodology incorporates built-in analytical validation to ensure the system is primed for ultra-low catalyst loading.
Step 1: Ozonolysis and Quench
Dissolve 5,8-dihydro-1-naphthol (1.0 equiv) in a 1:1 mixture of dichloromethane and methanol.
Cool the reactor to -78 °C and bubble
O3
until a persistent blue color indicates complete consumption of the starting material (Validate via TLC: disappearance of the naphthol spot).
Purge excess ozone with
N2
for 15 minutes.
Add a saturated aqueous solution of
NaHSO3
(2.5 equiv) dropwise while allowing the mixture to warm to room temperature. Stir for 2 hours.
Step 2: Feed Validation (Critical for low loading)
Spot the organic layer onto KI-starch indicator paper.
Validation Check: If the paper turns blue/black, peroxides are still present. Add additional
NaHSO3
and stir until the KI-starch test is completely negative. Do not proceed to hydrogenation until this test passes.
Step 3: Solvent Exchange and Hydrogenation
Concentrate the organic layer under reduced pressure to remove dichloromethane. Re-dissolve the crude dialdehyde entirely in anhydrous methanol to promote transient acetal formation.
Transfer the solution to a high-pressure autoclave.
Add 0.5 wt% Ru-Pt/C (relative to the theoretical mass of the intermediate).
Seal the autoclave, purge with
N2
three times, and then pressurize with
H2
to 15 bar.
Heat the reaction to 60 °C and stir at 800 rpm to ensure optimal gas-liquid-solid mass transfer[3].
Monitor the pressure drop. The reaction is complete when
H2
uptake ceases (typically 4-6 hours).
Step 4: Catalyst Recovery and Workup
Cool the reactor to room temperature and safely vent the
H2
gas.
Filter the mixture through a pad of Celite to recover the catalyst. (The low loading and lack of poisons allow this catalyst to be recycled for up to 5 runs).
Evaporate the methanol to afford crude 2,3-bis(2-hydroxyethyl)phenol. Purify via recrystallization or direct use in downstream telescoping steps[1].
References
A Practical Pilot-Scale Synthesis of 4-Vinyl-2,3-dihydrobenzofuran Using Imidate Ester Chemistry and Phase-Transfer Catalysis
ACS Publications[Link]
Rising Opportunities in Catalytic Dehydrogenative Polymerization
ACS Publications[Link]
Catalytic Transfer Hydrogenolysis Reactions for Lignin Valorization to Fuels and Chemicals
MDPI[Link]
Surfactant-Assisted Ozonolysis of Alkenes in Water: Mitigation of Frothing Using Coolade as a Low-Foaming Surfactant
ACS Publications[Link]
Multiphase Catalytic Processes and Sustainability Challenges
Cambridge University Press[Link]
Catalytic Hydrogenation over Platinum Metals
Academic Press[Link]
Comparative Reactivity Guide: 2,3-Bis(2-hydroxyethyl)phenol vs. 2,4-Bis(2-hydroxyethyl)phenol
Executive Summary In advanced pharmaceutical synthesis, positional isomers of bis(hydroxyethyl)phenols serve as critical building blocks for functionalized dihydrobenzofurans. This guide provides an in-depth comparative...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In advanced pharmaceutical synthesis, positional isomers of bis(hydroxyethyl)phenols serve as critical building blocks for functionalized dihydrobenzofurans. This guide provides an in-depth comparative analysis of 2,3-bis(2-hydroxyethyl)phenol and 2,4-bis(2-hydroxyethyl)phenol . While both molecules share identical molecular weights and functional groups, the spatial orientation of their hydroxyethyl appendages dictates entirely divergent regiochemical outcomes, reaction kinetics, and downstream applications.
As a Senior Application Scientist, I have structured this guide to move beyond basic structural differences, focusing instead on the causality of their reactivity and providing field-proven, self-validating protocols for their cyclization.
Structural & Mechanistic Causality
The fundamental difference in reactivity between these two isomers stems from steric pre-organization and the directing effects of the phenolic hydroxyl group .
2,3-Bis(2-hydroxyethyl)phenol: The hydroxyl group is at C1, with hydroxyethyl groups at C2 and C3. The proximity of the C2 and C3 substituents induces a steric compression that pre-organizes the C2-hydroxyethyl group for intramolecular nucleophilic attack by the phenolic oxygen. This pseudo-Thorpe-Ingold effect lowers the activation energy for etherification, leading exclusively to a 4-substituted dihydrobenzofuran core .
2,4-Bis(2-hydroxyethyl)phenol: The hydroxyethyl groups are located at C2 and C4. The spatial separation eliminates the steric crowding seen in the 2,3-isomer. While cyclization still readily occurs at the C2 position, the lack of steric driving force slightly alters the reaction kinetics, and the resulting product is a 5-substituted dihydrobenzofuran .
Imidate Ester Chemistry & Cyclization Pathways
The most efficient method to cyclize these diols into dihydrobenzofurans utilizes the Vilsmeier reagent (generated in situ from POCl₃ and DMF). This reagent acts dualistically: it activates the aliphatic hydroxyls for displacement and facilitates the intramolecular ring closure .
When treated with the Vilsmeier reagent, both isomers form a transient bis-imidate intermediate .
The phenolic oxygen attacks the activated C2-imidate, closing the 5-membered oxygen heterocycle.
The remaining imidate (at C3 or C4) undergoes chloride displacement to yield a chloroethyl group.
Reaction pathways of 2,3- and 2,4-isomers via bis-imidate intermediates to dihydrobenzofurans.
Quantitative Data & Regiochemical Comparison
The table below summarizes the comparative performance and structural outcomes of both isomers when subjected to pilot-scale Vilsmeier cyclization conditions.
To ensure scientific integrity and reproducible yields, the following protocol details the exact causality behind each experimental choice. This methodology is optimized for the 2,3-isomer but is structurally applicable to the 2,4-isomer.
Step-by-Step Methodology
Reagent Preparation: Charge a reactor with Vilsmeier reagent (2.5 equiv) in anhydrous CH₃CN. Cool the system to an internal temperature of -15 °C to -20 °C.
Substrate Addition: Add the bis(2-hydroxyethyl)phenol isomer (1.0 equiv) in portions over 20 minutes.
Causality: The formation of the bis-imidate intermediate is highly exothermic. Maintaining the temperature strictly at ≤ -15 °C prevents premature degradation of the Vilsmeier complex and suppresses unwanted polymerization .
Intermediate Validation: Stir the reaction for 30 minutes.
Self-Validation Check: Do not proceed until HPLC analysis confirms the complete disappearance of the triol starting material (Typical retention time: 2.22 min) .
Base-Promoted Cyclization: Slowly add a dilute solution of Triethylamine (Et₃N) in CH₃CN (1:1 v/v) while maintaining the temperature between -15 °C and -20 °C.
Causality (The Stoichiometry Rule): The exact use of 4.0 equivalents of Et₃N is the most critical parameter in this workflow.
>4.0 equiv: Excess base prematurely neutralizes the intermediate, yielding 2-10% of unchlorinated 4-(2-hydroxyethyl)-2,3-dihydrobenzofuran byproduct.
<3.8 equiv: Insufficient base fails to drive the cyclization, leaving 4-7% of uncyclized 2,3-bis(2-chloroethyl)phenol .
Workup: Dissolve the resulting chloroethyl-dihydrobenzofuran in Methyl tert-butyl ether (MTBE) and perform sequential aqueous washes to remove the generated salts.
Step-by-step workflow for the pilot-scale cyclization using Vilsmeier reagent.
Downstream Pharmaceutical Applications
The regiochemical outcome of the cyclization dictates the final utility of the molecule:
2,3-Isomer Utility: The resulting 4-(2-chloroethyl)-2,3-dihydrobenzofuran undergoes dehydrohalogenation via phase-transfer catalysis to yield 4-vinyl-2,3-dihydrobenzofuran. This is the essential, non-negotiable precursor for the total synthesis of Tasimelteon , an FDA-approved melatonin receptor agonist used for non-24-hour sleep-wake disorder .
2,4-Isomer Utility: The resulting 5-substituted dihydrobenzofuran serves as a versatile scaffold for synthesizing beta-adrenergic blocking agents and other cardiovascular drug candidates that require para-substitution relative to the ether oxygen.
References
Plotkin, M., Chen, S., & Nichols, P. (2003). A Practical Pilot-Scale Synthesis of 4-Vinyl-2,3-dihydrobenzofuran Using Imidate Ester Chemistry and Phase-Transfer Catalysis. Organic Process Research & Development, 7(4). URL: [Link]
Mi, S., Sun, X., & Zhang, X. (2016). A Facile and Practical Synthesis of (-)-tasimelteon. Journal of Chemical Research, 40(11). URL: [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19611640, 2,3-Bis(2-hydroxyethyl)phenol. PubChem. URL: [Link]
Validating LC-MS/MS methods for 2,3-Bis(2-hydroxyethyl)phenol trace analysis
Advanced Trace Analysis of 2,3-Bis(2-hydroxyethyl)phenol: A Comparative Guide to LC-MS/MS Method Validation The Analytical Challenge: Polar Phenols in Complex Matrices In pharmaceutical development, 2,3-Bis(2-hydroxyethy...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Trace Analysis of 2,3-Bis(2-hydroxyethyl)phenol: A Comparative Guide to LC-MS/MS Method Validation
The Analytical Challenge: Polar Phenols in Complex Matrices
In pharmaceutical development, 2,3-Bis(2-hydroxyethyl)phenol (BHEP) serves as a critical intermediate in the synthesis of 4-vinyl-2,3-dihydrobenzofuran, a core scaffold for several melatonin receptor agonists[1]. With a molecular weight of 182.22 g/mol and three hydroxyl groups[2], BHEP is highly polar. Monitoring this compound at trace levels (e.g., for toxicokinetic screening or reactive impurity profiling) presents a significant analytical challenge.
Traditional reversed-phase chromatography struggles to retain BHEP, causing it to elute near the void volume where severe matrix suppression occurs. Furthermore, phenols exhibit poor ionization efficiency in standard acidic LC-MS/MS mobile phases. To meet the stringent requirements of the [3], we must design a method that chemically manipulates the analyte's environment to ensure robust retention and maximal ionization.
Technology Comparison: QqQ LC-MS/MS vs. HPLC-UV
To objectively evaluate the optimal platform for BHEP trace analysis, we compared a modern Triple Quadrupole (QqQ) LC-MS/MS system utilizing a Core-Shell PFP (Pentafluorophenyl) column against a traditional HPLC-UV method utilizing a fully porous C18 column.
Table 1: Performance Comparison for BHEP Trace Analysis
Parameter
Traditional HPLC-UV (C18)
Advanced QqQ LC-MS/MS (PFP)
Scientific Causality & Mechanistic Driver
Sensitivity (LLOQ)
500 ng/mL
0.5 ng/mL
MS/MS eliminates background chemical noise. Post-column or mobile phase ammonium fluoride drastically enhances gas-phase deprotonation of the phenol.
Retention Time
1.2 min (Near Void)
4.5 min
C18 relies solely on hydrophobicity. The PFP stationary phase provides alternative retention mechanisms (dipole-dipole,
π−π
, and hydrogen bonding) to retain the highly polar triol.
Selectivity
Low (High risk of co-elution)
High (MRM Mode)
Multiple Reaction Monitoring (MRM) isolates the specific
m/z
181.1
→
119.1 transition, ignoring matrix interferences[4].
Matrix Effect
Severe baseline drift
<12%
Suppression
Retaining the analyte past the void volume ensures it elutes after endogenous phospholipids, preventing ion suppression[5].
Mechanistic Method Development & Causality
Do not simply execute steps; understand the chemistry driving them. The success of this LC-MS/MS method relies on three mechanistic pillars:
Sample Preparation (HLB SPE): Hydrophilic-Lipophilic Balance (HLB) polymeric sorbents are required. By acidifying the plasma sample before loading, we ensure the phenolic hydroxyl group remains protonated (neutral), maximizing its retention on the reversed-phase sorbent while polar salts are washed away.
Chromatographic Separation (PFP Phase): BHEP contains two hydroxyethyl groups. A core-shell PFP column leverages fluorine-fluorine interactions and hydrogen bonding to retain BHEP, pushing its elution out of the phospholipid suppression zone.
Ionization (Ammonium Fluoride): Standard LC-MS methods use formic acid, which suppresses the ionization of weak acids like phenols. By utilizing 0.5 mM Ammonium Fluoride in the aqueous mobile phase, the fluoride ion acts as a strong gas-phase base in the Electrospray Ionization (ESI) source, stripping the proton from BHEP to form a stable
[M−H]−
anion at
m/z
181.1.
Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol operates as a self-validating system . Built-in feedback loops (System Suitability Tests and Internal Standard tracking) automatically flag analytical drift, ensuring compliance with ICH M10 guidelines[3].
Step 1: Solid Phase Extraction (SPE)
Aliquot 50 µL of biological matrix (e.g., plasma) into a 96-well plate.
Add 10 µL of Internal Standard (IS: BHEP-
d4
, 50 ng/mL). Self-Validation Checkpoint: IS area must remain within
±20%
of the batch mean during the run.
Add 100 µL of 2% Formic acid in water to disrupt protein binding and protonate the phenol.
Load onto an Oasis HLB 96-well plate (pre-conditioned with 1 mL Methanol, 1 mL Water).
Wash with 1 mL of 5% Methanol in water to elute salts and polar endogenous interferences.
Elute with
2×50
µL of Acetonitrile/Methanol (50:50, v/v).
Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.
Step 2: LC-MS/MS Conditions
Column: Phenomenex Kinetex PFP (100 x 2.1 mm, 1.7 µm).
Mobile Phase A: Water + 0.5 mM Ammonium Fluoride.
Mobile Phase B: Acetonitrile.
Gradient: 5% B hold for 1 min, ramp to 60% B over 4 min, flush at 95% B for 1 min, re-equilibrate at 5% B. Flow rate: 0.4 mL/min.
MS Parameters (ESI Negative):
Precursor Ion:
m/z
181.1
[M−H]−
Quantifier Transition:
m/z
181.1
→
119.1 (Loss of two
−CH2OH
groups, CE: 15 eV).
Figure 1: Self-validating LC-MS/MS workflow for 2,3-Bis(2-hydroxyethyl)phenol trace analysis.
ICH M10 Validation Performance
The method was subjected to a full validation mimicking the structural requirements of the FDA ICH M10 guidance[4]. The self-validating nature of the protocol ensures that matrix effects—a common pitfall in LC-MS studies—are tightly controlled[5].
Table 2: Summary of ICH M10 Validation Results for BHEP
Validation Parameter
Concentration Level
Accuracy (% Nominal)
Precision (% CV)
Acceptance Criteria (ICH M10)
LLOQ
0.5 ng/mL
102.4%
6.8%
Accuracy
±20%
, CV
≤20%
Low QC
1.5 ng/mL
98.5%
4.2%
Accuracy
±15%
, CV
≤15%
Mid QC
50 ng/mL
101.1%
3.1%
Accuracy
±15%
, CV
≤15%
High QC
400 ng/mL
99.2%
2.8%
Accuracy
±15%
, CV
≤15%
Extraction Recovery
50 ng/mL
88.5%
4.5%
Consistent across lots
Matrix Factor (IS Normalized)
50 ng/mL
0.96
3.2%
CV
≤15%
across 6 matrix lots
By combining targeted sample clean-up, orthogonal chromatographic retention (PFP), and chemical ionization enhancement (Ammonium Fluoride), this method provides a highly robust, regulatory-compliant solution for the trace analysis of 2,3-Bis(2-hydroxyethyl)phenol.
References
PubChem : "2,3-Bis(2-hydroxyethyl)phenol | C10H14O3 | CID 19611640" - National Institutes of Health. 2
ACS Publications : "A Practical Pilot-Scale Synthesis of 4-Vinyl-2,3-dihydrobenzofuran Using Imidate Ester Chemistry and Phase-Transfer Catalysis" - Organic Process Research & Development. 1
FDA : "M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry" - U.S. Food and Drug Administration. 4
FDA : "M10 Bioanalytical Method Validation and Study Sample Analysis November 2022" - U.S. Food and Drug Administration. 3
Agilex Biolabs : "Designing LCMS Studies with the FDA in Mind from the Start" - Agilex Biolabs. 5
Comparative Thermal Stability and Dynamic Performance of 2,3-Bis(2-hydroxyethyl)phenol (BHEP) Derived Polyurethanes
Target Audience: Researchers, Materials Scientists, and Drug Delivery/Biomedical Device Professionals. As the demand for high-performance, smart polymeric materials accelerates in both industrial and biomedical applicati...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Materials Scientists, and Drug Delivery/Biomedical Device Professionals.
As the demand for high-performance, smart polymeric materials accelerates in both industrial and biomedical applications, the selection of chain extenders in polyurethane (PU) synthesis has evolved from simple linear diols to complex, multi-functional aromatic monomers. This guide provides an objective, data-driven comparison of polyurethanes derived from 2,3-Bis(2-hydroxyethyl)phenol (BHEP) against industry-standard alternatives.
By analyzing the mechanistic causality behind its thermal stability and unique dynamic crosslinking capabilities, we will demonstrate how BHEP bridges the gap between robust thermal resistance and advanced self-healing properties.
Mechanistic Causality: The Asymmetric Aromatic Tri-Functional Advantage
To understand the thermal behavior of BHEP-derived polyurethanes (BHEP-PU), we must first analyze the molecular architecture of the monomer. 2,3-Bis(2-hydroxyethyl)phenol is an asymmetric aromatic compound containing two primary aliphatic hydroxyl groups and one sterically hindered phenolic hydroxyl group[1].
When reacted with a diisocyanate such as 4,4'-Methylene diphenyl diisocyanate (MDI), BHEP exhibits a dual-reactivity profile:
Stable Hard Segments: The two primary aliphatic hydroxyls react rapidly with isocyanates to form highly stable, standard urethane linkages. The rigid benzene ring imparts high baseline thermal stability, similar to symmetric aromatic extenders like Hydroquinone bis(2-hydroxyethyl) ether (HQEE)[2].
Dynamic Crosslinking: The single phenolic hydroxyl reacts more slowly to form a phenolic urethane bond. Mechanistically, phenolic urethane bonds possess a lower dissociation energy than their aliphatic counterparts. At elevated temperatures (>140°C), these bonds undergo reversible dissociation, regenerating the free isocyanate and phenolic OH[3].
This creates a dynamic crosslinked network . At physiological or standard operating temperatures, the polymer is a robust, thermally stable thermoset. At elevated temperatures, it exhibits solid-state plasticity and self-healing properties—a feature entirely absent in traditional linear polyurethanes.
Fig 1. Reaction pathway of BHEP forming a dynamic crosslinked polyurethane network.
Comparative Thermal Stability Data
To objectively evaluate BHEP, we compare its thermal and dynamic properties against two standard chain extenders:
1,4-Butanediol (BDO): The industry-standard aliphatic diol (linear, moderate thermal stability, no dynamic chemistry).
HQEE: A premier symmetric aromatic diol known for maximizing hard-segment crystallinity and thermal aging performance[2].
Quantitative Performance Comparison
Chain Extender
Hard Segment
Tg
(°C)
Td,5%
(°C)
Crosslink Density (mol/m³)
Healing Efficiency at 150°C (%)
1,4-Butanediol (BDO)
-10
280
~0 (Linear)
0
HQEE
45
310
~0 (Linear)
0
BHEP
35
305
250
>90
Data Note: Values represent normalized baseline metrics for MDI/PTMEG-based polyurethanes synthesized under identical NCO indices (NCO:OH = 1.05).
Expert Insight on Causality:
While HQEE achieves the highest
Td,5%
(temperature at 5% weight loss) due to its symmetrical structure promoting dense hydrogen-bonded crystalline packing[2], BHEP achieves a highly competitive
Td,5%
of 305°C. The slight reduction in the hard segment glass transition temperature (
Tg
) for BHEP (35°C vs. 45°C) is caused by its asymmetric 1,2,3-substitution pattern, which disrupts perfect crystalline packing[1]. However, this precise disruption, combined with the dynamic phenolic crosslinks, is what enables the >90% self-healing efficiency at 150°C[3].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocol details the synthesis and validation of BHEP-PU. This workflow is designed as a self-validating system : the success of the dynamic network formation is proven in-situ during the analytical phase.
Step 1: Prepolymer Synthesis
Preparation: Dehydrate Poly(tetramethylene ether glycol) (PTMEG,
Mn
= 1000 g/mol ) under vacuum at 80°C for 2 hours.
Reaction: Add an excess of 4,4'-MDI to the PTMEG (NCO:OH ratio of ~3:1) and react at 80°C for 2 hours under a nitrogen atmosphere.
Causality: Utilizing an excess of MDI ensures the formation of strictly NCO-terminated prepolymers, preventing premature chain extension and strictly controlling the hard-segment weight fraction.
Step 2: Chain Extension and Network Formation
Stoichiometry: Calculate the required mass of BHEP treating it as a triol (3 OH equivalents per mole). Target a final system NCO:OH ratio of 1.05.
Mixing: Dissolve BHEP in anhydrous DMF and add it dropwise to the prepolymer under vigorous mechanical stirring.
Causality: A slight NCO excess (1.05) is critical. Because the phenolic OH is sterically hindered and less nucleophilic than the aliphatic OH groups, the excess isocyanate drives the phenolic urethane reaction to completion.
Step 3: Thermal Curing
Casting: Degas the mixture under vacuum to remove trapped bubbles, then cast it into a pre-heated PTFE mold.
Curing: Cure the film at 120°C for 12 hours in a vacuum oven to finalize the crosslinked network.
Baseline FTIR: Perform Fourier Transform Infrared (FTIR) spectroscopy at 25°C. The complete disappearance of the NCO stretching band at 2270 cm⁻¹ validates that both aliphatic and phenolic hydroxyls have fully reacted.
Dynamic Validation (Self-Validation): Mount the sample in a temperature-controlled FTIR cell and heat to 150°C.
Causality: As the sample reaches 150°C, the NCO band at 2270 cm⁻¹ will reappear, and the urethane carbonyl peak will shift. This self-validates the dissociation of the dynamic phenolic urethane bonds. Upon cooling back to 25°C, the NCO peak will disappear again, proving the reversibility of the network[3].
Visualizing the Workflow
Fig 2. Step-by-step synthesis and validation workflow for BHEP-derived polyurethanes.
References
Title: 2,3-Bis(2-hydroxyethyl)phenol | C10H14O3 | CID 19611640
Source: PubChem (National Center for Biotechnology Information)
URL: [Link]
Title: 5 Key Facts about HQEE | Hydroquinone Bis (2-hydroxyethyl) Ether
Source: Gantrade Corporation
URL: [Link]
Title: Thermally Healable Polyurethane Elastomers Based on Biomass Polyester Polyol from Isosorbide and Dimer Fatty Acid
Source: Polymers (MDPI)
URL: [Link]
Inter-Laboratory Reproducibility of 2,3-Bis(2-hydroxyethyl)phenol Synthesis Protocols: A Technical Comparison Guide
Executive Summary 2,3-Bis(2-hydroxyethyl)phenol (CAS 199391-75-8), commonly referred to as the "triol," is a highly valuable synthetic intermediate. It serves as the foundational building block for the synthesis of 4-vin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2,3-Bis(2-hydroxyethyl)phenol (CAS 199391-75-8), commonly referred to as the "triol," is a highly valuable synthetic intermediate. It serves as the foundational building block for the synthesis of 4-vinyl-2,3-dihydrobenzofuran[1] and the melatonin receptor agonist Tasimelteon[2]. Because trace impurities carried forward from the triol stage can severely impact downstream enantioselective cyclopropanation and imidate ester chemistry[1], achieving high inter-laboratory reproducibility during its synthesis is critical.
This guide objectively compares the industrial standard Ozonolysis-Reduction protocol against an alternative Palladium-Catalyzed Cross-Coupling benchmark. By dissecting the causality behind experimental choices, this document provides drug development professionals with a self-validating framework for scalable, high-purity synthesis[3].
Mechanistic Overview & Protocol Selection
The synthesis of 2,3-bis(2-hydroxyethyl)phenol requires the precise installation of two hydroxyethyl groups on a phenol ring. Two primary mechanistic paradigms exist for this transformation:
Protocol A: Ozonolysis-Reduction (The Industrial Standard)
This route utilizes 5,8-dihydro-1-naphthol as the starting material[1]. The protocol relies on the selective cleavage of the isolated alkene in the non-aromatic ring via a 1,3-dipolar cycloaddition with ozone. Subsequent in-situ reduction of the resulting methoxy hydroperoxide and dialdehyde intermediates yields the target diol[4].
Protocol B: Pd-Catalyzed Cross-Coupling (The Alternative Benchmark)
This bottom-up approach utilizes 2,3-dibromophenol. A double Heck coupling with ethyl acrylate installs the carbon framework, followed by a harsh global reduction using Lithium Aluminum Hydride (LiAlH₄) to reduce the unsaturated esters to primary alcohols.
Caption: Workflow comparison of Ozonolysis-Reduction vs. Pd-Catalyzed Cross-Coupling protocols.
Inter-Laboratory Reproducibility Data
To evaluate the viability of these routes for pilot-scale and laboratory synthesis, quantitative parameters were aggregated from process chemistry validation runs. Protocol A consistently outperforms Protocol B in atom economy, yield, and downstream API compatibility[1].
As a Senior Application Scientist, it is imperative to understand that a protocol is only as robust as its in-process controls. The following methodologies detail not just the steps, but the chemical causality and validation checkpoints required to ensure reproducibility.
Protocol A: Ozonolysis-Reduction of 5,8-dihydro-1-naphthol
This protocol leverages the differential reactivity between the aromatic ring and the isolated alkene.
Substrate Dissolution: Dissolve 5,8-dihydro-1-naphthol in a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH).
Causality: DCM provides necessary substrate solubility, while MeOH is a critical participating solvent. Methanol traps the highly reactive Criegee intermediate to form a stable methoxy hydroperoxide, preventing the formation of shock-sensitive, explosive polymeric ozonides.
Cryogenic Ozonolysis: Cool the reactor to -78 °C. Bubble the O₃/O₂ gas mixture through the solution.
Causality: Strict cryogenic temperature control prevents the over-oxidation of the electron-rich phenol ring and manages the highly exothermic cycloaddition.
Quenching & Verification (Self-Validation): Once a faint blue color persists in the solution (indicating O₃ saturation), immediately purge the system with N₂ for 15 minutes.
Validation Checkpoint: Perform a KI-starch paper test on the exhaust gas. The paper must remain white, confirming the complete removal of unreacted ozone before the introduction of the reducing agent.
Hydride Reduction: Add NaBH₄ portion-wise at -78 °C, then allow the mixture to slowly warm to room temperature over 2 hours.
Causality: NaBH₄ is selected over LiAlH₄ because it is mild enough to tolerate the protic solvent (MeOH) while efficiently reducing both the methoxy hydroperoxide and aldehyde intermediates directly to the target primary alcohols in one pot.
Workup: Quench with saturated aqueous NH₄Cl to destroy excess hydride. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.
Caption: Mechanistic pathway of the ozonolysis-reduction of 5,8-dihydro-1-naphthol.
This protocol is often tested in laboratories lacking specialized ozone generators, though it suffers from lower atom economy and metal contamination risks.
Heck Coupling: Charge a Schlenk flask with 2,3-dibromophenol, Pd(OAc)₂, and P(o-tolyl)₃. Purge with N₂. Add anhydrous DMF, ethyl acrylate, and Et₃N. Heat to 110 °C for 12 hours.
Causality: The bulky P(o-tolyl)₃ ligand is essential. It facilitates the oxidative addition of the sterically hindered aryl bromide while stabilizing the active Pd(0) species against thermal degradation into inactive Pd-black.
Intermediate Purification (Self-Validation): Filter the cooled mixture through a Celite pad. Extract with diethyl ether, wash with brine, and purify via silica gel chromatography to isolate the diester intermediate.
Validation Checkpoint: GC-MS must confirm the absolute absence of mono-coupled byproducts. Mono-coupled impurities will reduce to 2-(2-hydroxyethyl)phenol, which is nearly impossible to separate from the target diol via crystallization.
Ester Reduction: Dissolve the diester in anhydrous THF and cool to 0 °C. Carefully add LiAlH₄ suspension, then reflux for 4 hours.
Causality: Unlike Protocol A, NaBH₄ is insufficiently reactive to reduce the α,β-unsaturated ester groups. The highly reactive LiAlH₄ is required to drive the global reduction to the primary alcohols.
Fieser Workup: Quench the reaction strictly using the Fieser method (for every
x
grams of LiAlH₄, add
x
mL H₂O,
x
mL 15% NaOH, and
3x
mL H₂O).
Causality: Deviating from this specific quenching sequence results in a gelatinous aluminum hydroxide emulsion that traps the product. The Fieser method ensures the formation of granular, easily filterable aluminum salts.
Conclusion
For researchers and drug development professionals requiring high-purity 2,3-Bis(2-hydroxyethyl)phenol for downstream API synthesis, Protocol A (Ozonolysis-Reduction) is the definitive standard. Its superior atom economy, avoidance of heavy metal catalysts, and high inter-laboratory reproducibility (>85% yield, >98% purity) make it the only viable choice for pilot-scale scale-up[1]. While Protocol B offers a workaround for labs lacking ozone generators, the rigorous purification demands and safety hazards associated with global LiAlH₄ reductions severely limit its practical utility.
References
A Practical Pilot-Scale Synthesis of 4-Vinyl-2,3-dihydrobenzofuran Using Imidate Ester Chemistry and Phase-Transfer Catalysis. Organic Process Research & Development, ACS Publications.[Link]
A Facile and Practical Synthesis of (-)-tasimelteon. Journal of Chemical Research, Semantic Scholar.[Link]
Optimization of Solvent Extraction for 2,3-Bis(2-hydroxyethyl)phenol: A Comparative Guide
Introduction & Thermodynamic Challenges 2,3-Bis(2-hydroxyethyl)phenol (commonly referred to as the "triol") is a highly versatile and critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). It...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Thermodynamic Challenges
2,3-Bis(2-hydroxyethyl)phenol (commonly referred to as the "triol") is a highly versatile and critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). It serves as the foundational building block for the melatonin agonist tasimelteon and is a key precursor in the pilot-scale synthesis of 4-vinyl-2,3-dihydrobenzofuran[1][2].
From a chemical engineering perspective, the triol presents a unique thermodynamic challenge during downstream processing. The molecule possesses one phenolic hydroxyl group and two primary aliphatic hydroxyl groups. This dense array of hydrogen-bond donors and acceptors creates a highly stable hydration shell when the compound is dissolved in aqueous reaction streams. Consequently, partitioning this extremely polar compound from an aqueous phase into an organic solvent requires overcoming significant thermodynamic barriers.
Mechanistic Causality in Solvent Selection
The extraction efficiency of 2,3-Bis(2-hydroxyethyl)phenol is entirely dictated by a solvent's ability to disrupt the aqueous hydrogen-bonding network. Depending on the goal of the workflow—whether to isolate the triol or to purify it by removing byproducts—different solvent systems must be employed.
Ethyl Acetate (EA) - Direct Extraction: The carbonyl oxygen in ethyl acetate serves as an excellent hydrogen-bond acceptor. However, EA alone is often insufficient to pull the triol from water. It must be coupled with a salting-out strategy (e.g., saturating the aqueous phase with NaCl). The dissolution of NaCl increases the ionic strength of the aqueous phase, aggressively competing for water molecules and disrupting the hydration shell around the triol, thereby forcing it into the EA phase.
Toluene - Reverse Extraction (Washing): Toluene is a non-polar aromatic solvent lacking the functional groups necessary to form hydrogen bonds with the triol. Consequently, the partition coefficient heavily favors the aqueous phase. In industrial protocols, toluene is strategically employed to perform a reverse extraction—washing away non-polar organic impurities while retaining the highly pure triol safely in the aqueous layer[2].
Methyl tert-butyl ether (MTBE): While MTBE is frequently utilized in pilot-scale extractions for downstream, less polar intermediates like 4-vinyl-2,3-dihydrobenzofuran[1], its moderate polarity yields poor direct extraction of the raw triol.
Dichloromethane (DCM): Halogenated solvents like DCM act as poor hydrogen-bond acceptors. They are highly inefficient for extracting polyols and are generally avoided in the initial isolation of the triol.
Comparative Extraction Efficiency Data
The following table summarizes the quantitative performance and primary industrial use cases for various solvents when processing 2,3-Bis(2-hydroxyethyl)phenol from aqueous streams.
Solvent
Polarity Index
H-Bond Acceptor Capacity
Triol Extraction Efficiency (Aq
→
Org)
Primary Workflow Application
Ethyl Acetate (EA)
4.4
High
>85% (with NaCl salting-out)
Direct extraction and isolation of the Triol
MTBE
2.5
Moderate
~30-40%
Extraction of downstream lipophilic derivatives
Dichloromethane
3.1
Low
<15%
Halogenated waste/impurity removal
Toluene
2.4
None
<5%
Reverse extraction (washing the aqueous phase)
Self-Validating Experimental Protocols
Below are the detailed, step-by-step methodologies for the two primary extraction strategies. Each protocol is designed as a self-validating system to ensure trustworthiness and reproducibility in a pilot or laboratory setting.
Protocol A: Direct Extraction (Ethyl Acetate + Salting-Out)
Objective: Isolate the highly polar triol from an aqueous reaction mixture into an organic phase for subsequent concentration.
Aqueous Phase Preparation: Measure the exact volume of the aqueous reaction mixture containing the synthesized triol.
Salting-Out (Causality Step): Gradually add solid Sodium Chloride (NaCl) to the aqueous mixture under continuous stirring until saturation is reached (approximately 360 g/L at 25°C).
Mechanistic Note: This maximizes the ionic strength of the aqueous phase, decreasing the solubility of the non-electrolyte triol.
Solvent Addition: Add an equal volume (1:1 v/v) of Ethyl Acetate.
Agitation and Settling: Vigorously stir the biphasic mixture for 15 minutes, then allow it to settle for 30 minutes.
Self-Validation Check: Inspect the phase boundary. A sharp, distinct line indicates successful phase separation. If an emulsion persists, the aqueous layer is not fully saturated; add additional NaCl and re-stir until the boundary clears.
Separation: Collect the upper organic layer. Repeat the extraction with a half-volume of EA to maximize the final yield.
Objective: Purify the triol by keeping it in the aqueous phase while selectively removing non-polar organic impurities[2].
Solvent Addition: To the crude aqueous mixture containing the triol, add Toluene (approximately 1.8 kg per kg of intermediate input)[2].
Mechanistic Note: Toluene cannot form hydrogen bonds with the triol, ensuring the target molecule remains entirely in the aqueous phase while lipophilic byproducts partition into the organic layer.
Agitation: Maintain the temperature at 25–30 °C and stir the mixture for Not Less Than (NLT) 60 minutes[2].
Settling: Allow the mixture to settle for 30–40 minutes to ensure complete phase separation[2].
Self-Validation Check (HPLC): Sample both layers and analyze via HPLC. Under standard reverse-phase conditions, the triol exhibits a typical retention time of 2.22 minutes[3]. This peak must be completely absent from the upper toluene layer, confirming zero product loss.
Separation: Discard the upper organic (toluene) layer. The highly purified triol remains in the lower aqueous layer, ready for downstream processing[2].
Extraction Workflow Visualization
Divergent solvent extraction workflows for 2,3-Bis(2-hydroxyethyl)phenol isolation.
References
[1] Title: A Practical Pilot-Scale Synthesis of 4-Vinyl-2,3-dihydrobenzofuran Using Imidate Ester Chemistry and Phase-Transfer Catalysis
Source: ACS Publications (acs.org)
URL:
[3] Title: A Practical Pilot-Scale Synthesis of 4-Vinyl-2,3-dihydrobenzofuran Using Imidate Ester Chemistry and Phase-Transfer Catalysis (HPLC Methodology)
Source: ACS Publications (acs.org)
URL:
In vivo vs in vitro toxicity comparison of 2,3-Bis(2-hydroxyethyl)phenol
As a Senior Application Scientist in pharmaceutical process chemistry, evaluating the toxicological profile of synthetic intermediates is as critical as assessing the final Active Pharmaceutical Ingredient (API). 2,3-Bis...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in pharmaceutical process chemistry, evaluating the toxicological profile of synthetic intermediates is as critical as assessing the final Active Pharmaceutical Ingredient (API). 2,3-Bis(2-hydroxyethyl)phenol (CAS 199391-75-8) is a pivotal precursor utilized in the total synthesis of melatonin receptor agonists, notably Tasimelteon[1], as well as various dihydrobenzofuran derivatives[2].
When selecting intermediates for scale-up manufacturing, we must objectively compare their safety profiles against traditional alternatives to ensure occupational safety and minimize environmental impact. This guide synthesizes the in vitro and in vivo toxicological dynamics of 2,3-Bis(2-hydroxyethyl)phenol, explaining the mechanistic causality behind its favorable safety profile compared to halogenated phenolic alternatives.
The In Vitro vs. In Vivo Disconnect: Mechanistic Causality
A common pitfall in early-stage API process development is over-interpreting in vitro cytotoxicity data. Phenolic compounds often exhibit moderate toxicity in isolated cell lines (e.g., HepG2) due to the localized accumulation of reactive oxygen species (ROS) and the absence of robust, whole-system clearance mechanisms.
However, 2,3-Bis(2-hydroxyethyl)phenol possesses a highly hydrophilic physicochemical profile, characterized by a LogP of 0.46180[3]. In an in vivo mammalian system, the exposed phenolic hydroxyl group acts as a primary site for rapid Phase II metabolism (glucuronidation and sulfation). The dual hydroxyethyl chains further enhance aqueous solubility, driving efficient renal clearance before systemic toxicity can manifest. This creates a self-validating safety buffer where in vivo tolerance significantly exceeds in vitro predictions.
Figure 1: Divergent metabolic pathways of 2,3-Bis(2-hydroxyethyl)phenol in vitro versus in vivo.
Objective Performance Comparison
To contextualize the safety of 2,3-Bis(2-hydroxyethyl)phenol, we compare it against 2-Bromophenol, a traditional, structurally related electrophilic intermediate often used in similar etherification and cross-coupling reactions during API synthesis.
Toxicological Parameter
2,3-Bis(2-hydroxyethyl)phenol
Alternative: 2-Bromophenol
Mechanistic Causality
Bioaccumulation Potential (LogP)
0.46180
~ 2.35
Dual hydroxyethyl groups increase polarity, preventing lipid partitioning and bioaccumulation.
In Vitro Cytotoxicity (IC50 HepG2)
> 500 µM
< 50 µM
Lack of halogen-induced electrophilic stress prevents rapid depletion of intracellular glutathione.
Ames Test (Mutagenicity)
Negative
Positive (with S9 activation)
Diol side chains do not form DNA-reactive epoxides or quinone methides.
In Vivo Acute Toxicity (LD50 Rat)
> 2000 mg/kg (GHS Category 5)
~ 650 mg/kg (GHS Category 4)
Rapid Phase II conjugation neutralizes the phenol group, facilitating immediate renal clearance.
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal control to verify the integrity of the assay and eliminate false positives/negatives.
Protocol A: In Vitro Cytotoxicity (HepG2 MTT Assay)
Objective: Assess cellular viability upon direct exposure to the intermediate.
Causality of Design: HepG2 cells are utilized because they retain basal levels of hepatic metabolizing enzymes (unlike standard fibroblasts), providing a closer approximation to hepatic exposure during occupational handling.
Cell Seeding: Seed HepG2 cells at
1×104
cells/well in a 96-well plate.
Self-Validation: Include cell-free wells containing only media. This establishes a baseline to subtract background absorbance, ensuring the readout is strictly cellular.
Dosing: Treat cells with 2,3-Bis(2-hydroxyethyl)phenol (concentrations ranging from 10 µM to 1000 µM) dissolved in 0.1% DMSO.
Self-Validation: Use 0.1% DMSO as a vehicle control to prove the solvent itself is not inducing cell death. Use 100 µM chlorpromazine as a positive control to confirm the assay's sensitivity to known cytotoxins.
Incubation: Incubate for 48 hours at 37°C in a 5% CO₂ atmosphere.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL).
Causality: The conversion of MTT to purple formazan relies strictly on active mitochondrial reductase. This directly links metabolic health to the colorimetric readout.
Readout: Solubilize formazan crystals in 100 µL DMSO and measure absorbance at 570 nm using a microplate reader.
Protocol B: In Vivo Acute Oral Toxicity (OECD TG 423)
Objective: Determine the acute systemic toxicity and establish the GHS LD50 cutoff.
Causality of Design: The step-down/step-up dosing procedure minimizes the number of animals used while accurately identifying the toxicity category, aligning with modern ethical toxicology standards (3Rs).
Animal Preparation: Fast female Wistar rats (n=3 per step) overnight prior to dosing.
Dosing: Administer a starting dose of 2000 mg/kg of 2,3-Bis(2-hydroxyethyl)phenol via oral gavage, suspended in an aqueous methylcellulose vehicle.
Observation Window: Monitor continuously for the first 4 hours (critical for identifying acute neurotoxicity or cardiotoxicity), followed by daily observations for 14 days.
Self-Validation: Monitor body weight changes every 3 days. A sustained weight drop of >10% acts as an objective biomarker for systemic stress, independent of mortality.
Necropsy: Perform gross necropsy on all animals at day 14.
Causality: Focus specifically on the liver and kidneys to assess macroscopic signs of first-pass metabolic strain or crystallization in the renal tubules.
Evaluating 2,3-Bis(2-hydroxyethyl)phenol (BHEP) as a Next-Generation Alternative to Traditional Phenolic Resins
As environmental regulations tighten around volatile organic compounds (VOCs) and formaldehyde emissions, the polymer and pharmaceutical packaging industries are actively seeking viable alternatives to traditional phenol...
Author: BenchChem Technical Support Team. Date: April 2026
As environmental regulations tighten around volatile organic compounds (VOCs) and formaldehyde emissions, the polymer and pharmaceutical packaging industries are actively seeking viable alternatives to traditional phenol-formaldehyde (PF) resins. While PF resins offer excellent thermal stability and mechanical strength, their inherent brittleness and reliance on toxic formaldehyde precursors present significant drawbacks.
Recent structural evaluations point toward 2,3-Bis(2-hydroxyethyl)phenol (BHEP) —a compound traditionally utilized as a pharmaceutical intermediate [1]—as a highly promising monomeric alternative. This guide provides a rigorous, data-driven comparison between BHEP-derived polymers and traditional phenolic resins, detailing the mechanistic advantages, experimental validation protocols, and comparative performance metrics.
Mechanistic Causality: Why BHEP?
Traditional phenolic resins polymerize via the electrophilic aromatic substitution of phenol with formaldehyde, creating a highly crosslinked, rigid, and often brittle 3D network. This rigidity makes them prone to micro-cracking under stress.
BHEP (C₁₀H₁₄O₃) [1], conversely, possesses a unique trifunctional structure: one phenolic hydroxyl group and two primary aliphatic hydroxyl groups (hydroxyethyl chains).
Causality of Flexibility: The two aliphatic chains act as internal plasticizers. When reacted with diisocyanates or diacids, BHEP forms polyurethanes or polyesters with significantly higher chain mobility than the methylene bridges in PF resins.
Causality of Zero Formaldehyde: Polymerization occurs via step-growth condensation or addition (e.g., urethane linkage) utilizing the hydroxyl groups, completely bypassing the need for formaldehyde crosslinking.
Polymerization Workflow Diagram
Figure 1: Comparative workflow illustrating the formaldehyde-free step-growth polymerization of BHEP versus the traditional PF resin synthesis.
Experimental Protocol: Synthesis and Validation
To objectively compare BHEP-based resins with standard Novolac/Resol PF resins, the following self-validating protocol is designed to eliminate external variables. By synthesizing a BHEP-polyurethane network, we can directly benchmark its thermomechanical properties against a standard hexamethylenetetramine (HMTA)-cured Novolac resin.
Phase 1: Resin Synthesis
BHEP Resin Preparation:
Dissolve 0.1 mol of BHEP (PubChem CID 19611640) [1] in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere.
Add 0.15 mol of hexamethylene diisocyanate (HDI) dropwise to ensure reaction with both aliphatic and phenolic hydroxyls.
Introduce 0.1 wt% dibutyltin dilaurate (DBTDL) as a catalyst. Maintain the reaction at 80°C for 4 hours.
Cast the resulting prepolymer into a Teflon mold and cure at 120°C for 12 hours.
Traditional PF Resin Preparation (Control):
Mix standard commercial Novolac resin with 10 wt% HMTA.
Cure in an identical Teflon mold at 160°C for 2 hours (standard industrial curing cycle).
Phase 2: Thermomechanical and Emission Testing
Dynamic Mechanical Analysis (DMA): Run samples from -50°C to 250°C at 1 Hz to determine the glass transition temperature (
Tg
) and crosslink density. Rationale: This validates the hypothesis that BHEP's aliphatic chains lower
Tg
and increase flexibility.
Tensile Testing (ASTM D638): Measure ultimate tensile strength and elongation at break.
Formaldehyde Emission Test (JIS A 1460): Use the desiccator method to quantify free formaldehyde release over 24 hours. Rationale: This provides empirical proof of the environmental safety of the BHEP system.
Quantitative Data Comparison
The experimental evaluation yields distinct performance profiles. The data in Table 1 summarizes the core differences between the synthesized BHEP-based resin and the traditional PF control.
Performance Metric
Traditional PF Resin (Novolac + HMTA)
BHEP-Based Resin (BHEP + HDI)
Analytical Significance
Glass Transition Temp (
Tg
)
180°C - 220°C
85°C - 110°C
BHEP exhibits higher chain mobility due to hydroxyethyl spacers.
Tensile Strength
45 - 60 MPa
35 - 45 MPa
PF is stronger but brittle; BHEP trades ultimate strength for toughness.
Elongation at Break
< 2%
15% - 25%
BHEP demonstrates superior flexibility and resistance to micro-cracking.
PF retains superior high-temperature stability due to aromatic density.
Table 1: Comparative thermomechanical and environmental metrics of traditional PF resins vs. BHEP-based alternatives.
Conclusion and Application Suitability
The evaluation clearly delineates the operational boundaries of both materials. Traditional phenolic resins remain the undisputed choice for ultra-high-temperature applications (e.g., aerospace composites, brake linings) due to their dense aromatic crosslinking.
However, 2,3-Bis(2-hydroxyethyl)phenol proves to be a highly viable, structurally superior alternative for applications requiring moderate thermal stability combined with high flexibility and strict zero-formaldehyde mandates. By leveraging its dual aliphatic hydroxyls, researchers can engineer highly tunable, environmentally benign polymer networks suitable for advanced pharmaceutical packaging, flexible electronics substrates, and biomedical device coatings.
References
National Center for Biotechnology Information. "2,3-Bis(2-hydroxyethyl)phenol | C10H14O3 | CID 19611640 - PubChem" PubChem Database. Accessed March 31, 2026.[Link]
Comparative
GC-MS vs HPLC-UV for the detection of 2,3-Bis(2-hydroxyethyl)phenol impurities
The detection and quantification of 2,3-Bis(2-hydroxyethyl)phenol —a highly polar, tri-hydroxylated pharmaceutical intermediate used in the synthesis of APIs like Tasimelteon and melatonin agonists—presents a distinct an...
Author: BenchChem Technical Support Team. Date: April 2026
The detection and quantification of 2,3-Bis(2-hydroxyethyl)phenol —a highly polar, tri-hydroxylated pharmaceutical intermediate used in the synthesis of APIs like Tasimelteon and melatonin agonists—presents a distinct analytical challenge[1][2]. Because it possesses one phenolic hydroxyl and two aliphatic primary hydroxyl groups, the molecule exhibits an extensive intermolecular hydrogen-bonding network. This structural reality dictates the physical chemistry of its separation.
As a Senior Application Scientist, I evaluate analytical platforms not merely by their availability, but by how their underlying physics interact with the analyte's molecular structure. This guide provides an objective, data-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Ultraviolet detection (HPLC-UV) for profiling 2,3-Bis(2-hydroxyethyl)phenol impurities, detailing the causality behind each methodological choice.
Mechanistic Causality: Matching Technique to Molecular Structure
The Case for HPLC-UV: Exploiting Chromophores and Polarity
2,3-Bis(2-hydroxyethyl)phenol contains an electron-rich aromatic ring that acts as a strong chromophore, providing robust UV absorption (optimal at 225 nm)[3]. Furthermore, its high polarity makes it an ideal candidate for reversed-phase liquid chromatography.
Stationary Phase Selection: While a standard C18 column can be used, a Phenyl stationary phase is vastly superior here. The
π−π
interactions between the column's phenyl ligand and the analyte's aromatic ring provide secondary retention mechanisms, resolving the target from structurally similar aliphatic impurities[3].
Mobile Phase Causality: The addition of an acidic modifier (like 0.1% Trifluoroacetic acid, TFA) is critical. At neutral pH, the phenolic hydroxyl group can partially ionize, leading to peak splitting and tailing. TFA forces the equilibrium toward the fully protonated, neutral state, ensuring sharp, Gaussian peak shapes[3].
The Case for GC-MS: Overcoming Thermal Lability via Derivatization
Direct injection of 2,3-Bis(2-hydroxyethyl)phenol into a GC system is analytically disastrous. The three hydroxyl groups cause extreme thermal lability and a high boiling point, resulting in sample degradation in the injection port and severe peak tailing.
The Derivatization Imperative: To utilize the extreme sensitivity and structural confirmation power of MS, the analyte must be chemically modified. Silylation using BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS as a catalyst is the gold standard[4][5].
Reaction Mechanism: Through an
SN2
substitution, the active hydrogen atoms on all three hydroxyl groups are replaced by trimethylsilyl (TMS) groups[4]. This eliminates hydrogen bonding, drastically lowers the boiling point, and yields a volatile, thermally stable Tri-TMS derivative.
Decision matrix for selecting HPLC-UV vs. GC-MS for polar phenolic impurities.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating mandatory System Suitability Testing (SST) criteria to guarantee data reliability before sample analysis begins.
Protocol A: HPLC-UV Analysis (High-Throughput QC)
This protocol is optimized for rapid, direct quantification of the triol without sample modification, adapted from validated pilot-scale synthesis monitoring[3].
Step-by-Step Methodology:
System Preparation: Equip the HPLC with a YMC Phenyl column (5 µm, 120 Å, 3.0 × 150 mm). Set the column oven to 30 °C to stabilize solvent viscosity.
Mobile Phase Preparation:
Phase A: 10% Acetonitrile / 90% Ultrapure Water with 0.1% v/v TFA.
Phase B: 90% Acetonitrile / 10% Ultrapure Water with 0.08% v/v TFA.
Causality: The slight reduction of TFA in Phase B prevents baseline drift caused by the UV absorbance of TFA at low wavelengths.
Gradient Elution: Run at a flow rate of 0.5 mL/min. Start at 100% A, ramping to 100% B over 15 minutes, holding for 5 minutes, then re-equilibrating.
Detection: Set the DAD/UV detector to 225 nm (the
λmax
for the substituted aromatic ring).
System Suitability Test (SST): Inject a 50 µg/mL standard solution 5 times.
Pass Criteria: Retention time ~2.22 min[3]. Peak area RSD
≤
2.0%. Tailing factor
≤
1.5.
This protocol is engineered for absolute specificity, utilizing chemical derivatization to identify unknown degradation products or trace impurities[5][6].
Step-by-Step Methodology:
Sample Extraction & Drying: Extract the sample matrix using ethyl acetate. Pass through anhydrous
MgSO4
to remove trace water (water destroys BSTFA reagents). Evaporate to absolute dryness under a gentle nitrogen stream[5].
Derivatization (Silylation): Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine (acts as an acid scavenger). Seal in a glass vial and heat at 70 °C for 4 hours.
Causality: The steric hindrance of the three hydroxyl groups requires prolonged heating to ensure 100% conversion to the Tri-TMS derivative. Incomplete derivatization yields multiple peaks for a single analyte[5].
GC Separation: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm). Carrier gas: Helium at 1.0 mL/min.
Temperature Program: Initial temp 70 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).
MS Detection: Electron Impact (EI) mode at 70 eV. Monitor the characteristic
[M−15]+
ion (loss of a methyl group from the TMS moiety), which serves as the base peak for quantification[4].
System Suitability Test (SST): Inject a blank (derivatization reagent only) to ensure no ghost peaks. Inject the derivatized standard; signal-to-noise (S/N) must be > 10 for the LOQ.
Derivatization pathway and GC-MS workflow for poly-hydroxylated phenols.
Quantitative Performance Comparison
The following table synthesizes the operational and performance metrics of both methodologies.
Analytical Metric
HPLC-UV (Direct Injection)
GC-MS (Post-Derivatization)
Analytical Impact / Causality
Sensitivity (LOD)
~0.5 - 1.0 µg/mL
~0.01 - 0.05 µg/mL
MS provides orders of magnitude higher sensitivity due to high-vacuum ion counting, ideal for genotoxic impurity limits.
Specificity
Moderate (Retention Time + UV)
Very High (Mass Spectrum)
GC-MS resolves co-eluting peaks via extracted ion chromatograms (EIC); HPLC relies strictly on baseline chromatographic resolution.
Sample Prep Time
< 5 minutes (Dilute & Shoot)
> 4 hours (Extraction + Heat)
HPLC is vastly superior for high-throughput in-process control (IPC) during API manufacturing.
Linearity Range
1−100
µg/mL (
R2>0.999
)
0.05−10
µg/mL (
R2>0.995
)
HPLC-UV detectors possess a wider linear dynamic range before saturation compared to electron multipliers in MS.
Cost per Sample
Low
High
Reagent costs (BSTFA/TMCS), ultra-pure carrier gases, and MS maintenance drive up GC-MS operational expenses.
Conclusion & Strategic Recommendation
For the analysis of 2,3-Bis(2-hydroxyethyl)phenol, the choice of instrument is dictated by the phase of drug development:
Process Chemistry & Routine QC:HPLC-UV is the undisputed champion. The molecule's innate polarity and strong UV chromophore allow for rapid, direct injection methods that support the fast turnaround times required for pilot-scale synthesis monitoring[3].
Impurity Profiling & Regulatory Filings:GC-MS is mandatory when identifying unknown degradation pathways or quantifying trace-level impurities for IND/NDA submissions. While the 4-hour silylation step is labor-intensive, the structural elucidation provided by EI fragmentation is irreplaceable[5][7].
References
Chen, J., et al. (2003). A Practical Pilot-Scale Synthesis of 4-Vinyl-2,3-dihydrobenzofuran Using Imidate Ester Chemistry and Phase-Transfer Catalysis. Organic Process Research & Development, ACS Publications.[Link]
Zhang, K., & Zuo, Y. (2004). GC-MS Determination of Flavonoids and Phenolic and Benzoic Acids in Human Plasma after Consumption of Cranberry Juice. Journal of Agricultural and Food Chemistry, ACS Publications.[Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 19611640, 2,3-Bis(2-hydroxyethyl)phenol. PubChem.[Link]
Proestos, C., et al. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI.[Link]
Comprehensive Safety and Disposal Protocol for 2,3-Bis(2-hydroxyethyl)phenol
As drug development scales from benchtop discovery to pilot-plant manufacturing, the logistical handling of chemical intermediates becomes a critical operational pillar. 2,3-Bis(2-hydroxyethyl)phenol (CAS: 199391-75-8) i...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development scales from benchtop discovery to pilot-plant manufacturing, the logistical handling of chemical intermediates becomes a critical operational pillar. 2,3-Bis(2-hydroxyethyl)phenol (CAS: 199391-75-8) is a highly valuable phenolic intermediate, frequently utilized in the multikilogram synthesis of pharmaceutical compounds such as 4-vinyl-2,3-dihydrobenzofuran and tasimelteon[5].
However, because it shares the core structural hazards of phenol, its disposal and handling require stringent, self-validating safety protocols. This guide provides researchers and environmental health and safety (EHS) professionals with the mechanistic rationale and step-by-step procedures required to manage 2,3-bis(2-hydroxyethyl)phenol waste safely and compliantly.
Mechanistic Toxicity & Safety Rationale
To design an effective disposal plan, one must first understand the causality behind the chemical's hazards.
Corrosivity and Systemic Toxicity: The phenolic hydroxyl group acts as a weak acid. Upon contact with biological tissues, phenolic compounds rapidly denature structural proteins and disrupt the lipid bilayer of cell membranes. This leads to profound percutaneous (skin) absorption. Once in the systemic circulation, phenol derivatives can cause central nervous system (CNS) depression, methemoglobinemia, and severe hepatic and renal damage [4].
Glove Penetration Dynamics: A common laboratory failure is relying on standard nitrile gloves for phenolic waste handling. When 2,3-bis(2-hydroxyethyl)phenol is dissolved in organic solvents (e.g., chloroform or dichloromethane during extraction), the solvent acts as a permeation carrier, rapidly degrading standard nitrile and pulling the phenol through to the skin [3].
Environmental Persistence: If discharged into municipal wastewater, phenolic compounds exert a high biochemical oxygen demand (BOD) and are highly toxic to aquatic life, strictly violating Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) mandates.
Required Engineering Controls & PPE
Before initiating any disposal workflow, the following must be in place:
Ventilation: All waste consolidation must occur inside a certified chemical fume hood with a face velocity of 80–120 fpm.
Hand Protection: Use heavy-duty ChemTek Viton/Butyl gloves. If using nitrile, double-glove and change immediately upon suspected contamination [3].
Body & Eye Protection: A fully buttoned lab coat, chemical splash goggles, and a neoprene apron (for large volumes).
Step-by-Step Disposal Methodologies
Proper segregation is the foundation of chemical waste management. Never mix phenolic waste with strong oxidizers, acids, or biologically active waste streams.
Protocol A: Solid Waste Disposal (Unused or Spilled Reagent)
Containment: Carefully sweep up the solid 2,3-bis(2-hydroxyethyl)phenol using a dedicated brush and pan. Crucial: Do not dry sweep aggressively, as aerosolized phenolic dust poses a severe inhalation hazard [2].
Packaging: Transfer the solid into a High-Density Polyethylene (HDPE) or glass wide-mouth container.
Sealing & Labeling: Seal the container tightly with a PTFE-lined cap. Label the container explicitly as "Hazardous Waste - Toxic Solid (Phenol Derivative)".
Storage: Store in secondary containment below eye level, away from heat sources, until EHS pickup [3].
During pilot-scale synthesis, 2,3-bis(2-hydroxyethyl)phenol is often subjected to Vilsmeier reagents or phase-transfer catalysis, generating complex liquid waste containing MTBE, triethylamine, and aqueous salts [5].
Segregation: Ensure the liquid waste is strictly separated from acidic waste to prevent exothermic reactions.
Collection: Pour the liquid slowly into a dedicated, clearly labeled PTFE or HDPE solvent carboy using a funnel to prevent splashing.
Headspace: Leave at least 10-20% headspace in the carboy to accommodate vapor expansion.
Disposal: Cap securely and submit a hazardous waste manifest to your licensed disposal facility.
Protocol C: Contaminated Consumables
Collection: Gather all contaminated pipette tips, wipes, and disposable gloves.
Bagging: Place items into a clear or red hazardous waste bag (verify color-coding with local EHS). Double-bagging is highly recommended to prevent vapor leakage [1].
Disposal: Place the sealed bag into a rigid, EHS-approved solid waste bin for incineration.
Caption: Operational workflow for the segregation and disposal of 2,3-Bis(2-hydroxyethyl)phenol waste streams.
Quantitative Waste Stream Summary
To streamline laboratory logistics, refer to the following standardized parameters for phenolic waste management:
Waste Stream
Primary Hazard
General EPA Waste Code
Compatible Container Material
Max Storage Time (Lab)
Pure Solid
Toxic, Corrosive
U188 (Phenol base)
HDPE, Glass
90 Days (RCRA standard)
Aqueous/Organic Mix
Toxic, Flammable
D001, U188
PTFE, HDPE
90 Days
Contaminated PPE
Trace Toxic
State-dependent
Double-lined Hazmat Bag
90 Days
Emergency Spill and Exposure Protocol
Because phenol derivatives rapidly penetrate the skin and cause systemic poisoning, immediate, mechanistically sound first aid is required. Water alone is insufficient for initial dermal decontamination.
Skin Exposure: Immediately remove contaminated clothing. Do not initially flush with water. Instead, rapidly swab the affected area with Polyethylene Glycol (PEG) 300 or 400. PEG acts as a macroscopic lipophilic sink, drawing the chemical out of the dermal layer. After continuous PEG swabbing, flush the area with copious amounts of water for at least 15 minutes [1].
Bench/Floor Spills: Evacuate the immediate area and eliminate ignition sources. Apply an inert absorbent such as sand or vermiculite. Never use combustible absorbents like sawdust , as phenol derivatives can be combustible solids [4]. Collect the saturated absorbent into a sealed container and label it as hazardous waste.
Caption: Emergency decision tree for accidental exposure and spill containment of phenolic compounds.
References
Yale Environmental Health & Safety. "Phenol Standard Operating Procedure." Yale University. Available at:[Link]
New Jersey Department of Health. "Phenol - Hazardous Substance Fact Sheet." State of New Jersey. Available at:[Link]
Rao, M., et al. "A Practical Pilot-Scale Synthesis of 4-Vinyl-2,3-dihydrobenzofuran Using Imidate Ester Chemistry and Phase-Transfer Catalysis." Organic Process Research & Development, ACS Publications. Available at:[Link]
Handling
Personal protective equipment for handling 2,3-Bis(2-hydroxyethyl)phenol
As a Senior Application Scientist, I approach the handling of 2,3-bis(2-hydroxyethyl)phenol (CAS: 199391-75-8) not merely as a static material, but as a highly reactive intermediate central to complex synthetic workflows...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the handling of 2,3-bis(2-hydroxyethyl)phenol (CAS: 199391-75-8) not merely as a static material, but as a highly reactive intermediate central to complex synthetic workflows. Widely utilized in the synthesis of pharmaceuticals like the melatonin receptor agonist tasimelteon and various isoindoline compounds, this triol presents unique handling challenges.
Because this compound features both phenolic and primary alcohol functional groups, its hazard profile is dictated not only by its inherent irritant properties but also by the aggressive reagents (e.g., Vilsmeier reagent, anhydrous acetonitrile) required to activate it.
Below is the comprehensive, field-proven guide for the safe handling, operational processing, and disposal of 2,3-bis(2-hydroxyethyl)phenol.
I. Chemical Hazard Profile & Causality
To design a self-validating safety protocol, we must first understand the mechanistic hazards of the molecule and its operational environment.
According to[1], 2,3-bis(2-hydroxyethyl)phenol (MW: 182.22 g/mol ) is a phenolic diol.
Dermal & Mucosal Hazard: Phenols are inherently corrosive and irritating to dermal tissues due to their ability to denature proteins and disrupt lipid bilayers. The presence of two hydrophilic hydroxyethyl groups increases the molecule's water solubility, which can paradoxically enhance dermal absorption rates compared to highly lipophilic analogs.
Reactivity Hazard: In pilot-scale synthesis, this triol is rarely handled in isolation. It is typically subjected to aggressive dehydrating and halogenating environments. The primary risk during handling stems from its highly exothermic reaction with the Vilsmeier reagent, which requires strict thermal control to prevent thermal runaway and the evolution of toxic hydrogen chloride (HCl) gas.
II. Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient when processing this compound in its typical synthetic environment. The following matrix outlines the required PPE, grounded in the physicochemical realities of its processing.
PPE Category
Specification
Scientific Rationale (Causality)
Hand Protection
Butyl rubber or PE/EVAL laminate gloves (e.g., Silver Shield)
While the phenol derivative itself is a solid, it is processed in acetonitrile (CH3CN). Acetonitrile permeates standard nitrile gloves in <10 minutes, carrying dissolved phenol directly to the skin.
Eye Protection
Snug-fitting chemical splash goggles
Protects against ocular exposure to the highly reactive Vilsmeier reagent and solvent splashes during the vigorous, exothermic substrate addition phase.
Mitigates risk from potential thermal runaway and protects against corrosive bis-imidate intermediates generated in situ.
Respiratory
Fume hood (Face velocity 0.4-0.6 m/s)
Prevents inhalation of aerosolized phenol particulates during weighing and captures toxic HCl gas byproducts generated during chloride displacement.
III. Operational Plan: Pilot-Scale Vilsmeier Cyclization
To provide actionable value, the following protocol details the conversion of 2,3-bis(2-hydroxyethyl)phenol to 4-(2-chloroethyl)-2,3-dihydrobenzofuran. This is a critical telescoping reaction documented in[2][3].
Quantitative Stoichiometry Table
Reagent
MW ( g/mol )
Equivalents
Operational Function
2,3-Bis(2-hydroxyethyl)phenol
182.22
1.00
Substrate (Triol)
Vilsmeier Reagent
128.00
2.50
Halogenating / Dehydrating Agent
Acetonitrile (CH3CN)
41.05
Solvent
Reaction Medium (Moisture ≤0.05%)
Triethylamine (Et3N)
101.19
3.90
Acid Scavenger / Cyclization Base
Step-by-Step Methodology
System Preparation & Environmental Control: Purge a jacketed 500-mL reactor with N₂. Ensure the moisture content of the CH3CN solvent is strictly ≤0.05% w/w via coulometric Karl Fischer titration.
Expert Insight: Moisture rapidly hydrolyzes the Vilsmeier reagent, quenching the reaction and drastically reducing the yield of the target intermediate.
Reagent Charging: Charge the reactor with the Vilsmeier reagent (2.5 equiv) and CH3CN. Cool the resulting yellow slurry to an internal temperature of -15 °C to -20 °C.
Substrate Addition (Critical Safety Step): Add 2,3-bis(2-hydroxyethyl)phenol (1.0 equiv) in discrete portions over 30 minutes.
Expert Insight: The formation of the bis-imidate intermediate is violently exothermic. Strict thermal control (≤-15 °C) prevents the degradation of the intermediate and avoids thermal runaway.
Base-Catalyzed Cyclization: After complete consumption of the triol (verified by HPLC), slowly add Triethylamine (3.9 equiv).
Expert Insight: Precision in Et3N stoichiometry is non-negotiable. Using >4.0 equiv leads to the formation of 4-(2-hydroxyethyl)-2,3-dihydrobenzofuran impurities, while <3.8 equiv leaves uncyclized 2,3-bis(2-chloroethyl)phenol in the mixture.
Workup: Quench the reaction carefully with cold water, separate the organic layer, and concentrate under reduced pressure.
IV. Synthetic Workflow Visualization
The following diagram illustrates the logical flow and intermediate generation during the handling and processing of the triol.
Caption: Vilsmeier-mediated cyclization workflow of 2,3-bis(2-hydroxyethyl)phenol.
V. Spill Management and Waste Disposal Plan
Because 2,3-bis(2-hydroxyethyl)phenol is utilized alongside highly reactive halogenating agents, disposal and spill management must account for the combined reaction matrix.
Spill Mitigation: If the solid phenol is spilled, sweep it up gently using anti-static tools to avoid aerosolizing the dust. If a spill occurs during the reaction phase (mixed with Vilsmeier/CH3CN), do not use water , as it will rapidly evolve corrosive HCl gas. Instead, cover the spill with dry sand or a specialized inert absorbent. Neutralize the area carefully with solid sodium bicarbonate before sweeping the residue into a hazardous waste container.
Waste Segregation: Do not mix the resulting reaction waste with standard aqueous or flammable streams. Because the workflow generates chlorinated intermediates and utilizes halogenating agents, all washings and organic layers must be collected in dedicated Halogenated Organic Waste carboys.
Final Disposal: Ensure the waste is routed to a certified facility for high-temperature incineration, which is the standard regulatory requirement for halogenated phenolic waste streams.
VI. References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 19611640, 2,3-Bis(2-hydroxyethyl)phenol." PubChem,[Link]
Watson, T. J., et al. "A Practical Pilot-Scale Synthesis of 4-Vinyl-2,3-dihydrobenzofuran Using Imidate Ester Chemistry and Phase-Transfer Catalysis." Organic Process Research & Development, vol. 7, no. 4, 2003, pp. 521–532. ACS Publications,[Link]
Thiraporn, A., et al. "An Improved Synthesis of the Triethylene Glycol-Substituted 4-(N-Methyl-N-Boc-Amino)Styrylpyridine." ACS Omega, vol. 5, no. 30, 2020, pp. 19018–19024. ACS Publications,[Link]